A-77636
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
778546-51-3 |
|---|---|
Molekularformel |
C20H27NO3 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol |
InChI |
InChI=1S/C20H27NO3/c21-10-17-14-1-2-16(22)19(23)15(14)6-18(24-17)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,11-13,17-18,22-23H,3-10,21H2/t11?,12?,13?,17-,18-,20?/m0/s1 |
InChI-Schlüssel |
QLJOSZATCBCBDR-DFKUFRTHSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C34CC5CC(C3)CC(C5)C4 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN |
Andere CAS-Nummern |
778546-51-3 |
Synonyme |
3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride A 77636 A-77636 A77636 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A-77636: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-77636 is a potent and selective non-catechol agonist for the dopamine (B1211576) D1 receptor. Its unique pharmacological profile, characterized by a prolonged duration of action and biased agonism, has made it a significant tool in neuroscience research and a subject of interest for therapeutic development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and functional consequences. Quantitative data from key studies are summarized, experimental methodologies are outlined, and critical signaling and experimental workflows are visualized to facilitate a deeper understanding of this compound's complex pharmacology.
Introduction
This compound, with the chemical name ((1R,3S) 3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride), is a high-affinity agonist for the dopamine D1 receptor.[1] It has been instrumental in elucidating the role of the D1 receptor in various physiological processes, including motor control, cognition, and reward.[1][2] Notably, this compound exhibits functional selectivity, also known as biased agonism, meaning it can differentially activate downstream signaling pathways compared to the endogenous ligand, dopamine.[3][4] This guide will delve into the specifics of its binding characteristics, its influence on canonical and non-canonical D1 receptor signaling, and the experimental frameworks used to characterize these actions.
Molecular Interaction with the Dopamine D1 Receptor
This compound acts as a direct agonist at the dopamine D1 receptor. Its binding affinity and functional potency have been quantified in various in vitro systems.
Binding Affinity and Potency
The following table summarizes the key quantitative parameters that define the interaction of this compound with the dopamine D1 receptor.
| Parameter | Value | Species/System | Reference |
| Ki | 39.8 nM | Rat Striatum | [1][5] |
| pKi | 7.40 ± 0.09 | Rat Striatum | [1][5] |
| EC50 (Adenylyl Cyclase) | 1.1 nM | Fish Retina | [1][5] |
| pEC50 (Adenylyl Cyclase) | 8.13 | Fish Retina | [1][5] |
| EC50 (Adenylyl Cyclase) | 5.7 ± 1.8 nM | HA-hD1 HEK cells | [3] |
| EC50 (cAMP Signaling) | 3.0 nM | HEK293T cells | [4] |
| EC50 (β-arrestin Recruitment) | 34 nM | HEK293T cells | [4] |
Downstream Signaling Pathways
Activation of the D1 receptor by this compound initiates a cascade of intracellular events. While the canonical pathway involves the activation of adenylyl cyclase, this compound also potently engages the β-arrestin pathway, demonstrating biased agonism.
G-Protein Dependent Signaling: Adenylyl Cyclase Pathway
The dopamine D1 receptor is a Gs/olf-coupled G protein-coupled receptor (GPCR).[6][7] Upon agonist binding, it activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] cAMP, in turn, acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses.[6] this compound is a full agonist at this pathway, with an intrinsic activity comparable to or even exceeding that of dopamine.[1][3]
G-Protein Independent Signaling: β-Arrestin Pathway
Recent studies have revealed that this compound is a potent "super agonist" for β-arrestin recruitment to the D1 receptor.[4] This interaction is crucial for receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs). The profound and prolonged recruitment of β-arrestin by this compound is thought to contribute to its long duration of action and the rapid development of tolerance observed in vivo.[8][9] this compound's bias towards the β-arrestin pathway is a key aspect of its functional selectivity.[4]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Adenylyl Cyclase Activity Assays
These functional assays measure the ability of an agonist to stimulate the production of cAMP.
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the brains of living animals. This compound has been shown to increase acetylcholine (B1216132) release in the cortex and hippocampus.[10]
Functional Outcomes
The activation of D1 receptors by this compound leads to a range of behavioral and physiological effects.
Antiparkinsonian Effects
In animal models of Parkinson's disease, this compound has been shown to alleviate motor deficits.[1] This is consistent with the role of D1 receptor stimulation in facilitating movement.
Effects on Cognition
This compound has demonstrated dose-dependent effects on cognitive functions, such as spatial working memory in aged monkeys, with low doses improving performance and higher doses having no effect or impairing it.[2] This highlights the narrow therapeutic window for D1 receptor agonists in cognitive enhancement.
Receptor Internalization and Tolerance
This compound causes a profound and prolonged internalization of the D1 receptor.[3] This is in contrast to dopamine, which leads to rapid recycling of the receptor to the cell surface.[3] This sustained intracellular retention of the receptor is believed to be a key mechanism underlying the rapid development of tolerance to the effects of this compound.[8] The slow dissociation of this compound from the D1 receptor contributes to this persistent activation and subsequent desensitization.[8]
Conclusion
This compound is a valuable pharmacological tool that has significantly advanced our understanding of dopamine D1 receptor function. Its mechanism of action is multifaceted, characterized by high-affinity binding, potent activation of the canonical adenylyl cyclase pathway, and a pronounced bias towards β-arrestin-mediated signaling. This functional selectivity leads to a unique profile of prolonged receptor internalization and rapid tolerance development. The detailed study of this compound continues to provide crucial insights for the development of novel therapeutics targeting the dopamine D1 receptor for a range of neurological and psychiatric disorders.
References
- 1. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors * - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A-77636: A Technical Guide for Drug Development Professionals
Abstract: A-77636 is a synthetic, non-catechol compound recognized for its potent, selective, and long-acting full agonist activity at the dopamine (B1211576) D1 receptor.[1][2] Initially investigated for its potential therapeutic effects in neurodegenerative disorders, particularly Parkinson's disease, its unique pharmacological profile has made it a valuable tool in neuroscience research for elucidating the role of the D1 receptor system.[2][3] This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, pharmacological effects, and the experimental protocols used to characterize it. While demonstrating significant anti-parkinsonian effects in preclinical models, its development has been hampered by the rapid induction of tolerance.[3][4]
Chemical and Physical Properties
This compound, with the IUPAC name (1R,3S)-3-(Adamantan-1-yl)-1-(aminomethyl)-1H-2-benzopyran-5,6-diol, is a structurally unique compound from the isochroman (B46142) class.[2][5] Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (1R,3S)-3-(Adamantan-1-yl)-1-(aminomethyl)-1H-2-benzopyran-5,6-diol | [2] |
| Chemical Formula | C₂₀H₂₇NO₃ | [2] |
| Molar Mass | 329.440 g·mol⁻¹ | [2] |
| CAS Number | 778546-51-3 | [2] |
| Hydrochloride CAS | 145307-34-2 | [2] |
| Appearance | Off-White Solid | [6] |
Mechanism of Action
This compound functions as a selective full agonist at the dopamine D1 receptor.[2] The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit (Gαs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors, modulating neuronal excitability and gene expression.[6][7]
A key characteristic of this compound is its slow dissociation from the D1 receptor.[3] This persistent activation is believed to be the underlying cause of the profound receptor desensitization and internalization observed following its administration.[3][4] This prolonged receptor occupancy leads to a rapid onset of behavioral tolerance (tachyphylaxis), which has limited its therapeutic potential.[3]
Pharmacological Profile
Receptor Binding Affinity and Potency
This compound exhibits high affinity and potency for the D1 receptor while being functionally inactive at D2 receptors.[8] This selectivity is a key feature of its pharmacological profile.
| Parameter | Species/Tissue | Value | Reference |
| Ki | - | 39.8 nM | [1][6][8] |
| pKi | - | 7.40 ± 0.09 | [1][8] |
| EC50 | Fish Retina | 1.1 nM | [1][8] |
| pEC50 | Fish Retina | 8.13 | [6][8] |
| pEC50 | Rat Caudate-Putamen | 8.97 | [6][8] |
| D2 Receptor Activity | - | EC50 > 10 µM | [8] |
In Vitro Effects
Studies using the SK-N-MC neuroblastoma cell line demonstrated that this compound significantly induces cAMP production.[6] Pretreatment of these cells with this compound resulted in residual cAMP activity even after the compound was washed away, a phenomenon not observed with structurally related D1 agonists that do not induce significant tolerance.[3] This residual activity could be blocked by the selective D1 antagonist SCH 23390.[3]
In Vivo Effects
This compound has been evaluated in numerous animal models, demonstrating a range of effects consistent with potent D1 receptor agonism.
| Animal Model | Administration | Observed Effects | ED50 / Dose | Reference |
| 6-OHDA-Lesioned Rats | S.C. | Contralateral rotational behavior (>20 h duration) | 0.32 µmol/kg | [1][8] |
| MPTP-Treated Marmosets | S.C. or P.O. | Increased locomotor activity, decreased parkinsonian symptoms | 0.5 - 2.0 µmol/kg | [1][6][8] |
| Normal Rats & Mice | S.C. | Forelimb clonus | 12.3 µmol/kg (Rats)12.1 µmol/kg (Mice) | [1] |
| Normal Rats | S.C. | Increased cortical and hippocampal acetylcholine (B1216132) release | 4 µmol/kg | [6][9] |
| Normal Rats | S.C. | Anorectic effect (reduced meal size and duration) | 0.1 - 1 mg/kg | [10] |
| Aged Monkeys | - | Dose-dependent effect on spatial working memory (low dose improves, high dose impairs) | - | [11] |
The compound's long duration of action is notable; in 6-hydroxydopamine (6-OHDA)-lesioned rats, it elicits contralateral turning that persists for over 20 hours.[8] However, repeated administration leads to tolerance, reducing the antiparkinsonian and locomotor effects.[4][12]
Experimental Protocols
6-OHDA-Lesioned Rat Model of Parkinson's Disease
This protocol is used to assess the pro-dopaminergic and antiparkinsonian activity of compounds.
-
Animal Model Creation: Unilateral lesions of the nigrostriatal pathway are induced in rats by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This depletes dopamine in the ipsilateral striatum.
-
Drug Administration: Following a recovery period, this compound is administered, typically via subcutaneous (s.c.) injection.[1][8]
-
Behavioral Assessment: The animals are placed in automated rotometer bowls. The number of full contralateral (away from the lesioned side) rotations is recorded over an extended period (e.g., up to 24 hours).
-
Data Analysis: The total number of rotations is quantified to determine the efficacy and duration of action. The effect can be challenged by co-administration of D1 antagonists (e.g., SCH 23390) or D2 antagonists (e.g., haloperidol) to confirm receptor specificity.[8]
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of a compound to stimulate the D1 receptor's primary signaling pathway.
-
Cell Culture: A cell line expressing the D1 receptor, such as the human neuroblastoma SK-N-MC line, is cultured to confluence.[3]
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Agonist Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 10-30 minutes).
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular contents.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Dose-response curves are generated to calculate potency (EC50) and efficacy (Emax) relative to a standard agonist like dopamine.[8]
Synthesis
The enantioselective synthesis of this compound has been described in the literature, allowing for the specific production of the active (1R,3S) stereoisomer.[13] The process ensures high purity and stereochemical integrity, which is critical as the optical antipode, A-77641, has significantly lower affinity and potency at the D1 receptor.[8]
Limitations and Therapeutic Outlook
The primary obstacle to the clinical development of this compound for chronic conditions like Parkinson's disease is the rapid development of tolerance.[3] The persistent receptor activation that provides its long duration of action also triggers robust desensitization mechanisms, diminishing the therapeutic response upon repeated dosing.[3][4] While it showed promise in attenuating cocaine-seeking behavior in preclinical models, suggesting a potential use in addiction medicine, no clinical trials involving this compound appear to have been conducted.[5] Despite its limited therapeutic use, this compound remains an indispensable research tool for probing the function and regulation of the dopamine D1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and this compound, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]
- 8. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Actions of the D1 agonists this compound and A-86929 on locomotion and dyskinesia in MPTP-treated L-dopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A-77636: A Technical Guide to its Dopamine D1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-77636, with the chemical structure ((1R,3S) 3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride), is a potent and selective agonist for the dopamine (B1211576) D1 receptor.[1] This technical guide provides an in-depth analysis of its receptor binding profile, functional activity, and the downstream signaling pathways it modulates. Quantitative data from various in vitro and in vivo studies are summarized, and detailed methodologies for key experimental procedures are outlined. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this compound's pharmacological profile.
Receptor Binding Affinity and Selectivity
This compound exhibits a high affinity for the dopamine D1 receptor, with significantly lower affinity for the D2 receptor, underscoring its selectivity.
| Receptor | Binding Affinity (Ki) | Reference |
| Dopamine D1 | 39.8 nM (pKi = 7.40 ± 0.09) | [1][2] |
| Dopamine D2 | > 10,000 nM | [1] |
Table 1: Receptor Binding Affinity of this compound. This table summarizes the equilibrium dissociation constant (Ki) of this compound for dopamine D1 and D2 receptors. The significantly higher Ki value for the D2 receptor highlights the compound's D1 selectivity.
Functional Activity and Potency
The functional activity of this compound as a D1 receptor agonist has been characterized in multiple assay systems, demonstrating its potency and efficacy in activating downstream signaling cascades.
| Assay | Parameter | Value | Intrinsic Activity (% of Dopamine) | Reference |
| Adenylyl Cyclase Activation (Fish Retina) | EC50 | 1.1 nM (pEC50 = 8.13) | 102% | [1][2] |
| Adenylyl Cyclase Activation (Rat Caudate-Putamen) | EC50 | (pEC50 = 8.97) | 134% | [1] |
| cAMP Signaling | EC50 | 3.0 nM | 99% (compared to SKF-81297) | [3] |
| β-arrestin Recruitment | EC50 | 34 nM | 130% (compared to SKF-81297) | [3] |
| Dopamine D2 Receptor Functional Assay | EC50 | > 10 µM | Inactive | [1] |
Table 2: Functional Potency and Efficacy of this compound. This table details the half-maximal effective concentration (EC50) and intrinsic activity of this compound in various functional assays. Notably, this compound acts as a full agonist at the D1 receptor, stimulating both G-protein/cAMP and β-arrestin pathways, even exhibiting "super-agonist" activity for β-arrestin recruitment.[3]
Signaling Pathways
Activation of the D1 receptor by this compound initiates two primary signaling cascades: the canonical G-protein-dependent pathway leading to cyclic AMP (cAMP) production, and a G-protein-independent pathway involving β-arrestin.
G-Protein (Gs/Golf) Coupled Signaling Pathway
Upon binding of this compound, the D1 receptor undergoes a conformational change, leading to the activation of the associated Gs/Golf protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP, a key second messenger that activates Protein Kinase A (PKA).
References
A-77636 chemical structure and properties
An In-depth Technical Guide to A-77636: A Potent and Selective Dopamine (B1211576) D1 Receptor Agonist
Introduction
This compound is a synthetic, small-molecule drug recognized for its potent and selective full agonist activity at the dopamine D1 receptor.[1] Developed by Abbott Laboratories, it has been a crucial pharmacological tool for investigating the role of D1 receptors in various physiological and pathological processes within the central nervous system.[2] Despite its efficacy in animal models for conditions like Parkinson's disease, its therapeutic potential has been hindered by rapid tolerance development and receptor desensitization upon prolonged exposure.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental characterization of this compound, tailored for researchers and drug development professionals.
Chemical and Pharmacological Properties of this compound
This compound is a non-catechol isochroman (B46142) derivative with a distinctive adamantyl group.[4] Its chemical and pharmacological characteristics are summarized below.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1R,3S)-3-(Adamantan-1-yl)-1-(aminomethyl)-1H-2-benzopyran-5,6-diol | [1] |
| Chemical Formula | C₂₀H₂₇NO₃ | [1] |
| Molar Mass | 329.440 g·mol⁻¹ | [1] |
| CAS Number | 778546-51-3 | [1] |
| Hydrochloride Salt Formula | C₂₀H₂₈ClNO₃ | [5] |
| Hydrochloride Salt M. Wt. | 365.9 g/mol | [5] |
| Hydrochloride Salt Solubility | Soluble in water (up to 100 mM) | [6] |
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 39.8 nM (pKi = 7.40 ± 0.09) | Dopamine D1 Receptor | [7][8][9] |
| Functional Potency (EC₅₀) | 1.1 nM (pEC₅₀ = 8.13) | Fish Retina (Adenylyl Cyclase) | [9] |
| Functional Potency (EC₅₀) | 3.0 nM | HEK293 Cells (cAMP Signaling) | [10] |
| Functional Potency (EC₅₀) | 34 nM | HTLA Cells (β-arrestin Recruitment) | [10] |
| Intrinsic Activity | 102% of dopamine | Fish Retina (Adenylyl Cyclase) | [9] |
| Intrinsic Activity | 134% of dopamine | Rat Caudate-Putamen | [9] |
| Selectivity | Inactive at D2 receptors (EC₅₀ > 10 µM) | Dopamine D2 Receptor | [6][9] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating dopamine D1 receptors, which are G-protein coupled receptors (GPCRs) predominantly linked to the stimulatory G-protein, Gαs/olf.[11][12]
Gαs/olf-cAMP Signaling Pathway
Upon activation by this compound, the D1 receptor undergoes a conformational change, leading to the activation of Gαs/olf. This, in turn, stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and key signaling proteins such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), modulating neuronal excitability and gene expression.[11][12]
Figure 1. this compound canonical signaling pathway via the D1 receptor.
β-Arrestin Recruitment and Receptor Desensitization
In addition to G-protein-dependent signaling, this compound is a potent inducer of β-arrestin recruitment.[10] Studies have shown it to be a "super-agonist" for β-arrestin2 activity, with an efficacy of 130% relative to standard agonists.[10] This strong engagement with the β-arrestin pathway is linked to the profound receptor desensitization and internalization observed with this compound.[2][13] The slow dissociation of this compound from the D1 receptor is thought to prolong this interaction, leading to rapid tachyphylaxis and behavioral tolerance.[2][3]
Experimental Protocols
Characterizing the activity of this compound involves a combination of binding and functional assays.
Radioligand Binding Assay (for Affinity Determination)
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the D1 receptor.
1. Materials:
-
Cell membranes prepared from a cell line expressing the human D1 receptor (e.g., HEK293-D1R) or from rat striatal tissue.
-
Radioligand: [³H]SCH 23390 (a selective D1 antagonist).
-
Test compound: this compound.
-
Non-specific binding control: Unlabeled SCH 23390 or another D1 antagonist at a high concentration (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
This compound at various concentrations (for the competition curve).
-
Buffer for total binding wells.
-
High concentration of unlabeled antagonist for non-specific binding wells.
-
-
Add the radioligand ([³H]SCH 23390) to all wells at a final concentration near its Kd value.
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase/cAMP Accumulation Assay (for Functional Activity)
This protocol measures the ability of this compound to stimulate cAMP production, a hallmark of D1 receptor activation.
1. Materials:
-
A whole-cell system, such as SK-N-MC neuroblastoma cells or HEK293 cells stably expressing the D1 receptor.[3]
-
Stimulation Buffer: Typically a serum-free medium containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Test compound: this compound.
-
Lysis buffer and reagents for a cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
2. Procedure:
-
Plate cells in a 96-well plate and grow to near confluency.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with the PDE inhibitor in stimulation buffer for 15-30 minutes at 37°C.
-
Add this compound at various concentrations to the wells. Include a control with vehicle only.
-
Incubate for 15-30 minutes at 37°C to allow for cAMP accumulation.
-
Lyse the cells according to the detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
3. Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximum effect).
Figure 2. Workflow for characterizing this compound binding and functional activity.
In Vivo Effects and Research Applications
In animal models, this compound has demonstrated a range of effects that underscore the function of the D1 receptor:
-
Antiparkinsonian Activity: It effectively reduces parkinsonian symptoms and increases locomotor activity in MPTP-treated marmosets and 6-OHDA-lesioned rats.[7][9][14]
-
Cognitive Modulation: It exhibits a dose-dependent, "inverted-U" effect on spatial working memory in aged monkeys, where low doses are cognitive-enhancing and high doses are impairing.[15]
-
Other Effects: The compound has also been shown to have nootropic, anorectic, and rewarding effects in various animal studies.[1] It can also increase acetylcholine (B1216132) release in the cortex and hippocampus.[16]
Due to the rapid development of tolerance, this compound is not suitable for therapeutic use but remains an invaluable tool for preclinical research to probe the function and downstream effects of D1 receptor activation.[3]
Chemical Structure Visualization
Figure 3. 2D representation of the this compound chemical structure.
Conclusion
This compound is a highly potent and selective D1 receptor full agonist that has significantly contributed to our understanding of dopamine signaling. While its strong tendency to induce receptor desensitization limits its clinical utility, its well-defined pharmacological profile makes it an essential reference compound in neuroscience research and drug discovery programs targeting the dopaminergic system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational analysis of D1 dopamine receptor agonists: pharmacophore assessment and receptor mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 77636 hydrochloride | C20H28ClNO3 | CID 9951033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A 77636 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Actions of the D1 agonists this compound and A-86929 on locomotion and dyskinesia in MPTP-treated L-dopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A-77636: A Technical Guide to its Dopamine Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of A-77636, a potent and selective D1 dopamine (B1211576) receptor agonist. The following sections detail its quantitative binding characteristics, the experimental protocols used to determine these affinities, and the signaling pathways it modulates.
Core Data: Binding Affinity of this compound
This compound is well-characterized as a high-affinity agonist for the dopamine D1 receptor.[1][2][3][4][5][6] Its selectivity for the D1 receptor over other dopamine receptor subtypes is a key feature of its pharmacological profile. The compound is functionally inactive at dopamine D2 receptors, with an EC50 value greater than 10 µM.[1][2][3]
| Receptor Subtype | Ki (nM) | Reference |
| D1 | 39.8 | [1][2][4][5] |
| D2 | > 10,000 | [1][2][3] |
| D3 | > 10,000 | - |
| D4 | > 10,000 | - |
| D5 | > 10,000 | [7] |
*Note: Precise Ki values for D2, D3, D4, and D5 receptors are not definitively reported in the reviewed literature. The indicated values are based on functional data showing a lack of activity at concentrations up to 10,000 nM, suggesting a binding affinity lower than this threshold.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) for this compound is typically achieved through competitive radioligand binding assays. The following is a representative protocol synthesized from established methodologies for dopamine receptor binding studies.
Objective:
To determine the binding affinity (Ki) of the test compound (this compound) for a specific dopamine receptor subtype (e.g., D1) by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [³H]-SCH23390 for D1 receptors).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., Butaclamol or unlabeled SCH23390) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester and vacuum filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target dopamine receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in triplicate for each condition:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (this compound).
-
-
-
Incubation:
-
Incubate the plates at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Signaling Pathway and Experimental Workflow
Dopamine D1 Receptor Signaling Pathway
This compound, as a D1 receptor agonist, primarily activates the Gαs/olf G-protein coupled signaling cascade. This leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response.
Caption: this compound activates the D1 receptor, initiating the Gαs/olf signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the Ki of a test compound.
References
- 1. A 77636 hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 2. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. A 77636 hydrochloride | Dopamine D1 and D5 Receptor Agonists: R&D Systems [rndsystems.com]
The Discovery and Development of A-77636: A Potent and Selective Dopamine D1 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
A-77636 is a potent, selective, and orally active full agonist for the dopamine (B1211576) D1 receptor, developed by Abbott Laboratories.[1] Its discovery marked a significant step in the exploration of dopaminergic signaling and its therapeutic potential, particularly in the context of neurological and psychiatric disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on its pharmacological properties, underlying mechanism of action, and the experimental methodologies used in its characterization.
Discovery and History
This compound, with the chemical name ((1R,3S) 3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride), emerged from research efforts to develop potent and selective ligands for the dopamine D1 receptor.[1] Initially identified as a promising candidate for the treatment of Parkinson's disease, it demonstrated the ability to reverse motor deficits in preclinical models.[1] However, its development was hampered by the rapid development of tolerance in vivo, a phenomenon linked to its unique interaction with the D1 receptor, including its slow dissociation and propensity to induce receptor desensitization and internalization.[2] Despite its limited therapeutic progression, this compound remains a valuable research tool for elucidating the complex roles of D1 receptor signaling in the central nervous system.
Physicochemical Properties and Synthesis
This compound is a small molecule with a molecular weight of 365.9 g/mol and a formula of C₂₀H₂₇NO₃·HCl. It is soluble in water up to 100 mM. The enantioselective synthesis of this compound has been described, providing a method for obtaining the specific stereoisomer responsible for its high affinity and potency at the D1 receptor.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the dopamine D1 receptor. It is functionally inactive at the dopamine D2 receptor. The following tables summarize the key quantitative pharmacological data for this compound and provide a comparison with other notable dopamine D1 receptor agonists.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Ki) | 39.8 nM | Rat Striatum | [1] |
| pKi | 7.40 ± 0.09 | Rat Striatum | [1] |
| Functional Potency (EC50) | 1.1 nM | Fish Retina | [1] |
| pEC50 | 8.13 | Fish Retina | [1] |
| Intrinsic Activity | 102% of dopamine | Fish Retina | [1] |
| Functional Potency (EC50) | 0.107 nM (pEC50=8.97) | Rat Caudate-Putamen | [1] |
| Intrinsic Activity | 134% of dopamine | Rat Caudate-Putamen | [1] |
| Functional Potency (EC50) | 3.0 nM (cAMP) | Human D1R in HEK293 | [3] |
| Functional Potency (EC50) | 34 nM (β-arrestin) | Human D1R in HEK293 | [3] |
Table 2: Comparative In Vitro Pharmacology of Dopamine D1 Receptor Agonists
| Compound | Ki (nM) - D1 Receptor | EC50 (nM) - D1 Receptor (cAMP) | Intrinsic Activity (% Dopamine) | Key Characteristics | Reference(s) |
| This compound | 39.8 | 3.0 | 134% | Full agonist, β-arrestin biased | [1][3] |
| Dopamine | ~2340 (low affinity) | ~3500 | 100% | Endogenous agonist | [4] |
| SKF-81297 | 15 | 3.3 | 100% | Full agonist, balanced | [5] |
| SKF-82958 | - | - | - | Full agonist | |
| Dihydrexidine | ~10 | - | Full agonist | Full agonist | |
| A-68930 | - | - | - | Full agonist | |
| CY-208,243 | - | 125 | - | Partial agonist |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the dopamine D1 receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gαs/olf subunit. This activation initiates a cascade of intracellular signaling events.
Gs/olf-cAMP-PKA Pathway
Upon activation by this compound, the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors and ion channels, ultimately modulating neuronal excitability and gene expression.[6] Another downstream effector of cAMP is the Exchange Protein Activated by cAMP (EPAC).[7]
References
- 1. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific [3H]SCH23390 binding to dopamine D1 receptors in cerebral cortex and neostriatum: evidence for heterogeneities in affinity states and cortical distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
A-77636: A Comprehensive Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-77636 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor, rendering it an invaluable research tool in the field of neuroscience. Its ability to specifically activate D1-mediated signaling pathways has facilitated significant advancements in our understanding of motor control, reward, cognition, and the pathophysiology of various neurological and psychiatric disorders, most notably Parkinson's disease. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in key neuroscience assays, and a visualization of its downstream signaling cascades and common experimental workflows.
Core Properties of this compound
This compound, with the chemical name ((1R,3S)-3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride), is a non-catecholamine benzopyran derivative.[1] Its selectivity for the D1 receptor over the D2 receptor family and other neurotransmitter receptors is a key feature that allows for the specific interrogation of D1 receptor function.[1][2]
Chemical Structure
-
IUPAC Name: (1R,3S)-3-(Adamantan-1-yl)-1-(aminomethyl)-1H-2-benzopyran-5,6-diol[3]
-
Molecular Formula: C₂₀H₂₇NO₃[3]
-
Molar Mass: 329.44 g/mol [3]
-
CAS Number: 778546-51-3 (free base), 145307-34-2 (hydrochloride)[3]
The hydrochloride salt is commonly used in research due to its stability and solubility in aqueous solutions.[2][4]
Pharmacological Data
The following tables summarize the key quantitative data for this compound, highlighting its high affinity and potency at the dopamine D1 receptor.
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Ki) | 39.8 nM | Rat Striatum | [1][2] |
| Functional Potency (EC50) | 1.1 nM | Fish Retina | [1] |
| 1.1 nM (pEC50 = 8.13) | Not Specified | [5] | |
| 3.0 nM | HEK293 Cells (cAMP) | [6] | |
| 34 nM | HEK293 Cells (β-arrestin) | [6] |
Table 1: In Vitro Pharmacological Profile of this compound
| Model | Administration Route | Dose Range (mg/kg) | Observed Effect | Reference |
| 6-OHDA Lesioned Rats | Subcutaneous (s.c.) | 0.03 - 3.2 µmol/kg | Contralateral rotational behavior | [5] |
| MPTP-Treated Marmosets | Oral (p.o.) | 0.5 - 2.0 µmol/kg | Increased locomotor activity, reduced parkinsonian symptoms | [1] |
| Swiss-Webster Mice | Intraperitoneal (i.p.) | 1 - 10 | Attenuation of addiction-induced locomotor activity | [5] |
| Aged Rhesus Monkeys | Intramuscular (i.m.) | 0.001 - 0.1 | Dose-dependent effects on spatial working memory | [7] |
Table 2: In Vivo Efficacy of this compound in Animal Models
Signaling Pathways of this compound
As a D1 receptor agonist, this compound primarily activates the Gαs/olf-coupled signaling cascade. However, evidence also points to its involvement in G protein-independent pathways, particularly through β-arrestin recruitment.
Canonical Gs/olf-cAMP Pathway
Activation of the D1 receptor by this compound leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous substrates, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[8] Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to an amplification of the signaling cascade and modulation of neuronal excitability and gene expression.[8]
Non-Canonical Signaling Pathways
Recent studies have highlighted that this compound can also act as a "super-agonist" for β-arrestin recruitment.[6] This interaction can lead to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades, such as the activation of the ERK (extracellular signal-regulated kinase) pathway.[6][9] Furthermore, D1 receptor activation can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound. These protocols are generalized and may require optimization based on specific experimental conditions and equipment.
In Vivo Microdialysis for Neurotransmitter Release
This protocol is adapted for measuring dopamine release in the striatum of rats following this compound administration.[11][12][13]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
This compound hydrochloride
-
Sterile artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane) and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).
-
Secure the cannula with dental cement and anchor screws.
-
Allow for a 5-7 day recovery period.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a 1-2 hour equilibration period to establish a stable baseline of dopamine.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound systemically (e.g., s.c. or i.p.) at the desired dose.
-
Continue collecting dialysate samples for 2-3 hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for dopamine content using HPLC-ED.
-
Quantify dopamine levels by comparing peak heights or areas to a standard curve.
-
Express dopamine levels as a percentage of the pre-drug baseline.
-
Radioligand Binding Assay for D1 Receptor Affinity
This protocol outlines a competitive binding assay to determine the Ki of this compound for the dopamine D1 receptor.[2][14][15]
Materials:
-
This compound hydrochloride
-
Radioligand specific for D1 receptors (e.g., [³H]SCH 23390)
-
Membrane preparation from a D1 receptor-expressing cell line (e.g., HEK293) or rat striatum
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Non-specific binding determinant (e.g., 10 µM (+)-butaclamol)
-
96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus and liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, membrane preparation, and non-specific binding determinant.
-
Competition: Assay buffer, radioligand, membrane preparation, and serial dilutions of this compound.
-
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Scintillation Counting:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol describes a method to measure the functional potency of this compound in stimulating cAMP production.[16][17][18]
Materials:
-
This compound hydrochloride
-
D1 receptor-expressing cell line (e.g., HEK293 or CHO)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture the cells to ~80-90% confluency.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and wash the cells with stimulation buffer.
-
Add serial dilutions of this compound (in stimulation buffer) to the wells. Include a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the provided reagents and a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 value from the resulting dose-response curve.
-
β-Arrestin Recruitment Assay
This protocol outlines a method to assess the ability of this compound to induce β-arrestin recruitment to the D1 receptor, often using a commercially available assay system (e.g., PathHunter®).[19][20][21]
Materials:
-
This compound hydrochloride
-
Cell line co-expressing the D1 receptor fused to a β-galactosidase fragment and β-arrestin fused to the complementary fragment.
-
Cell culture medium and reagents
-
Assay buffer
-
Detection reagents from the assay kit
-
384-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the cells in a 384-well plate at the recommended density and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the compound dilutions to the cells and incubate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Add the detection reagents as per the kit's protocol.
-
Incubate for approximately 60 minutes at room temperature.
-
-
Luminescence Reading:
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of this compound.
-
Determine the EC50 value from the dose-response curve.
-
Experimental Workflow
The use of this compound in neuroscience research typically follows a multi-step workflow, from initial in vitro characterization to in vivo behavioral and neurochemical assessments.
Conclusion
This compound remains a cornerstone research tool for the selective activation of dopamine D1 receptors. Its well-characterized pharmacological profile, coupled with its efficacy in a range of in vitro and in vivo models, allows for the precise dissection of D1 receptor-mediated signaling and its role in health and disease. The detailed protocols and workflow provided in this guide serve as a comprehensive resource for researchers aiming to leverage the power of this compound in their neuroscience investigations. As our understanding of the complexities of dopamine receptor signaling continues to evolve, the utility of selective pharmacological tools like this compound will undoubtedly remain critical for future discoveries.
References
- 1. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 20. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Characterization of A-77636: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of A-77636, a potent and selective dopamine (B1211576) D1 receptor agonist. The information presented herein is intended to support research and drug development efforts by providing comprehensive data on its binding affinity, functional activity, and signaling pathways, along with detailed experimental protocols.
Core Data Summary
The following tables summarize the key quantitative data for this compound's interaction with the dopamine D1 receptor.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Species/Tissue | Reference |
| Kᵢ | 39.8 nM | Rat Caudate-Putamen | [1][2][3][4][5] |
| pKᵢ | 7.40 ± 0.09 | Rat Caudate-Putamen | [1][2][4][5] |
Table 2: Functional Activity of this compound
| Parameter | Value | Assay System | Intrinsic Activity (% of Dopamine) | Reference |
| EC₅₀ | 1.1 nM | Fish Retina | 102% | [1][2][3] |
| pEC₅₀ | 8.13 | Fish Retina | - | [1][2] |
| pEC₅₀ | 8.97 | Rat Caudate-Putamen | 134% | [1] |
| EC₅₀ (cAMP Signaling) | 3.0 nM | HEK293 cells | 99% | [6] |
| EC₅₀ (β-arrestin Recruitment) | 34 nM | HEK293 cells | 130% (super-agonist) | [6] |
Table 3: Receptor Selectivity of this compound
| Receptor | Activity | EC₅₀ | Reference |
| Dopamine D1 | Agonist | See Table 2 | [1][2][3] |
| Dopamine D2 | Functionally Inactive | > 10 µM | [1] |
Signaling Pathways
This compound exerts its effects primarily through the activation of the dopamine D1 receptor, a G protein-coupled receptor (GPCR) that couples to the Gαs/olf subunit. This initiates a canonical signaling cascade involving the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][7] More recent studies have revealed that this compound is a biased agonist, showing potent activation of the β-arrestin pathway, even exhibiting super-agonism in β-arrestin recruitment assays.[6]
Dopamine D1 Receptor Signaling via Gs/cAMP Pathway
Dopamine D1 Receptor Signaling via β-Arrestin Pathway
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay (Competition Assay)
This protocol determines the binding affinity (Kᵢ) of this compound for the dopamine D1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Tissue Preparation: Rat striatal membranes.
-
Radioligand: [³H]-SCH 23390 (a selective D1 antagonist).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-SCH 23390 (typically at its K₋d value), and varying concentrations of this compound.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled D1 antagonist (e.g., 1 µM SCH 23390).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP, a key second messenger downstream of D1 receptor activation.
Materials:
-
Cell Line: HEK293 cells stably expressing the human dopamine D1 receptor.
-
Test Compound: this compound hydrochloride.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen-based kits.
Procedure:
-
Seed the D1-expressing HEK293 cells into 96- or 384-well plates and allow them to adhere overnight.
-
Remove the culture medium and replace it with stimulation buffer.
-
Pre-incubate the cells with the PDE inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
-
Add varying concentrations of this compound to the wells.
-
Incubate for 30-60 minutes at 37°C to allow for cAMP accumulation.
-
Lyse the cells according to the detection kit manufacturer's instructions.
-
Add the detection reagents (e.g., anti-cAMP antibody and labeled cAMP tracer).
-
Incubate for the recommended time (typically 1-2 hours) at room temperature, protected from light.
-
Read the plate using a compatible plate reader (e.g., HTRF or AlphaScreen reader).
-
Generate a standard curve using known concentrations of cAMP.
-
Quantify the amount of cAMP produced in each well by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.
β-Arrestin Recruitment Assay (Tango Assay)
This assay measures the recruitment of β-arrestin to the activated D1 receptor, providing a measure of G protein-independent signaling. The Tango assay is a widely used method for this purpose.
Materials:
-
Cell Line: HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein).
-
Expression Plasmid: A plasmid encoding the human dopamine D1 receptor fused to a C-terminal V2 vasopressin receptor tail (V2R) containing a TEV protease cleavage site, followed by the tTA transcription factor.
-
Transfection Reagent.
-
Test Compound: this compound hydrochloride.
-
Cell Culture Medium.
-
Luciferase Assay Reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Transfect HTLA cells with the D1 receptor expression plasmid using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into 96-well plates.
-
Allow the cells to adhere and recover for at least 24 hours.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plates for 16-24 hours at 37°C to allow for β-arrestin recruitment, TEV protease cleavage, tTA translocation, and luciferase reporter gene expression.
-
Remove the medium and add luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value for β-arrestin recruitment.
References
- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Effects of A-77636 on Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-77636 is a potent and selective non-catechol agonist for the dopamine (B1211576) D1 receptor, demonstrating a unique pharmacological profile with significant implications for neuroscience research and drug development. This technical guide provides a comprehensive overview of the cellular effects of this compound on neurons, focusing on its mechanism of action, downstream signaling pathways, and its impact on neuronal excitability and function. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular and experimental frameworks to serve as a valuable resource for the scientific community.
Introduction
Dopamine D1 receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system, where they play a crucial role in motor control, reward, learning, and memory.[1] this compound has emerged as a valuable tool to probe the function of these receptors due to its high affinity and selectivity.[2] Notably, this compound exhibits biased agonism, preferentially activating β-arrestin-dependent signaling pathways over canonical G-protein-mediated cAMP accumulation. This bias leads to pronounced receptor endocytosis and desensitization, contributing to its long duration of action and the development of rapid tolerance observed in in vivo studies.[3][4] Understanding the detailed cellular and molecular consequences of this compound action is critical for interpreting experimental results and for the rational design of novel D1-targeted therapeutics.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound's interaction with dopamine D1 receptors and its downstream cellular effects.
Table 1: Receptor Binding and Functional Activity of this compound
| Parameter | Value | Cell Type/Tissue | Reference |
| Binding Affinity (Ki) | 39.8 nM | Rat Striatum | [2] |
| cAMP Signaling (EC50) | 1.1 nM | Fish Retina | [2] |
| cAMP Signaling (EC50) | 3.0 nM | HEK293 Cells | |
| β-arrestin Recruitment (EC50) | 34 nM | HEK293 Cells | |
| Intrinsic Activity (cAMP) | 134% (of dopamine) | Rat Caudate-Putamen | [2] |
| Intrinsic Activity (β-arrestin) | 130% (of SKF-81297) | HEK293 Cells |
Table 2: Electrophysiological Effects of D1 Receptor Agonists on Neuronal Ion Channels
Note: Specific quantitative data for this compound on ion channel currents is limited in the reviewed literature. The following data for other D1 agonists is provided for context.
| Ion Channel | D1 Agonist | Effect | Magnitude of Effect | Neuronal Type | Reference |
| Voltage-gated Na+ Current | SKF-38393 (1 µM) | Reduction in peak amplitude | 37.8 ± 4.95% | Rat Striatal Neurons | [5] |
| Axonal K+ Current | SKF-81297 (50 µM) | Suppression of peak amplitude | to 82.8 ± 1.5% of control | Rat Prefrontal Cortex Pyramidal Neurons | [6] |
| CaV2.2 Ca2+ Current | Dopamine (10 µM) | Reduction in current | ~49% in PFC neurons after inverse agonist | Mouse Prefrontal Cortex Pyramidal Neurons | [7] |
Table 3: Effects of D1 Receptor Agonists on Neuronal Firing and Neurotransmitter Release
| Parameter | Agonist/Condition | Effect | Magnitude of Effect | Brain Region | Reference |
| Spontaneous Firing Rate | Dopamine Depletion (>50%) | Increased firing rate | Not specified | Rat Striatum (Type I Neurons) | [8] |
| Spontaneous IPSC Frequency | Scopolamine (1 µM) | Abolished | Not applicable | Mouse Striatal Medium Spiny Neurons | [9] |
| Acetylcholine (B1216132) Release | This compound (4 µmol/kg s.c.) | Increased release | > 230% | Rat Frontal Cortex & Hippocampus | [10] |
Table 4: this compound-Induced Changes in Protein Phosphorylation
Note: Direct quantitative data for this compound-induced phosphorylation of ERK and DARPP-32 in neurons is not extensively available. The following represents typical D1 receptor-mediated effects.
| Protein (Phospho-site) | Agonist | Fold Change/Stoichiometry | Cell Type/Tissue | Reference |
| ERK1/2 (Thr202/Tyr204) | D1 Agonists | D1 receptor activation leads to ERK phosphorylation, often quantified as a pERK/tERK ratio. Specific fold-change for this compound is not detailed. | Striatal Neurons | [11] |
| DARPP-32 (Thr34) | Dopamine (100 µM) | 6.64 ± 1.36-fold increase | Mouse Neostriatal Slices | [1] |
| DARPP-32 (Thr34) | Neurotensin (stimulates dopamine release) | 4-7-fold increase | Mouse Neostriatal Slices | [12] |
| DARPP-32 (Ser137) | Basal Condition | Stoichiometry higher in substantia nigra than striatum | Rat Striatonigral Neurons | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound on neurons.
Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to record ion channel currents and firing properties of neurons in response to this compound.
3.1.1. Materials
-
Brain Slice Preparation:
-
NMDG-based cutting solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 2 MgCl2, bubbled with 95% O2/5% CO2.[3]
-
-
Recording Solutions:
-
Internal (Pipette) Solution (for K+ currents): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).[12]
-
Internal (Pipette) Solution (for Na+ currents): (in mM) 120 CsF, 20 CsCl, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with CsOH).
-
-
Pharmacological Agents:
-
This compound hydrochloride
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels.
-
Tetraethylammonium (TEA) and 4-Aminopyridine (4-AP) to block potassium channels.
-
SCH-23390 as a D1 receptor antagonist.
-
3.1.2. Procedure
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated NMDG-based cutting solution.
-
Cut 300 µm coronal slices containing the brain region of interest (e.g., striatum, prefrontal cortex) using a vibratome.
-
Incubate slices in oxygenated NMDG solution at 34°C for 15 minutes, then transfer to oxygenated aCSF at room temperature for at least 1 hour before recording.[3]
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using a microscope with DIC optics.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with the appropriate internal solution.
-
Approach a neuron and form a giga-ohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
Record baseline currents or membrane potential.
-
Apply this compound at various concentrations via the perfusion system.
-
Use voltage-clamp protocols to isolate and measure specific ion channel currents (e.g., step protocols to generate I-V curves) or current-clamp to measure changes in firing rate.
-
3.1.3. Data Analysis
-
Analyze changes in current amplitude, kinetics, and I-V relationships before and after this compound application.
-
Measure changes in spontaneous firing frequency, action potential threshold, and shape.
References
- 1. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D1 receptor modulates the voltage-gated sodium current in rat striatal neurones through a protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopaminergic modulation of axonal potassium channels and action potential waveform in pyramidal neurons of prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constitutive activity of dopamine receptor type 1 (D1R) increases CaV2.2 currents in PFC neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of dopamine depletion on the spontaneous activity of type I striatal neurons: relation to local dopamine concentration and motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spontaneous synaptic activation of muscarinic receptors by striatal cholinergic neuron firing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neurotensin regulates DARPP-32 thr34 phosphorylation in neostriatal neurons by activation of dopamine D1-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphorylation of DARPP-32, a dopamine- and cAMP-regulated phosphoprotein, by casein kinase I in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A-77636: A Technical Guide to Solubility and Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of A-77636, a potent and selective dopamine (B1211576) D1 receptor agonist. The information herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental methodologies.
Physicochemical Properties and Solubility
This compound is typically supplied as a hydrochloride salt. Its solubility is a critical parameter for the preparation of stock solutions and formulations for in vitro and in vivo studies.
Solubility Data
Quantitative solubility data for this compound hydrochloride is summarized in the table below. It is important to note that for hygroscopic compounds like this compound in DMSO, using a newly opened container of the solvent is recommended to achieve optimal dissolution.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 33 | 90.19 | Ultrasonic assistance may be required.[1] |
| Water | 36.59 | 100 | Data for this compound hydrochloride. |
General Protocol for Solubility Determination (Shake-Flask Method)
While a specific, published protocol for this compound solubility determination is not available, the shake-flask method is a widely accepted standard for accurately measuring thermodynamic solubility.[2][3] The following protocol is a representative workflow.
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer or solvent.
Materials:
-
This compound hydrochloride powder
-
Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Vials (e.g., glass scintillation or HPLC vials)
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.45 µm filter)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).[4]
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is common, and preliminary experiments may be needed to determine the optimal equilibration time.[3]
-
After equilibration, stop the agitation and allow the vials to stand, permitting the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be clarified by centrifugation or filtration.[2]
-
Dilute the clarified supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated, stability-indicating HPLC method.[5]
-
Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for the Shake-Flask Solubility Assay.
Stability in Solution
The stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a decrease in potency and the formation of unknown impurities.
Storage and Stability Data
For prepared stock solutions, specific storage conditions are recommended to maintain compound integrity.
| Solvent | Storage Temperature | Duration | Notes |
| (General Solvent) | -20°C | 1 month | Store in sealed containers, protected from moisture.[1] |
| (General Solvent) | -80°C | 6 months | Store in sealed containers, protected from moisture.[1] |
It is best practice to aliquot stock solutions after preparation to prevent product inactivation from repeated freeze-thaw cycles.[1]
Factors Influencing Stability
While specific degradation pathways for this compound have not been detailed in the literature, several factors are known to affect the stability of small molecules in solution:
-
pH: The pH of the solution can significantly impact the rate of hydrolysis and other degradation reactions.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation. Photostability testing is a standard component of stability programs.
-
Oxidation: The catechol moiety in the this compound structure may be susceptible to oxidation. The presence of oxygen or oxidizing agents can lead to degradation.
General Protocol for Solution Stability Assessment
The following protocol outlines a general approach for evaluating the stability of this compound in a specific solution, based on guidelines from the International Council for Harmonisation (ICH).[6]
Objective: To determine the rate of degradation of this compound in a specific solution under defined storage conditions (e.g., varying pH and temperature).
Materials:
-
This compound hydrochloride stock solution
-
A series of buffers with different pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a validated, stability-indicating method
-
Vials (amber vials if photostability is a concern)
Procedure:
-
Prepare solutions of this compound at a known concentration in the different pH buffers.
-
Dispense aliquots of each solution into separate, properly labeled vials for each time point and storage condition.
-
Establish an initial (T=0) concentration by immediately analyzing a set of samples from each pH condition.
-
Store the remaining vials under the desired conditions (e.g., 4°C, 25°C, 40°C).[6]
-
At predetermined time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks), remove one vial from each storage condition.
-
Analyze the samples using the HPLC method to determine the remaining concentration of this compound. The method should also be capable of separating the parent compound from any potential degradation products.[6]
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics and establish the shelf-life under each condition.
Caption: General Workflow for a Solution Stability Study.
Mechanism of Action: Dopamine D1 Receptor Signaling
This compound is a selective agonist for the D1-like family of dopamine receptors (D1 and D5). The D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf G-protein.[7][8] Activation of this pathway leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the modulation of neuronal excitability and gene expression.[9][10] Studies have shown that this compound potently stimulates cAMP production upon binding to the D1 receptor.[7][11]
// Nodes A77636 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds]; D1R [label="Dopamine D1 Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=hexagon]; G_alpha_s [label="Gαs/olf", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Targets [label="Downstream\nTargets", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(Modulation of Neuronal\nExcitability & Gene Expression)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges A77636 -> D1R [label="Binds & Activates"]; D1R -> G_alpha_s [label="Activates"]; G_alpha_s -> AC [label="Stimulates"]; ATP -> cAMP [headlabel=" Converts", edgetooltip="Conversion", G_alpha_s, AC]; AC -> cAMP [label="Catalyzes"]; cAMP -> PKA [label="Activates"]; PKA -> Targets [label="Phosphorylates"]; Targets -> Response [label="Leads to"];
// Invisible edge for positioning ATP -> AC [style=invis]; }
Caption: this compound Activated Dopamine D1 Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. enamine.net [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. bioassaysys.com [bioassaysys.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A crucial role for cAMP and protein kinase A in D1 dopamine receptor regulated intracellular calcium transients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A-77636: A Comprehensive Technical Guide on its Safety Profile and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-77636 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor that has been investigated for its potential therapeutic effects, particularly in the context of Parkinson's disease. While demonstrating efficacy in preclinical models, its development has been hampered by a distinct safety and tolerability profile, most notably the rapid development of tolerance. This in-depth technical guide provides a comprehensive overview of the known safety profile and toxicology of this compound based on available preclinical data. This document summarizes key safety findings, details the experimental protocols used in pivotal studies, and visually represents the compound's mechanism of action and experimental workflows through detailed diagrams. The information presented is intended to inform researchers, scientists, and drug development professionals on the critical safety aspects of this compound and similar D1 receptor agonists.
Introduction
This compound is a non-catechol aminobenzopyran with high affinity and selectivity for the dopamine D1 receptor.[1][2] Its potent agonism at this receptor subtype has been shown to elicit significant anti-parkinsonian effects in rodent and primate models of the disease.[3][4] However, the therapeutic potential of this compound is significantly limited by the rapid induction of tolerance, or tachyphylaxis, upon repeated administration.[4][5] Understanding the toxicological and safety profile of this compound is crucial for contextualizing its therapeutic limitations and for guiding the development of future D1 receptor agonists with improved safety margins. This guide synthesizes the available preclinical safety and toxicology data for this compound.
Pharmacodynamics and Mechanism of Action
This compound acts as a full agonist at the dopamine D1 receptor, which is a Gαs-coupled receptor. Activation of the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is believed to mediate the therapeutic effects of D1 agonists in conditions characterized by dopamine deficiency.
Signaling Pathway of this compound at the Dopamine D1 Receptor
Caption: this compound activates the D1 receptor, leading to a G-protein mediated increase in cAMP.
Preclinical Safety and Toxicology Profile
Acute Toxicity and Tolerability
In preclinical studies, this compound has demonstrated a dose-dependent profile of acute effects.
| Species | Route of Administration | Observed Effects | Reference |
| Rats | Subcutaneous | Contralateral turning in 6-OHDA lesioned models. Higher doses produced forelimb clonus. | [3] |
| Mice | Subcutaneous | Forelimb clonus at higher doses. | [3] |
| Marmosets | Subcutaneous, Oral | Increased locomotor activity and decreased parkinsonian symptoms. | [3] |
| Aged Monkeys | Not specified | Dose-related effects on working memory: improvement at low doses, impairment at high doses. No overt side effects reported in this study. | [1] |
Table 1: Summary of Acute In Vivo Effects of this compound
Rapid Tolerance
The most significant safety concern and limitation for the therapeutic development of this compound is the rapid development of tolerance (tachyphylaxis) to its effects.
-
Mechanism: Studies suggest that the persistent activation of the D1 receptor by this compound leads to prolonged receptor desensitization. This is characterized by the inability of the receptor to recover its responsiveness, which likely underlies the observed rapid behavioral tolerance in vivo.[5]
-
Receptor Binding: this compound dissociates slowly from the D1 receptor, contributing to its long duration of action and the rapid onset of tolerance.[5] Pre-incubation of rat striatal membranes with this compound resulted in a significant decrease in D1 receptor binding, even after repeated washings.[5]
-
Functional Desensitization: In primate models of Parkinson's disease, daily administration of this compound led to a rapid and functionally significant desensitization, with a reduction in its anti-parkinsonian efficacy observed as early as the second day of treatment.[4]
Central Nervous System (CNS) Effects
As a CNS-active agent, this compound elicits a range of behavioral and neurological effects.
-
Motor Effects: At therapeutic doses in parkinsonian models, this compound improves motor function.[3][4] However, at higher doses, it can induce adverse motor effects such as forelimb clonus in rats and mice.[3]
-
Cognitive Effects: In aged monkeys, this compound exhibited a biphasic effect on spatial working memory, with low doses showing improvement and higher doses causing impairment.[1]
Cardiovascular, Renal, and Metabolic Profile
Specific cardiovascular, renal, and metabolic toxicology studies for this compound are not detailed in the available literature. However, the role of dopamine D1 receptors in these systems suggests potential areas for safety assessment. D1 receptors are known to be involved in the regulation of renal blood flow and sodium excretion, as well as vascular tone. Therefore, a thorough cardiovascular and renal safety assessment would be a critical component of a formal toxicology program for any D1 agonist.
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully described in the publications. However, based on the methodologies mentioned, the following represents a likely approach for key in vivo assessments.
In Vivo Microdialysis for Acetylcholine (B1216132) Release
This protocol is based on the methodology described for assessing the effect of this compound on neurotransmitter release.[6]
Caption: A typical workflow for an in vivo microdialysis experiment to measure neurotransmitter levels.
Protocol Steps:
-
Animal Preparation: Wistar rats are anesthetized.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex or hippocampus).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals.
-
Drug Administration: this compound is administered systemically (e.g., subcutaneously).
-
Sample Collection: Dialysate samples continue to be collected at regular intervals post-drug administration.
-
Neurotransmitter Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Acetylcholine levels in post-treatment samples are compared to baseline levels to determine the effect of this compound.
Assessment of Locomotor Activity and Motor Side Effects
This generalized protocol is based on descriptions of studies evaluating motor effects in rodents.[3]
Caption: Workflow for assessing the effects of a compound on locomotor activity and motor side effects.
Protocol Steps:
-
Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the testing room and individual locomotor activity chambers.
-
Baseline Activity: Baseline locomotor activity is recorded for a defined period before drug administration.
-
Drug Administration: Animals are administered various doses of this compound or a vehicle control via the desired route (e.g., subcutaneous injection).
-
Activity Monitoring: Following administration, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated systems with infrared beams.
-
Behavioral Observation: Animals are concurrently observed by a trained experimenter for the presence and severity of any abnormal motor behaviors, such as forelimb clonus or stereotyped movements. These are typically scored using a standardized rating scale.
-
Data Analysis: The locomotor activity data is quantified and statistically analyzed to compare the effects of different doses of this compound to the vehicle control. Observational scores for adverse effects are also analyzed.
Gaps in Toxicological Data and Future Directions
The publicly available literature on this compound lacks comprehensive data from formal, regulatory-standard toxicology studies. Key missing information includes:
-
Genotoxicity: No data from standard assays such as the Ames test, in vitro chromosomal aberration test, or in vivo micronucleus test is available.
-
Carcinogenicity: Long-term carcinogenicity studies in two rodent species have not been reported.
-
Reproductive and Developmental Toxicity: Studies to assess the effects on fertility, embryonic development, and pre- and post-natal development are not publicly documented.
-
Safety Pharmacology: Detailed safety pharmacology studies, particularly focusing on the cardiovascular and respiratory systems, are not described.
The rapid and profound tolerance observed with this compound likely precluded its further development and the need for these extensive toxicology studies. However, for any future development of D1 receptor agonists, these will be critical areas of investigation. The experience with this compound underscores the importance of assessing receptor desensitization and tachyphylaxis early in the drug discovery process. Future research in this area should focus on developing D1 agonists with a reduced propensity for inducing receptor desensitization, potentially through mechanisms such as partial agonism or biased agonism, to achieve a more favorable and sustainable therapeutic window.
Conclusion
This compound is a potent and selective dopamine D1 receptor agonist whose preclinical efficacy is overshadowed by a significant safety and tolerability issue: the rapid development of tolerance. This phenomenon is attributed to its persistent receptor activation and slow dissociation, leading to profound receptor desensitization. In addition to tolerance, this compound can induce dose-dependent motor and cognitive side effects. While a complete toxicological profile is not available, the existing data highlights critical challenges in the therapeutic application of full D1 receptor agonists. This technical guide provides a summary of the known safety aspects of this compound, offering valuable insights for the continued development of safer and more effective dopaminergic therapies.
References
- 1. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1 receptor desensitization profile in MPTP-lesioned primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A-77636: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of A-77636, a potent and selective dopamine (B1211576) D1 receptor full agonist. This guide covers its chemical properties, mechanism of action, key experimental data, and methodologies.
Core Compound Information
This compound is a synthetic, non-catecholamine compound that acts as a selective full agonist for the dopamine D1 receptor. It is available as a free base and as a hydrochloride salt. The key identification and molecular data are summarized below.
| Parameter | Value (this compound Free Base) | Value (this compound Hydrochloride) |
| CAS Number | 778546-51-3 | 145307-34-2 |
| Molecular Formula | C₂₀H₂₇NO₃ | C₂₀H₂₈ClNO₃ |
| Molecular Weight | 329.44 g/mol | 365.89 g/mol |
Mechanism of Action and Signaling Pathways
This compound exhibits high affinity and selectivity for the dopamine D1 receptor, with negligible activity at the D2 receptor.[1] Its mechanism of action involves the activation of the D1 receptor, which is a Gαs/olf-coupled G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.
Upon binding of this compound, the D1 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression.
In addition to the canonical G-protein signaling, this compound has been shown to be a potent inducer of β-arrestin recruitment.[2] This interaction leads to receptor desensitization and internalization, a process that may contribute to the observed rapid behavioral tolerance to the compound in vivo.[3]
Experimental Data
This compound has been extensively characterized in a variety of in vitro and in vivo experimental systems. The following tables summarize key quantitative data from these studies.
In Vitro Binding Affinity and Functional Activity
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | Dopamine D1 | 39.8 nM | Rat | [1] |
| Functional Activity (EC50) | Dopamine D1 | 1.1 nM | Fish (Retina) | [1] |
| Intrinsic Activity | Dopamine D1 | 102% (of dopamine) | Fish (Retina) | [1] |
| Functional Activity (pEC50) | Dopamine D1-like | 8.97 | - | [4] |
| Functional Activity (EC50) | Dopamine D2 | > 10 µM | - | [1] |
In Vivo Efficacy in Animal Models
| Animal Model | Effect | Effective Dose | Route of Administration | Reference |
| 6-OHDA-lesioned rats | Contralateral turning | ED50 = 0.32 µmol/kg | Subcutaneous | [4] |
| MPTP-treated marmosets | Increased motor activity, reduced Parkinsonian symptoms | 0.5, 1.0, or 2.0 µmol/kg | Oral | [4] |
| Aged monkeys | Improved spatial working memory | Low doses | - | [5] |
| Rats | Increased cortical and hippocampal acetylcholine (B1216132) release | 4 µmol/kg | Subcutaneous | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the dopamine D1 receptor.
-
Radioligand (e.g., [³H]-SCH23390).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled D1 antagonist like SCH23390).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.
-
Parallel incubations are performed in the presence of the non-specific binding control to determine non-specific binding.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki value for this compound is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP, a downstream second messenger of D1 receptor activation.
Materials:
-
Whole cells expressing the dopamine D1 receptor.
-
This compound at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or HTRF-based).
Procedure:
-
Plate the cells in a suitable microplate format.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with varying concentrations of this compound for a defined period.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
Conclusion
This compound remains a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in various physiological and pathological processes. Its high potency, selectivity, and well-characterized signaling profile make it a standard reference compound in dopamine research. This guide provides a foundational understanding of its key characteristics to aid researchers in their experimental design and data interpretation.
References
- 1. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for A-77636 in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of A-77636, a potent and selective D1-like dopamine (B1211576) receptor agonist, for research purposes. It includes a comparative summary of suppliers, key technical data, experimental protocols, and relevant signaling pathways to facilitate its use in laboratory settings.
Commercial Availability of this compound
This compound is available from several reputable suppliers of research chemicals, primarily as this compound hydrochloride. The following table summarizes the key quantitative data from various suppliers to aid in the selection of the most suitable product for your research needs.
| Supplier | Product Name | Purity | Formula | Molecular Weight ( g/mol ) | CAS Number | Storage |
| Tocris Bioscience | A 77636 hydrochloride | ≥98% (HPLC)[1] | C₂₀H₂₇NO₃・HCl | 365.9[1] | 145307-34-2[1] | -20°C[1] |
| MedchemExpress | This compound hydrochloride | 98.0%[2] | C₂₀H₂₇NO₃・HCl | 365.9 | 145307-34-2[2] | -20°C (3 years) |
| APExBIO | A 77636 hydrochloride | >98% | C₂₀H₂₇NO₃・HCl | 365.9 | 145307-34-2 | -20°C |
| R&D Systems | A 77636 hydrochloride | ≥98%[3] | C₂₀H₂₇NO₃・HCl | 365.9[3] | 145307-34-2[3] | -20°C[3] |
| BioCrick | A 77636 hydrochloride | >98%[4] | C₂₀H₂₈ClNO₃ | 365.9[4] | 145307-34-2[4] | -20°C (desiccate)[4] |
| TargetMol | A 77636 hydrochloride | Not specified | C₂₀H₂₇NO₃・HCl | 365.9 | 145307-34-2 | -20°C (3 years) |
Biological Activity and Selectivity
This compound is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5). It displays significantly lower affinity for D2-like receptors.[1][3]
| Parameter | Value | Receptor Type | Reference |
| pEC₅₀ | 8.97 | D1-like | [1][3] |
| pEC₅₀ | < 5 | D2-like | [1][3] |
| Ki | 39.8 nM | D1 | [4][5][6] |
| pKi | 7.40 ± 0.09 | D1 | [2][5] |
Signaling Pathways of the D1 Dopamine Receptor
Activation of the D1 dopamine receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to a Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][4] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[7]
Experimental Protocols
This section provides an overview of common experimental protocols utilizing this compound. These are intended as a guide and may require optimization for specific experimental conditions.
In Vitro: cAMP Accumulation Assay
This assay measures the functional activity of this compound by quantifying the increase in intracellular cAMP levels following D1 receptor stimulation in a cell-based system.
Objective: To determine the potency and efficacy of this compound in stimulating cAMP production.
Materials:
-
HEK293 cells stably or transiently expressing the human D1 dopamine receptor.
-
This compound hydrochloride.
-
Cell culture medium (e.g., DMEM).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Methodology:
-
Cell Culture: Plate D1 receptor-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in water or DMSO.[7] Perform serial dilutions to obtain a range of concentrations for the dose-response curve.
-
Assay Procedure: a. Wash the cells with serum-free medium. b. Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C. c. Add different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. d. Lyse the cells according to the cAMP assay kit manufacturer's instructions. e. Measure the intracellular cAMP concentration using the chosen assay format (e.g., ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo: Assessment of Rotational Behavior in 6-OHDA-Lesioned Rats
This is a classic behavioral model to assess the in vivo efficacy of dopaminergic agonists in a rat model of Parkinson's disease.
Objective: To evaluate the ability of this compound to induce contralateral rotations in unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
6-hydroxydopamine (6-OHDA).
-
This compound hydrochloride.
-
Vehicle (e.g., saline).
-
Automated rotometer or observation chamber.
Methodology:
-
Animal Model: Induce a unilateral lesion of the nigrostriatal dopamine pathway by injecting 6-OHDA into the medial forebrain bundle. Allow animals to recover for at least two weeks.
-
Drug Administration: Administer this compound subcutaneously (s.c.) or orally (p.o.) at various doses. A vehicle control group should be included.
-
Behavioral Testing: Immediately after drug administration, place the rats in individual automated rotometer bowls. Record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a defined period (e.g., 2 hours).
-
Data Analysis: Calculate the net contralateral rotations (contralateral minus ipsilateral rotations). Compare the rotational scores between the different dose groups and the vehicle control using appropriate statistical analysis (e.g., ANOVA).
Disclaimer
This compound is intended for research use only and is not for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound and use appropriate personal protective equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A-77636 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-77636 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor.[1][2] It is characterized by its long duration of action, which is attributed to its slow dissociation from the D1 receptor.[3] This property leads to persistent receptor activation and can result in receptor desensitization and rapid behavioral tolerance with repeated administration.[3] In rodent models, this compound has been utilized to investigate the role of the D1 receptor in various physiological and pathological processes, including Parkinson's disease, addiction, and cognition.[1][4] These application notes provide a summary of reported dosages, administration routes, and experimental protocols to guide researchers in designing studies using this compound in rats and mice.
Data Presentation
This compound Dosage and Administration in Rodent Studies
The following tables summarize the dosages and administration routes of this compound used in various rodent studies. It is crucial to note that the optimal dose can vary depending on the specific research question, rodent species and strain, and the experimental paradigm.
Table 1: this compound Dosages in Rat Studies
| Study Type | Rat Strain | Dosage Range | Administration Route | Key Findings | Reference |
| Nicotine (B1678760) & Food Self-Administration | Wistar | 0.1, 0.3 mg/kg | Subcutaneous (s.c.) | Decreased nicotine and food intake; effects on nicotine intake lasted up to 48 hours. | [4] |
| Acetylcholine (B1216132) Release (Microdialysis) | Wistar | 1, 4 µmol/kg | Subcutaneous (s.c.) | Increased acetylcholine release in the frontal cortex and hippocampus. | [2] |
| Rotational Behavior (6-OHDA Lesioned) | Not Specified | > 0.32 µmol/kg (ED50) | Subcutaneous (s.c.) | Elicited prolonged contralateral turning for over 20 hours. | [1] |
| Drug Discrimination (Cocaine) | Not Specified | 0.56-1.7 mg/kg | Intraperitoneal (i.p.) | Did not substitute for cocaine and in some cases shifted the cocaine dose-effect curve to the right. | [5] |
Table 2: this compound Dosages in Mouse Studies
| Study Type | Mouse Strain | Dosage Range | Administration Route | Key Findings | Reference |
| Locomotor Activity (Cocaine Interaction) | Swiss-Webster | 1-10 mg/kg | Intraperitoneal (i.p.) | Dose-dependently decreased cocaine-induced locomotor activity. | [5] |
| Forelimb Clonus | Not Specified | ED50 = 12.1 µmol/kg | Subcutaneous (s.c.) | Induced forelimb clonus at higher doses. | [1] |
Pharmacokinetics:
Detailed in vivo pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not extensively reported in publicly available literature. However, its long duration of action in behavioral studies (e.g., >20 hours in rotational behavior studies) is a key characteristic to consider in experimental design.[1] This prolonged effect is thought to be due to its slow dissociation from the D1 receptor.[3]
Experimental Protocols
Assessment of Nicotine Self-Administration in Rats
-
Objective: To evaluate the effect of this compound on the reinforcing properties of nicotine.
-
Animals: Male and female Wistar rats.
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., saline).
-
Procedure:
-
Rats are trained to self-administer nicotine (e.g., 0.06 mg/kg/infusion) in operant conditioning chambers.
-
Once stable responding is achieved, a baseline of nicotine intake is established.
-
This compound (0.1 or 0.3 mg/kg) or vehicle is administered subcutaneously 15 minutes before the self-administration session.[4]
-
The number of nicotine infusions is recorded.
-
To assess long-term effects, nicotine self-administration can be tested at 24 and 48 hours post-A-77636 administration.[4]
-
-
Diagram:
Caption: Workflow for assessing the effect of this compound on nicotine self-administration in rats.
In Vivo Microdialysis for Acetylcholine Release in Rats
-
Objective: To measure the effect of this compound on extracellular acetylcholine levels in specific brain regions.
-
Animals: Male Wistar rats.
-
Drug Preparation: this compound is dissolved in a suitable vehicle.
-
Procedure:
-
Rats are stereotaxically implanted with microdialysis probes in the brain region of interest (e.g., frontal cortex, hippocampus).
-
After a recovery period, the probes are perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline dialysate samples are collected to establish basal acetylcholine levels.
-
This compound (e.g., 1 or 4 µmol/kg) or vehicle is administered subcutaneously.[2]
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours post-injection.
-
Acetylcholine concentration in the dialysate is quantified using a suitable analytical method (e.g., HPLC with electrochemical detection).
-
-
Diagram:
Caption: Experimental workflow for in vivo microdialysis to measure acetylcholine release.
Signaling Pathway
This compound exerts its effects by binding to and activating the dopamine D1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). Additionally, this compound is a potent inducer of β-arrestin recruitment, which can lead to receptor desensitization and internalization.
Caption: this compound signaling through the dopamine D1 receptor.
References
- 1. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and this compound, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-77636 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of A-77636, a potent and selective dopamine (B1211576) D1 receptor agonist, in mice for pre-clinical research.
Introduction
This compound is a non-catechol, long-acting, and orally active selective agonist for the dopamine D1 receptor.[1] It exhibits high affinity for the D1 receptor (Ki = 39.8 nM) and is a full agonist.[1][2] Due to its ability to stimulate D1 receptors, this compound has been utilized in various in vivo models to investigate its effects on locomotor activity, its potential therapeutic benefits in models of Parkinson's disease, and its role in reward and addiction pathways.[1][3][4] Notably, this compound has a prolonged duration of action, which is attributed to its slow dissociation from the D1 receptor.[5][6] This prolonged receptor activation can also lead to rapid desensitization and behavioral tolerance with repeated administration.[5][7]
Mechanism of Action
This compound selectively binds to and activates the dopamine D1 receptor, a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gαs subunit. Activation of the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression. Recent studies have also highlighted that this compound is a β-arrestin biased agonist, which can lead to receptor internalization and desensitization.[8]
Experimental Protocols
Materials
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% sterile saline or sterile water)
-
Sterile syringes and needles (appropriate gauge for the administration route)
-
Animal balance
-
Vortex mixer
-
pH meter (optional)
Protocol 1: Preparation of this compound Solution
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution. A typical administration volume for mice is 5-10 mL/kg.
-
Weigh the this compound: Accurately weigh the required amount of this compound hydrochloride powder.
-
Dissolve in vehicle: Add the weighed this compound to the appropriate volume of sterile saline or water.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for higher concentrations, but ensure the solution returns to room temperature before administration.
-
Adjust pH (optional): If necessary, adjust the pH of the solution to be within a physiologically acceptable range (typically pH 6.5-7.5).
-
Sterile filter (optional but recommended): For parenteral routes, it is recommended to sterile filter the solution through a 0.22 µm filter into a sterile container.
Protocol 2: Administration of this compound to Mice
The choice of administration route depends on the experimental design. Subcutaneous (s.c.), intraperitoneal (i.p.), and oral (p.o.) routes have been successfully used for this compound.
Experimental Workflow for this compound Administration
A. Subcutaneous (s.c.) Administration
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.
-
Injection Site: Lift the loose skin over the back/shoulders to form a tent.
-
Injection: Insert the needle into the base of the skin tent, parallel to the spine. Ensure the needle is in the subcutaneous space and not into the underlying muscle.
-
Administer: Slowly inject the calculated volume of the this compound solution.
-
Withdraw and Monitor: Withdraw the needle and return the mouse to its cage. Briefly monitor for any signs of distress or leakage from the injection site.
B. Intraperitoneal (i.p.) Administration
-
Animal Restraint: Restrain the mouse with its head tilted downwards to allow the abdominal organs to move away from the injection site.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Be careful to avoid puncturing the bladder or other internal organs.
-
Administer: Inject the this compound solution.
-
Withdraw and Monitor: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
C. Oral (p.o.) Administration
-
Method: Use oral gavage for precise dosing.
-
Animal Restraint: Firmly restrain the mouse.
-
Gavage: Gently insert a ball-tipped gavage needle into the mouth and pass it along the side of the mouth towards the esophagus.
-
Administer: Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.
-
Withdraw and Monitor: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress.
Data Presentation
Table 1: Recommended Dosages of this compound in Rodents for Various Applications
| Species | Application | Dose Range (mg/kg) | Dose Range (µmol/kg) | Administration Route | Reference(s) |
| Mouse | Attenuation of addictive agent effects | 1 - 10 | ~3 - 30 | i.p. | [1] |
| Mouse | Locomotor activity studies | 1 - 10 | ~3 - 30 | i.p. | [3] |
| Rat | Increase acetylcholine (B1216132) release (cortical) | ~0.33 | 1 | s.c. | [9] |
| Rat | Increase acetylcholine release (hippocampal) | ~1.3 | 4 | s.c. | [9] |
| Rat | Induction of rotational behavior (6-OHDA model) | 0 - 1.0 | 0 - 3.2 | s.c. | [1] |
| Rat | Operant responding for nicotine (B1678760)/food | 0.1 - 0.3 | ~0.3 - 0.9 | s.c. | [4] |
Note: The conversion between mg/kg and µmol/kg is based on the molecular weight of this compound HCl (~331.89 g/mol ). Researchers should confirm the molecular weight of their specific compound lot.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference(s) |
| Receptor Binding Affinity (Ki) | |||
| Dopamine D1 Receptor | 39.8 nM | Rat | [2] |
| Functional Activity (EC50) | |||
| Dopamine D1 Receptor (cAMP assay) | 1.1 nM | Fish Retina | [2] |
| Dopamine D1 Receptor (cAMP assay) | 3.0 nM | In vitro | [8] |
| Dopamine D2 Receptor | > 10 µM | In vitro | [2] |
| In Vivo Effects | |||
| Duration of Action | > 20 hours (rotational behavior) | Rat | [2] |
| Behavioral Tolerance | Rapid onset with repeated dosing | In vivo | [5][7] |
Dose-Response Study Design
A dose-response study is crucial for determining the optimal dose of this compound for a specific experimental outcome.
Considerations
-
Tolerance: Due to the rapid development of tolerance, the experimental design should carefully consider the timing and frequency of this compound administration.[5][7] For studies requiring repeated dosing, a washout period or assessment of tolerance development may be necessary.
-
Behavioral Effects: this compound can induce significant changes in locomotor activity and may cause stereotyped behaviors at higher doses.[1][2] It is essential to account for these effects in the experimental design and interpretation of results.
-
Selectivity: While this compound is highly selective for the D1 receptor, it is good practice to include control experiments with a D1 receptor antagonist, such as SCH 23390, to confirm that the observed effects are D1 receptor-mediated.[4][9]
-
Animal Welfare: Always adhere to institutional and national guidelines for the care and use of laboratory animals. Monitor animals for any adverse effects following administration.
These application notes and protocols are intended to serve as a guide. Researchers should adapt these protocols to their specific experimental needs and always consult relevant literature for the most up-to-date information.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and this compound, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Actions of the D1 agonists this compound and A-86929 on locomotion and dyskinesia in MPTP-treated L-dopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-77636 in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing A-77636, a potent and selective D1 dopamine (B1211576) receptor agonist, in behavioral neuroscience research. This document outlines detailed protocols for key behavioral assays, summarizes quantitative data, and provides visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a non-catechol, full agonist for the dopamine D1 receptor with high selectivity over the D2 receptor family. Its ability to potently stimulate D1 receptors makes it a valuable tool for investigating the role of this receptor subtype in various central nervous system functions and disorders, including Parkinson's disease, cognitive processes, and addiction.
Data Presentation: Summary of this compound Effects in Behavioral Assays
The following tables summarize the dose-dependent effects of this compound in key behavioral neuroscience experiments.
| Table 1: this compound in the 6-OHDA Lesioned Rat Model of Parkinson's Disease (Rotational Behavior) | |
| Dose (µmol/kg, s.c.) | Observed Effect |
| Vehicle | Minimal to no contralateral rotations. |
| 0.1 - 0.3 | Initiation of contralateral rotations. |
| 0.3 - 1.0 | Robust and sustained contralateral rotations. |
| > 1.0 | Maximal contralateral rotations, potential for dyskinesias at higher doses. |
| Reference: | General findings synthesized from multiple sources describing potent induction of contralateral turning. |
| Table 2: this compound Effects on Locomotor Activity in Rodents | |
| Dose (mg/kg, i.p./s.c.) | Observed Effect on Locomotor Activity |
| Vehicle | Baseline locomotor activity. |
| 0.1 - 0.5 | Minimal to no significant change in locomotor activity. |
| 0.5 - 3.0 | Dose-dependent increase in horizontal and vertical activity. |
| > 3.0 | Significant increase in locomotor activity, potential for stereotyped behaviors at higher doses. |
| Reference: | [1] |
| Table 3: Dose-Dependent Effects of this compound on Spatial Working Memory in Aged Monkeys (Delayed Response Task) | |
| Dose (mg/kg, i.m.) | Observed Effect on Performance (% Correct) |
| Vehicle | Baseline performance. |
| 0.001 - 0.01 | Improved performance compared to vehicle.[2] |
| 0.05 - 0.1 | Performance returns to or falls below baseline levels.[2] |
| > 0.1 | Impaired performance compared to vehicle.[2] |
| Reference: | [2] |
Signaling Pathway
This compound exerts its effects by binding to and activating the dopamine D1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA).
Experimental Protocols
6-OHDA Lesion-Induced Rotational Behavior in Rats
This model is a classic paradigm for assessing the therapeutic potential of anti-parkinsonian drugs. Unilateral lesioning of the nigrostriatal dopamine pathway with 6-hydroxydopamine (6-OHDA) leads to dopamine receptor supersensitivity on the lesioned side. Administration of a D1 agonist like this compound will cause the animal to rotate contralaterally (away from the lesioned side).
Experimental Workflow
Detailed Methodology
-
Animals: Adult male Sprague-Dawley or Wistar rats (200-250g).
-
6-OHDA Lesioning:
-
Anesthetize the rat (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.
-
Allow 2-3 weeks for the lesion to develop and for the animal to recover.
-
-
Apparatus: A circular test arena (e.g., 40 cm diameter) with an automated rotometer system or video tracking software.
-
Procedure:
-
Habituate the rat to the testing chamber for at least 30 minutes.
-
Administer this compound subcutaneously (s.c.) at the desired dose.
-
Immediately place the animal in the arena and record rotational behavior for at least 90 minutes.
-
Data is typically quantified as the number of full 360° contralateral turns in specified time bins.
-
Locomotor Activity Assessment in Rodents
This assay is used to evaluate the stimulant or depressant effects of a compound on spontaneous motor activity.
Experimental Workflow
Detailed Methodology
-
Animals: Adult mice (e.g., C57BL/6) or rats.
-
Apparatus: Open field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to detect movement.
-
Procedure:
-
Allow animals to acclimate to the testing room for at least 60 minutes.
-
Place each animal individually into the activity chamber for a 30-60 minute habituation period to establish a baseline.
-
Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Immediately return the animal to the chamber and record locomotor activity for 60-120 minutes.
-
Key parameters measured include total distance traveled, horizontal activity (number of beam breaks), and vertical activity (rearing).
-
Delayed Response Task for Working Memory in Aged Monkeys
This task assesses spatial working memory, a cognitive function often impaired in aging and neurological disorders.
Experimental Workflow
Detailed Methodology
-
Animals: Aged non-human primates (e.g., Rhesus macaques).
-
Apparatus: A Wisconsin General Testing Apparatus (WGTA) or a computerized touch-screen system. The setup typically involves a testing board with two or more food wells.
-
Procedure:
-
The monkey observes the researcher baiting one of the food wells.
-
An opaque screen is lowered for a delay period (e.g., 5 to 60 seconds).
-
The screen is raised, and the monkey is allowed to choose one of the wells.
-
A correct choice is rewarded with the food.
-
This compound is administered intramuscularly (i.m.) prior to the testing session.
-
Performance is measured as the percentage of correct responses across a block of trials. Low doses of D1 agonists have been shown to improve performance, while high doses can impair it, following an "inverted-U" dose-response curve.[2]
-
References
- 1. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and this compound, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-77636 in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing A-77636, a potent and selective dopamine (B1211576) D1 receptor full agonist, in preclinical studies of Parkinson's disease (PD). This document outlines the mechanism of action of this compound, detailed protocols for its use in established animal models of PD, and key quantitative data to inform experimental design.
Introduction to this compound
This compound is a synthetic, orally active compound that acts as a selective full agonist for the dopamine D1 receptor.[1] Its ability to stimulate D1 receptors makes it a valuable tool for investigating the role of this receptor subtype in motor control, reward, and cognition, particularly in the context of neurodegenerative disorders like Parkinson's disease where dopaminergic signaling is compromised. In animal models, this compound has demonstrated antiparkinsonian effects, including the reversal of motor deficits.[1][2] However, it is also noted for its long duration of action which can lead to D1 receptor downregulation and tolerance with repeated administration.[1][3]
Mechanism of Action
The primary mechanism of action of this compound is the direct stimulation of the dopamine D1 receptor, a G protein-coupled receptor (GPCR). The D1 receptor is predominantly coupled to the Gαs/olf G-protein.[4][5] Upon agonist binding, this G-protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[6][7] Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase 1 (PP1), leading to an amplification of the signaling cascade and ultimately modulating neuronal excitability and gene expression.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Species/System | Value | Reference(s) |
| Ki (D1 Receptor) | Rat | 39.8 nM | [8] |
| pKi (D1 Receptor) | Rat | 7.40 ± 0.09 | [8] |
| EC50 (cAMP accumulation) | Fish Retina | 1.1 nM | [8] |
| pEC50 (cAMP accumulation) | Fish Retina | 8.13 | [8] |
| EC50 (D2 Receptor) | - | > 10 µM (functionally inactive) | [8] |
Table 2: In Vivo Efficacy of this compound in Parkinson's Disease Models
| Animal Model | Behavioral Test | Route of Administration | Effective Dose Range | Observed Effect | Reference(s) |
| 6-OHDA Lesioned Rats | Contralateral Rotations | Subcutaneous (s.c.) | 0.036 - 1.08 mg/kg | Induction of robust and prolonged contralateral rotations. | [1] |
| MPTP-Treated Marmosets | Locomotor Activity | Oral (p.o.) | 0.18 - 9.0 mg/kg | Increased locomotor activity and improved disability scores. | [1] |
| MPTP-Treated Marmosets | Locomotor Activity | Subcutaneous (s.c.) | 0.36 mg/kg | Reversal of motor deficits. | [1] |
| MPTP-Treated Marmosets | Dyskinesia | - | - | Initially reproduced dyskinesia, but with repeated administration, chorea gradually disappeared. | [2] |
Experimental Protocols
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This protocol describes the creation of a unilateral lesion of the nigrostriatal dopamine pathway in rats, a widely used model to study motor deficits associated with Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
-
Suturing material
Procedure:
-
Preparation of 6-OHDA Solution:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat and securely mount it in the stereotaxic frame.
-
Shave the scalp and clean with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify and level the bregma and lambda skull landmarks.
-
Drill a small burr hole over the injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm (for the right hemisphere).[9]
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the desired ventral coordinate.
-
Infuse the 6-OHDA solution at a rate of 1 µL/min. A total volume of 2-4 µL is typically used.[11]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.[10]
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia as required.
-
House the animals individually and provide easy access to food and water.
-
Allow a recovery period of at least 2-3 weeks before behavioral testing to ensure lesion stability.
-
Apomorphine-Induced Rotational Behavior
This test is used to assess the extent of the unilateral dopamine lesion. Dopamine receptor supersensitivity on the lesioned side leads to contralateral (away from the lesion) rotations upon administration of a dopamine agonist like apomorphine (B128758).
Materials:
-
6-OHDA lesioned rats
-
Apomorphine hydrochloride
-
Sterile saline (0.9%)
-
Rotometry system or a circular arena for observation
-
Video recording equipment (optional)
Procedure:
-
Habituation:
-
Habituate the rats to the testing environment for at least 30 minutes before the experiment.
-
-
Apomorphine Administration:
-
Data Collection:
-
Immediately place the rat in the rotometer or testing arena.
-
Record the number of full 360° contralateral and ipsilateral rotations for a period of 30-60 minutes.[11]
-
A stable lesion is typically characterized by a net contralateral rotation rate of >5-7 turns per minute.
-
MPTP-Induced Parkinsonism in Marmosets
This protocol provides a general guideline for inducing parkinsonian symptoms in non-human primates, a model that closely mimics human PD. Note: MPTP is a potent neurotoxin and requires strict safety protocols.
Materials:
-
Common marmosets (Callithrix jacchus)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Sterile saline (0.9%)
-
Appropriate personal protective equipment (PPE) and containment facilities
Procedure:
-
MPTP Administration:
-
A variety of dosing regimens have been described. One common method involves subcutaneous (s.c.) or intraperitoneal (i.p.) injections of MPTP.
-
A sample regimen is daily injections of MPTP (e.g., 2 mg/kg, s.c.) for 5 consecutive days.[14]
-
The severity of the resulting parkinsonism can be adjusted by altering the dose and duration of treatment.
-
-
Behavioral Assessment:
-
Monitor the animals for the development of parkinsonian signs, including bradykinesia, rigidity, and postural instability.
-
Use a standardized rating scale to quantify the severity of motor deficits.
-
Locomotor activity can be measured using automated activity monitors.
-
-
This compound Treatment:
-
Once stable parkinsonian symptoms are established, this compound can be administered to assess its therapeutic effects.
-
Effective doses in marmosets have been reported in the range of 0.18-9.0 mg/kg (p.o.) and around 0.36 mg/kg (s.c.).[1]
-
In Vitro cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate the production of cyclic AMP in cells expressing the dopamine D1 receptor.
Materials:
-
Cell line stably expressing the human or rat dopamine D1 receptor (e.g., HEK293, CHO)
-
Cell culture medium and supplements
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., TR-FRET, ELISA, or AlphaScreen-based)
-
Multi-well plates (e.g., 96- or 384-well)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Plating:
-
Culture the D1 receptor-expressing cells according to standard protocols.
-
Seed the cells into the multi-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and replace it with the assay buffer containing the different concentrations of this compound.
-
Include wells for a vehicle control (basal cAMP level) and a positive control (e.g., forskolin, which directly activates adenylyl cyclase).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for cAMP accumulation.[15]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection steps as outlined in the kit protocol.
-
-
Data Analysis:
-
Measure the signal on a compatible plate reader.
-
Generate a dose-response curve for this compound and calculate the EC50 value.
-
Visualizations
Caption: this compound signaling pathway via the D1 receptor.
Caption: Experimental workflow for this compound in the 6-OHDA rat model.
References
- 1. The actions of a D-1 agonist in MPTP treated primates show dependence on both D-1 and D-2 receptor function and tolerance on repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of the D1 agonists this compound and A-86929 on locomotion and dyskinesia in MPTP-treated L-dopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. conductscience.com [conductscience.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Apomorphine-induced rotations [protocols.io]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for A-77636 in Cognitive Function Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-77636, a potent and selective dopamine (B1211576) D1 receptor full agonist, in the investigation of cognitive function. The following sections detail its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for commonly employed behavioral and analytical assays.
Introduction
This compound is a valuable pharmacological tool for elucidating the role of the dopamine D1 receptor in cognitive processes, particularly those subserved by the prefrontal cortex (PFC) such as working memory.[1][2] Research has consistently demonstrated that this compound can modulate cognitive performance, often exhibiting a dose-dependent, inverted U-shaped effect.[1][3] This characteristic underscores the narrow therapeutic window for optimal D1 receptor stimulation in enhancing cognition.[1] Furthermore, this compound has been shown to influence other neurotransmitter systems, notably by increasing acetylcholine (B1216132) release in the cortex and hippocampus, regions critical for learning and memory.[4][5] These notes are intended to guide researchers in designing and executing experiments to explore the cognitive effects of this compound.
Mechanism of Action
This compound acts as a selective full agonist at the dopamine D1 receptor.[1][6] The D1 receptor is a G protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This signaling cascade is crucial for modulating neuronal excitability and synaptic plasticity, particularly in the prefrontal cortex, which is heavily implicated in executive functions and working memory.[1] The cognitive-enhancing effects of this compound are attributed to its ability to optimize dopamine signaling in brain regions where dopamine levels may be suboptimal, such as in aged individuals.[1]
Figure 1: Signaling pathway of this compound via the dopamine D1 receptor.
Data Presentation
Receptor Binding and Functional Activity
| Parameter | Value | Species | Tissue/System | Reference |
| Ki for D1 Receptor | 39.8 nM | Rat | Striatum | [6] |
| pKi for D1 Receptor | 7.40 ± 0.09 | Rat | Striatum | [6] |
| EC50 (cAMP production) | 1.1 nM | Fish | Retina | [6] |
| Intrinsic Activity (vs. Dopamine) | 102% | Fish | Retina | [6] |
| EC50 (Dopamine D2 Receptor) | > 10 µM | - | - | [6] |
In Vivo Effects on Cognition and Neurochemistry
| Animal Model | Cognitive Task | This compound Dose | Effect | Reference |
| Aged Rhesus Monkeys | Delayed Response Task | Low doses (e.g., 0.001-0.01 mg/kg, i.m.) | Improved performance | [1] |
| Aged Rhesus Monkeys | Delayed Response Task | Higher doses (e.g., >0.1 mg/kg, i.m.) | Impaired or no effect | [1] |
| Wistar Rats | In Vivo Microdialysis | 1 µmol/kg, s.c. | Significant increase in cortical acetylcholine release | [4][5] |
| Wistar Rats | In Vivo Microdialysis | 4 µmol/kg, s.c. | >230% increase in cortical and hippocampal acetylcholine release | [4][5] |
Experimental Protocols
Delayed Response Task for Working Memory in Aged Non-Human Primates
This protocol is adapted from studies investigating the effects of D1 agonists on spatial working memory in aged monkeys.[1][7][8]
Objective: To assess the effect of this compound on spatial working memory.
Apparatus: A Wisconsin General Test Apparatus (WGTA) or a similar computer-automated testing system with a two-well food board.
Procedure:
-
Habituation and Training:
-
Familiarize the monkey with the testing apparatus and the task.
-
The task involves a "sample" phase where one of the two food wells is baited with a preferred food reward in view of the monkey.
-
A screen is then lowered for a "delay" period of several seconds.
-
After the delay, the screen is raised, and the monkey is allowed to choose one well. A correct choice is rewarded.
-
Train the monkeys to a stable baseline performance (e.g., >75% correct) at a consistent delay interval.
-
-
Drug Administration:
-
This compound is typically dissolved in sterile saline or vehicle.
-
Administer this compound or vehicle via intramuscular (i.m.) injection at a predetermined time before testing (e.g., 15-30 minutes).
-
A range of doses should be tested to determine the dose-response curve (e.g., 0.0001, 0.001, 0.01, 0.1 mg/kg).
-
A washout period of at least 3-4 days should be allowed between drug administrations.
-
-
Testing:
-
Conduct a block of trials (e.g., 30-60 trials) at a fixed delay interval.
-
Record the percentage of correct responses for each session.
-
-
Data Analysis:
-
Analyze the data using a repeated-measures ANOVA to compare the effects of different doses of this compound to vehicle.
-
Plot the dose-response curve to visualize the effect on performance.
-
Figure 2: Experimental workflow for the Delayed Response Task.
In Vivo Microdialysis for Acetylcholine Release in Rats
This protocol is based on studies measuring neurotransmitter release following systemic administration of this compound.[4][5]
Objective: To measure the effect of this compound on extracellular acetylcholine levels in the frontal cortex and hippocampus.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
Procedure:
-
Surgery and Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula stereotaxically into the desired brain region (e.g., prefrontal cortex or hippocampus).
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of acetylcholine release.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
Sample Analysis:
-
Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Express the acetylcholine levels as a percentage of the mean baseline concentration.
-
Use a two-way ANOVA with repeated measures to analyze the data, with treatment and time as factors.
-
Figure 3: Workflow for in vivo microdialysis experiment.
Novel Object Recognition (NOR) Task in Rodents
This protocol is a general procedure for the NOR task, which can be adapted for use with this compound to assess recognition memory.[9][10][11]
Objective: To evaluate the effect of this compound on recognition memory.
Apparatus: An open-field arena (e.g., 40x40x40 cm). A variety of objects that are different in shape, color, and texture, but similar in size and complexity.
Procedure:
-
Habituation:
-
Handle the animals for several days before the experiment.
-
On the day before testing, allow each animal to freely explore the empty arena for 5-10 minutes.
-
-
Sample Phase (T1):
-
Administer this compound or vehicle at a predetermined time before the sample phase (e.g., 30 minutes).
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a specific delay period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between the this compound-treated and vehicle-treated groups using a t-test or ANOVA.
-
Conclusion
This compound is a powerful tool for investigating the role of the dopamine D1 receptor in cognitive function. Its selective agonism allows for the specific interrogation of this system's contribution to learning and memory. The provided protocols offer a starting point for researchers to design and conduct robust experiments. It is crucial to carefully consider the dose-response relationship of this compound, as its effects on cognition are highly dose-dependent. Future research can further explore the interaction of this compound with other neurotransmitter systems and its potential therapeutic applications in cognitive disorders.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms [frontiersin.org]
- 4. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delayed response task performance as a function of age in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Effects of a Novel Non-catechol Dopamine Partial Agonist on Working Memory in the Aged Rhesus Monkey [frontiersin.org]
- 9. Item - Novel Object Recognition task protocol. - Public Library of Science - Figshare [plos.figshare.com]
- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving A-77636 for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of A-77636, a potent and selective dopamine (B1211576) D1 receptor agonist, for in vivo experimental use. Adherence to proper preparation techniques is crucial for ensuring accurate and reproducible results in preclinical research.
Physicochemical Properties and Solubility
This compound hydrochloride is the commonly used salt for research purposes. Its solubility is a critical factor in the preparation of dosing solutions. The following table summarizes the solubility of this compound hydrochloride in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 36.59[1] | 100[1] | Soluble.[2] |
| DMSO | 3.66 - 33 | 10 - 90.19 | Sonication is recommended to aid dissolution.[2][3] |
Note: The molecular weight of this compound hydrochloride is 365.89 g/mol .[1][2] Batch-specific molecular weights may vary due to hydration, which can affect the solvent volumes required to prepare stock solutions.[1]
In Vivo Administration Protocols
The following protocols are based on methods cited in peer-reviewed literature. Researchers should adapt these protocols to their specific experimental needs and animal models.
Protocol 1: Subcutaneous (s.c.) Administration in Rodents
This protocol is suitable for studies investigating the systemic effects of this compound.
Materials:
-
This compound hydrochloride powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended for DMSO-based solutions)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound hydrochloride and vehicle. The dosage of this compound can vary depending on the study's objectives. Doses in the range of 0.1 to 1.0 mg/kg have been used in rats to study effects on food intake.[3] Another study in rats used doses of 1 and 4 µmol/kg for investigating acetylcholine (B1216132) release.[4]
-
Weigh the this compound hydrochloride powder accurately using a calibrated analytical balance and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline to the microcentrifuge tube. This compound hydrochloride is soluble in water.[1][2]
-
Vortex the solution until the this compound hydrochloride is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If preparing a more concentrated stock in DMSO, sonication may be necessary to ensure complete dissolution.[2]
-
Administer the solution subcutaneously to the animal. The injection volume should be appropriate for the size of the animal (e.g., for mice, typically 5-10 mL/kg; for rats, 1-5 mL/kg).
-
Prepare fresh solutions daily.
Protocol 2: Oral (p.o.) Administration in Primates
This protocol is adapted from studies in marmosets investigating the antiparkinsonian activity of this compound.
Materials:
-
This compound hydrochloride powder
-
Sterile water or a suitable vehicle for oral administration (e.g., methylcellulose (B11928114) solution)
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles
-
Sterile syringes
-
Appropriate PPE
Procedure:
-
Determine the appropriate dose. Studies in MPTP-treated marmosets have used doses of 0.5, 1.0, or 2.0 µmol/kg.[5]
-
Weigh the required amount of this compound hydrochloride and place it in a sterile tube.
-
Add the calculated volume of sterile water or vehicle.
-
Vortex thoroughly to ensure complete dissolution.
-
Draw the solution into a syringe fitted with an appropriately sized oral gavage needle.
-
Administer the solution carefully to the animal via oral gavage.
-
Prepare solutions fresh before each administration.
Signaling Pathway
This compound is a potent and selective agonist of the dopamine D1 receptor.[6][7] The D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs family of G proteins.[8] Activation of the D1 receptor by an agonist like this compound initiates a signaling cascade that leads to the production of cyclic AMP (cAMP).[9][10]
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo experiment using this compound.
Caption: General in vivo experimental workflow.
References
- 1. A 77636 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. A 77636 hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of signaling induced by dopamine D(1)-like receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-77636 in Combination with Other Neuropharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dopamine (B1211576) D1 receptor agonist A-77636, its mechanism of action, and its interactions with other neuropharmacological agents. This document includes detailed experimental protocols and quantitative data to guide researchers in designing and interpreting studies involving this compound.
Introduction to this compound
This compound is a potent, selective, and orally active full agonist for the dopamine D1 receptor.[1][2][3] It has demonstrated antiparkinsonian activity in various animal models.[2][3] A key characteristic of this compound is its long duration of action, which is attributed to its slow dissociation from the D1 receptor.[4] This prolonged receptor activation, however, can also lead to rapid behavioral tolerance and receptor desensitization, primarily through receptor internalization.[4][5][6] Understanding these properties is crucial when designing experiments, especially those involving chronic administration or combination therapies.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the dopamine D1 receptor, a Gs protein-coupled receptor. This activation initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[1][8][9] This signaling pathway is fundamental to the effects of this compound on neuronal function.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound alone and in combination with other neuropharmacological agents.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Value | Species/System | Reference |
| D1 Receptor Affinity (Ki) | 39.8 nM | Rat | [2] |
| D1 Receptor Agonist Potency (EC50) | 1.1 nM | Fish Retina | [2] |
| D1 Receptor Intrinsic Activity | 102% of dopamine | Fish Retina | [2] |
| D1 Receptor Agonist Potency (pEC50) | 8.97 | Rat Caudate-Putamen | [2] |
| D1 Receptor Intrinsic Activity | 134% of dopamine | Rat Caudate-Putamen | [2] |
| D2 Receptor Functional Activity (EC50) | > 10 µM | - | [2] |
Table 2: In Vivo Effects of this compound in Combination with Other Agents
| Combination Agent | Animal Model | This compound Dose | Combination Agent Dose | Key Findings | Reference |
| SCH 23390 (D1 Antagonist) | 6-OHDA-lesioned rats | Not specified | Not specified | Blocked this compound-induced contralateral turning. | [2] |
| L-DOPA | MPTP-treated marmosets | 1 µmol/kg | 12.5 mg/kg L-DOPA + 12.5 mg/kg carbidopa | Reduced L-DOPA-induced dyskinesias (chorea and stereotypy). | [4] |
| Cocaine | Swiss-Webster mice | 1-10 mg/kg | 5-56 mg/kg | Dose-dependently decreased cocaine-induced locomotor activity. | [5] |
| SCH 23390 (D1 Antagonist) | Rats | 4 µmol/kg s.c. | 300 µg/kg s.c. | Blocked this compound-induced increase in cortical acetylcholine (B1216132) release. | [10] |
Experimental Protocols
In Vitro cAMP Assay
This protocol is designed to measure the effect of this compound on intracellular cAMP levels in cells expressing the D1 receptor.
References
- 1. Dopamine Receptors Modulate Cytotoxicity of Natural Killer Cells via cAMP-PKA-CREB Signaling Pathway | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897-NR1. | Janelia Research Campus [janelia.org]
- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-77636 Tolerance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-77636 is a potent and selective dopamine (B1211576) D1 receptor agonist that has shown promise in preclinical models of Parkinson's disease and other neurological disorders.[1][2] However, a significant challenge with this compound is the rapid development of tolerance, which limits its therapeutic utility.[3][4] These application notes provide a detailed experimental framework for investigating the molecular and behavioral mechanisms underlying tolerance to this compound. The protocols outlined below are designed to enable researchers to systematically characterize the pharmacological profile of this compound-induced tolerance, both in vitro and in vivo.
Understanding the mechanisms of this compound tolerance is critical for the development of novel D1 receptor agonists with sustained efficacy. The primary hypothesis for this compound-induced tolerance is its slow dissociation from the D1 receptor, leading to persistent receptor activation, subsequent desensitization, and internalization.[3][4][5] The experimental designs described herein aim to test this hypothesis by examining changes in receptor binding, downstream signaling, and behavioral responses following acute and chronic this compound exposure.
Key Experimental Designs
A comprehensive investigation into this compound tolerance necessitates a multi-faceted approach, combining in vitro cellular assays with in vivo behavioral paradigms.
In Vitro Characterization of D1 Receptor Desensitization and Downregulation
Objective: To determine the effect of prolonged this compound exposure on D1 receptor density and signaling in a controlled cellular environment.
Experimental Model: SK-N-MC neuroblastoma cells, which endogenously express dopamine D1 receptors.[3]
Experimental Groups:
-
Control: Vehicle-treated cells.
-
Acute this compound: Cells treated with this compound for a short duration (e.g., 1 hour).
-
Chronic this compound: Cells treated with this compound for an extended period (e.g., 24, 48, 72 hours).
-
Washout: Cells treated chronically with this compound, followed by a washout period to assess receptor recovery.
Key Assays:
-
Receptor Binding Assay: To quantify the density of D1 receptors on the cell surface.
-
Adenylyl Cyclase Activity Assay: To measure the functional coupling of D1 receptors to their primary downstream effector.
-
β-Arrestin Recruitment Assay: To investigate the involvement of β-arrestin in receptor desensitization.[6]
In Vivo Assessment of Behavioral Tolerance
Objective: To characterize the development and time course of behavioral tolerance to this compound in a rodent model.
Experimental Model: Male Sprague-Dawley rats.
Experimental Groups:
-
Saline Control: Rats receiving daily saline injections.
-
Acute this compound: Rats receiving a single injection of this compound.
-
Chronic this compound: Rats receiving daily injections of this compound for a specified period (e.g., 7-14 days).
-
Context-Dependent Tolerance: Groups to assess whether tolerance is specific to the environment in which the drug is administered.[7]
Behavioral Paradigm:
-
Locomotor Activity: To measure the stimulant effects of this compound. A decrease in the locomotor response to a challenge dose of this compound in chronically treated animals would indicate tolerance.[8][9]
Data Presentation
Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison.
Table 1: In Vitro D1 Receptor Binding Parameters Following this compound Treatment
| Treatment Group | Bmax (fmol/mg protein) | Kd (nM) |
| Vehicle Control | ||
| Acute this compound (1h) | ||
| Chronic this compound (24h) | ||
| Chronic this compound (48h) | ||
| Chronic this compound (72h) | ||
| Washout (24h) |
Bmax: Maximum number of binding sites; Kd: Dissociation constant.
Table 2: Adenylyl Cyclase Activity in Response to this compound Challenge
| Treatment Group | Basal Activity (pmol cAMP/min/mg) | This compound-Stimulated Activity (pmol cAMP/min/mg) | EC50 (nM) |
| Vehicle Control | |||
| Chronic this compound (24h) | |||
| Chronic this compound (48h) | |||
| Chronic this compound (72h) |
EC50: Half-maximal effective concentration.
Table 3: In Vivo Locomotor Activity Following this compound Administration
| Treatment Group | Day 1 (Total Distance Traveled - cm) | Day 7 (Total Distance Traveled - cm) | Day 14 (Total Distance Traveled - cm) |
| Saline Control | |||
| Acute this compound | N/A | N/A | |
| Chronic this compound | |||
| Context-Shift | N/A |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
Materials:
-
SK-N-MC cell membranes
-
[³H]-SCH23390 (a D1 antagonist radioligand)
-
This compound
-
Incubation buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from the different treatment groups.
-
Incubate a fixed amount of membrane protein with increasing concentrations of [³H]-SCH23390 in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled antagonist.
-
To determine the affinity of this compound, perform competition binding assays with a fixed concentration of [³H]-SCH23390 and increasing concentrations of this compound.
-
After incubation, rapidly filter the samples through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine Bmax and Kd values.
Protocol 2: Adenylyl Cyclase Activity Assay
Materials:
-
Intact SK-N-MC cells from different treatment groups
-
This compound
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
Procedure:
-
Plate cells from the various treatment groups in multi-well plates.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound or forskolin for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit.
-
Construct dose-response curves and determine the EC50 and maximal response for this compound-stimulated adenylyl cyclase activity.
Protocol 3: In Vivo Locomotor Activity Assessment
Materials:
-
Male Sprague-Dawley rats
-
Open-field activity chambers equipped with infrared beams
-
This compound solution for injection
-
Saline solution
Procedure:
-
Habituate the rats to the open-field chambers for several days before the experiment.
-
On the test days, administer the appropriate treatment (saline or this compound) via the desired route (e.g., subcutaneous).
-
Immediately place the rat in the open-field chamber and record locomotor activity (e.g., total distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).
-
For chronic studies, repeat the injections and measurements daily.
-
Analyze the data to compare locomotor responses between the different treatment groups over time.
Visualizations
Caption: Experimental workflow for in vitro this compound tolerance studies.
Caption: Simplified Dopamine D1 receptor signaling pathway.
Caption: Workflow for in vivo behavioral tolerance assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and this compound, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The actions of a D-1 agonist in MPTP treated primates show dependence on both D-1 and D-2 receptor function and tolerance on repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection of A-77636-Induced Gene Expression Changes Using In Situ Hybridization
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-77636 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, known for its long-lasting effects and utility in preclinical models of neurological disorders such as Parkinson's disease.[1][2][3] The dopamine D1 receptor is a Gs/olf-coupled G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade activates Protein Kinase A (PKA), which in turn can modulate gene expression by phosphorylating various transcription factors.[4][5]
In situ hybridization (ISH) is a powerful technique used to localize specific mRNA sequences within the cellular context of tissues.[6] This method allows for the precise identification of cell populations that alter gene expression in response to a pharmacological stimulus. This application note provides a detailed protocol for treating animals with this compound and subsequently performing non-radioactive digoxigenin (B1670575) (DIG)-based in situ hybridization to visualize changes in target mRNA expression in brain tissue.
This compound Compound Profile
This compound is a valuable tool for studying the downstream effects of sustained D1 receptor activation. Its key pharmacological parameters are summarized below.
| Parameter | Value | Reference |
| Mechanism of Action | Selective Dopamine D1 Receptor Full Agonist | [3][7] |
| Binding Affinity (Ki) | 39.8 nM | [2][3] |
| Functional Potency (pEC50) | 8.13 (EC50 = 1.1 nM) | [2][3] |
| Administration Route | Subcutaneous (s.c.) or Oral (p.o.) | [2][3] |
| Common In Vivo Model | 6-hydroxydopamine (6-OHDA)-lesioned rats | [3] |
| Observed Effect | Elicits prolonged (>20 h) contralateral turning in lesioned rats | [2] |
This compound Signaling Pathway and Gene Expression
Activation of the D1 receptor by this compound initiates a well-characterized signaling cascade that ultimately leads to the regulation of gene transcription. This pathway is a primary mechanism by which dopaminergic signaling influences neuronal function and plasticity. Stimulation of D1 receptors has been shown to induce the expression of several immediate early genes (IEGs), such as c-fos and fosB, which can serve as markers of neuronal activation and downstream targets for ISH analysis.[5]
Caption: this compound signaling cascade via the D1 receptor.
Experimental Design and Protocols
This section provides a comprehensive workflow, from drug administration to data analysis. It is crucial to include appropriate control groups, such as vehicle-treated animals, to accurately assess the effects of this compound. A time-course experiment is recommended to determine the peak of target mRNA expression following treatment, as gene expression changes can be transient.[8]
Experimental Workflow Overview
Caption: Overall experimental workflow from treatment to analysis.
Protocol 1: In Vivo this compound Administration
This protocol is based on effective doses reported in rodent models.[3] Doses should be optimized for the specific animal model and research question.
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Drug Preparation: Dissolve this compound in sterile saline (0.9% NaCl). Prepare a fresh solution on the day of the experiment.
-
Treatment Groups:
-
Vehicle Control: Administer an equivalent volume of saline.
-
This compound Treatment: Administer this compound subcutaneously at a dose range of 0.1 - 1.0 mg/kg.
-
-
Time Course: Euthanize animals at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to identify the optimal window for gene expression changes.
-
Tissue Collection: Proceed immediately to Protocol 4.3 for tissue processing.
Protocol 2: Tissue Processing
Proper tissue fixation and preservation are critical for maintaining RNA integrity.[9][10]
-
Anesthesia: Deeply anesthetize the animal with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Perfusion: Perform transcardial perfusion first with cold 1x Phosphate-Buffered Saline (PBS) to clear blood, followed by cold 4% paraformaldehyde (PFA) in 1x PBS.
-
Dissection: Carefully dissect the brain and post-fix overnight in 4% PFA at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in 1x PBS at 4°C until it sinks (typically 24-48 hours).
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 20-40 µm) on a cryostat. Mount sections onto RNase-free, coated slides (e.g., SuperFrost Plus).
-
Storage: Air-dry the slides and store them at -80°C until use.
Protocol 3: DIG-Labeled Riboprobe Synthesis
This protocol describes the synthesis of a DIG-labeled antisense RNA probe.[11][12] A sense probe should also be synthesized as a negative control.
Caption: Workflow for DIG-labeled riboprobe synthesis.
-
Template Preparation: Linearize plasmid DNA containing the target gene sequence downstream of a T7 or SP6 promoter. Purify the linearized template.
-
In Vitro Transcription: Set up the transcription reaction on ice:
-
Linearized DNA template: 1 µg
-
10x Transcription Buffer: 2 µl
-
10x DIG RNA Labeling Mix (Roche): 2 µl
-
RNase Inhibitor: 1 µl
-
T7/SP6 RNA Polymerase: 2 µl
-
RNase-free water: to a final volume of 20 µl
-
-
Incubation: Incubate for 2 hours at 37°C.
-
DNase Treatment: Add DNase I and incubate for 15 minutes at 37°C to remove the DNA template.
-
Purification: Purify the DIG-labeled RNA probe using a spin column or lithium chloride precipitation.
-
Quantification: Determine the probe concentration and store at -80°C.
Protocol 4: In Situ Hybridization on Brain Sections
This protocol is adapted from standard non-radioactive ISH procedures.[10][13] All solutions should be prepared with DEPC-treated or RNase-free water.
-
Pre-hybridization:
-
Thaw slides to room temperature.
-
Fix sections again in 4% PFA for 10 minutes.
-
Wash 3x in PBS.
-
Acetylate for 10 minutes in 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) to reduce background.
-
Wash 3x in PBS.
-
Dehydrate through an ethanol (B145695) series (70%, 95%, 100%) and air dry.
-
Apply hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml herring sperm DNA) and prehybridize for 1-2 hours at 65°C.
-
-
Hybridization:
-
Dilute the DIG-labeled probe in hybridization buffer (approx. 100-500 ng/ml).
-
Denature the probe by heating at 80°C for 5 minutes, then chill on ice.
-
Remove pre-hybridization buffer from slides and apply the probe solution.
-
Cover with a coverslip and incubate overnight (16-24 hours) in a humidified chamber at 65°C.
-
-
Post-hybridization Washes (High Stringency):
-
Remove coverslips by soaking slides in 5x SSC.
-
Wash in 1x SSC / 50% Formamide for 30 minutes at 65°C.[13]
-
Wash 2x in 0.2x SSC for 20 minutes each at 65°C.
-
Wash briefly in a maleic acid-based buffer (MABT).
-
-
Immunological Detection:
-
Block sections for 1-2 hours at room temperature in blocking solution (e.g., MABT with 2% blocking reagent or 10% heat-inactivated sheep serum).
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) (e.g., 1:2000 dilution in blocking solution) overnight at 4°C.
-
Wash 3x for 10 minutes in MABT.
-
Equilibrate in detection buffer (e.g., NTM: 100 mM Tris pH 9.5, 100 mM NaCl, 50 mM MgCl2).[13]
-
-
Colorimetric Development:
-
Incubate slides in detection buffer containing NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolyphosphate) in the dark.
-
Monitor the color reaction (purple precipitate) under a microscope.
-
Stop the reaction by washing in PBS.
-
-
Final Steps:
-
Briefly rinse in water.
-
Dehydrate through an ethanol series, clear in xylene, and coverslip with mounting medium.
-
Data Analysis and Interpretation
The resulting ISH signal can be quantified to compare mRNA expression levels between this compound and vehicle-treated groups.
-
Image Acquisition: Capture brightfield images of the brain regions of interest using a microscope equipped with a digital camera. Ensure consistent lighting and magnification across all slides.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the optical density or the number of positive cells in a defined area.
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine if the differences in signal intensity between treatment groups are significant.
-
Data Presentation: Summarize the quantitative results in a table for clear comparison.
| Treatment Group | Brain Region | Mean Optical Density (± SEM) | % Change vs. Vehicle | p-value |
| Vehicle | Striatum | Value | N/A | N/A |
| This compound (0.3 mg/kg) | Striatum | Value | Value | Value |
| Vehicle | Prefrontal Cortex | Value | N/A | N/A |
| This compound (0.3 mg/kg) | Prefrontal Cortex | Value | Value | Value |
References
- 1. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D1 Receptors, Regulation of Gene Expression in the Brain, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Hybridization on Brain Tissue | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Production of Digoxigenin-Labeled Riboprobes for In Situ Hybridization Experiments [pubmed.ncbi.nlm.nih.gov]
- 13. urmc.rochester.edu [urmc.rochester.edu]
A-77636: A Potent and Selective D1 Dopamine Receptor Agonist for Investigating Dopamine Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
A-77636 is a potent, selective, and orally active full agonist for the dopamine (B1211576) D1 receptor.[1][2][3][4][5] Its high affinity and selectivity for the D1 receptor over the D2 receptor make it an invaluable pharmacological tool for elucidating the role of D1 receptor-mediated signaling in various physiological and pathological processes.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in investigating dopamine signaling pathways, catering to researchers in neuroscience, pharmacology, and drug development.
This compound has been instrumental in studying the downstream effects of D1 receptor activation, including the stimulation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) levels.[6][7] It has been widely used in preclinical models of Parkinson's disease, where it has shown antiparkinsonian activity, and in studies of cognitive function and addiction.[1][2][3][8][9] Notably, this compound exhibits unique properties such as slow dissociation from the D1 receptor and the ability to induce receptor internalization and β-arrestin recruitment, highlighting its utility in studying the nuances of D1 receptor pharmacology and signaling.[6][10][11][12]
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Chemical Name | ((1R,3S) 3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride) | [1] |
| Molecular Formula | C22H31NO3・HCl | N/A |
| Molecular Weight | 393.95 g/mol | N/A |
| Receptor Binding Affinity (Ki) | 39.8 nM for D1 receptor | [1][2][3][4] |
| Functional Potency (EC50) | 1.1 nM (fish retina); 5.7 nM (adenylate cyclase activation) | [1][2][12] |
| Selectivity | Functionally inactive at D2 receptors (EC50 > 10 µM) | [1][4] |
| In Vivo Efficacy (ED50) | 0.32 µmol/kg s.c. (rotational behavior in 6-OHDA-lesioned rats) | [2] |
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 dopamine receptor by this compound initiates a canonical Gs-protein coupled signaling cascade. This pathway is central to many of the physiological effects mediated by D1 receptor stimulation.
Caption: this compound activates the D1 receptor, leading to cAMP production and downstream signaling.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the D1 dopamine receptor.[13][14][15]
Materials:
-
HEK293 cells stably expressing the human D1 dopamine receptor
-
Cell membrane preparation buffer (e.g., 50 mM HEPES, 4 mM MgCl2, 0.01% ascorbic acid, pH 7.4)
-
Radioligand: [3H]SCH23390 (a D1 antagonist)
-
This compound
-
Non-specific binding control: 1 µM SCH23390
-
Filtration apparatus and glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare cell membranes from HEK293-D1 cells.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of [3H]SCH23390 to each well.
-
For non-specific binding determination, add 1 µM of unlabeled SCH23390 to a separate set of wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at 37°C for 15 minutes.[12]
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay to determine this compound affinity.
cAMP Accumulation Assay
This assay measures the functional potency of this compound in stimulating the D1 receptor-mediated production of cAMP.[6][16][17]
Materials:
-
HEK293 or CHO cells stably expressing the human D1 dopamine receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4)
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., TR-FRET, AlphaScreen, or ELISA-based)
-
384-well white microplates
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Seed the D1 receptor-expressing cells in a 384-well plate and culture overnight.
-
Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add increasing concentrations of this compound to the wells.
-
Incubate at 37°C for a specified time (e.g., 20 minutes).[18]
-
Lyse the cells (if required by the assay kit).
-
Add the detection reagents from the cAMP assay kit.
-
Incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Generate a dose-response curve and determine the EC50 value for this compound.
Caption: General workflow for a cell-based cAMP accumulation assay.
In Vivo Rotational Behavior in 6-OHDA-Lesioned Rats
This is a classic in vivo model to assess the functional activity of dopamine receptor agonists in a model of Parkinson's disease.[19][20][21][22]
Materials:
-
Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway
-
This compound
-
Vehicle (e.g., saline)
-
Rotational behavior monitoring system (e.g., automated rotometer)
-
D1 antagonist (e.g., SCH 23390) for specificity control
Protocol:
-
Acclimate the 6-OHDA-lesioned rats to the testing environment.
-
Administer this compound subcutaneously (s.c.) or intraperitoneally (i.p.) at various doses.
-
Place the rats in the automated rotometer bowls immediately after injection.
-
Record the number of full contralateral (away from the lesioned side) rotations over a prolonged period (e.g., up to 20 hours, as this compound has a long duration of action).[1]
-
To confirm D1 receptor-mediated effects, in a separate experiment, pre-treat a group of animals with a D1 antagonist like SCH 23390 before administering this compound and observe for blockade of the rotational behavior.[1]
-
Analyze the data to determine the dose-response relationship for this compound-induced rotations and calculate the ED50.
Caption: Experimental workflow for assessing this compound-induced rotational behavior in a rat model of Parkinson's disease.
Data Interpretation and Considerations
-
Functional Selectivity: this compound has been shown to be a "super-agonist" for β-arrestin recruitment and can cause robust receptor internalization.[11][12] This is an important consideration when interpreting data, as the observed effects may be influenced by signaling pathways other than the canonical Gs-cAMP pathway.
-
Receptor Desensitization and Tolerance: The persistent activation of the D1 receptor by this compound, due to its slow dissociation, can lead to prolonged receptor desensitization and the development of rapid behavioral tolerance in vivo.[6] This should be taken into account in the design of chronic in vivo studies.
-
Dose-Response Relationship: The effects of this compound can be dose-dependent, with low doses sometimes producing different or even opposite effects compared to high doses.[8] It is crucial to establish a full dose-response curve for any new experimental paradigm.
-
Species Differences: As with any pharmacological agent, the potency and efficacy of this compound may vary across different species and cell lines.
Conclusion
This compound remains a cornerstone tool for the investigation of D1 dopamine receptor signaling. Its high selectivity and potency, coupled with its unique pharmacological profile, provide researchers with a powerful means to dissect the complex roles of the D1 receptor in health and disease. The protocols and data provided herein serve as a comprehensive guide for the effective application of this compound in the laboratory.
References
- 1. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and this compound, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors * - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 15. perceptive.com [perceptive.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. benchchem.com [benchchem.com]
- 18. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Priming of rotational behavior by a dopamine receptor agonist in Hemiparkinsonian rats: movement-dependent induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modulation of dopamine receptor agonist-induced rotational behavior in 6-OHDA-lesioned rats by a peptidomimetic analogue of Pro-Leu-Gly-NH2 (PLG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative recording of rotational behavior in rats after 6-hydroxy-dopamine lesions of the nigrostriatal dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apomorphine-induced rotation in normal rats and interaction with unilateral caudate lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term A-77636 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of A-77636, a selective dopamine (B1211576) D1 receptor agonist, in various animal models. The information compiled from peer-reviewed scientific literature is intended to guide researchers in designing and executing studies involving chronic this compound treatment.
Introduction
This compound is a potent and selective dopamine D1 receptor agonist that has been investigated for its therapeutic potential, particularly in models of Parkinson's disease.[1][2][3] It has been shown to effectively reverse motor deficits in animal models of this neurodegenerative disorder.[4] However, a significant challenge with the long-term administration of this compound is the development of tolerance, also known as receptor desensitization, which limits its therapeutic utility.[1][4] Understanding the mechanisms behind this tolerance and the long-term effects of this compound is crucial for the development of novel D1 receptor agonists with improved therapeutic profiles.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving the long-term administration of this compound in various animal models.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Value | Species/System | Reference |
| D1 Receptor Affinity (Ki) | 39.8 nM | Rat | [3] |
| D1 Receptor Agonist Potency (EC50) | 1.1 nM | Fish Retina | [3] |
| D1 Receptor Agonist Potency (EC50) - cAMP Signaling | 3.0 nM | In Vitro Cell Lines | [5] |
| D1 Receptor Agonist Potency (EC50) - β-arrestin Recruitment | 34 nM | In Vitro Cell Lines | [5] |
| Intrinsic Activity (vs. Dopamine) | 102% | Fish Retina | [3] |
| Intrinsic Activity (vs. Dopamine) | 134% | Rat Caudate-Putamen | [3] |
| D2 Receptor Functional Inactivity (EC50) | > 10 µM | In Vitro | [3] |
Table 2: Long-Term this compound Administration Protocols and Behavioral Outcomes in Animal Models
| Animal Model | Species | Dose & Route | Duration | Key Behavioral Outcomes | Reference |
| MPTP-Treated | Common Marmoset | 1 µmol/kg, s.c. | 10 days | Initial increase in locomotion and dyskinesia, followed by tolerance to locomotor stimulation and disappearance of chorea. | [6] |
| MPTP-Treated | Common Marmoset | 1.44 mg/kg, p.o. | 10 days (alternate days) | Tolerance to increased locomotor activity and improvement in disability. | [4] |
| 6-OHDA-Lesioned | Rat | 0-3.2 µmol/kg, s.c. | Single Dose | Dose-dependent contralateral turning behavior lasting >20 hours. | [2][3] |
| Nicotine (B1678760) Self-Administration | Rat | 0.1, 0.3, 1 mg/kg, s.c. | Effects assessed up to 48h post-injection | Decreased operant responding for nicotine and food. | [7] |
| Aged (Cognitive Function) | Rhesus Monkey | Dose-dependent | Not specified | Low doses improved spatial working memory, while higher doses impaired it. | [8] |
Experimental Protocols
Protocol 1: Induction of Parkinsonian-Like Symptoms in Marmosets (MPTP Model)
This protocol is based on methodologies used in studies investigating the effects of this compound in a primate model of Parkinson's disease.[4][6]
-
Animal Model: Adult common marmosets (Callithrix jacchus).
-
Induction Agent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Administration: Administer MPTP to induce parkinsonian motor deficits. The specific dosing regimen for MPTP should be determined based on established protocols to achieve stable parkinsonism.
-
Behavioral Assessment: Monitor and score animals for locomotor activity, disability, and dyskinesia.
-
L-dopa Priming (Optional but recommended): Administer L-dopa (e.g., 12.5 mg/kg with carbidopa (B1219) 12.5 mg/kg, orally, twice daily for 7 days) to prime the animals for dyskinesia.[6]
-
This compound Administration:
-
Concurrent L-dopa Administration (Optional): To study interactions, this compound can be co-administered with L-dopa.[6]
-
Data Collection: Continuously monitor and quantify locomotor activity and dyskinesia (chorea and dystonia) throughout the treatment period.
Protocol 2: Assessment of Rotational Behavior in 6-OHDA Lesioned Rats
This protocol is a standard method to evaluate the in vivo activity of dopamine agonists.[2][3]
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Lesioning: Create unilateral lesions of the nigrostriatal dopaminergic pathway by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Post-Operative Recovery: Allow animals to recover for at least two weeks.
-
This compound Administration:
-
Route: Subcutaneous (s.c.).
-
Dose: A range of doses can be tested (e.g., 0 - 3.2 µmol/kg).[2]
-
-
Behavioral Assessment:
-
Place rats in automated rotometer bowls.
-
Record the number of full contralateral (away from the lesioned side) rotations over a prolonged period (e.g., >20 hours) to capture the long-acting effect of this compound.[3]
-
-
Antagonist Studies (Optional): To confirm D1 receptor mediation, pre-treat animals with a D1 antagonist like SCH 23390.[3]
Signaling Pathways and Mechanisms of Action
Long-term administration of this compound leads to complex changes in dopamine D1 receptor signaling and regulation. The persistent activation of the D1 receptor by this compound, due to its slow dissociation, is a key factor in the development of tolerance.[1]
Dopamine D1 Receptor Signaling Cascade
Activation of the D1 receptor by this compound primarily engages the Gαs/olf G-protein, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[9] PKA can then phosphorylate various downstream targets, including DARPP-32, which plays a crucial role in modulating neuronal excitability.
References
- 1. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The actions of a D-1 agonist in MPTP treated primates show dependence on both D-1 and D-2 receptor function and tolerance on repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Actions of the D1 agonists this compound and A-86929 on locomotion and dyskinesia in MPTP-treated L-dopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-77636 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-77636 is a potent, selective, and long-acting full agonist for the dopamine (B1211576) D1 receptor.[1][2] It exhibits high affinity for the D1 receptor (Ki = 39.8 nM) and is functionally inactive at D2 receptors (EC50 > 10 µM).[2] As a D1 receptor agonist, this compound stimulates the Gαs/olf-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is crucial in regulating neuronal excitability, synaptic plasticity, and gene expression. These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to investigate its effects on neuronal function.
Data Presentation
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Value | Species/System | Reference |
| Ki (D1 Receptor) | 39.8 nM | Rat | [2] |
| EC50 (cAMP production) | 1.1 nM | Fish Retina | [2] |
| Intrinsic Activity (vs. Dopamine) | 102% | Fish Retina | [2] |
| Intrinsic Activity (vs. Dopamine) | 134% | Rat Caudate-Putamen | [2] |
Table 2: Recommended Concentration Ranges for In Vitro Neuronal Studies
| Application | Concentration Range | Incubation Time | Notes |
| cAMP Accumulation Assay | 1 nM - 1 µM | 15 - 60 minutes | Time-dependent effects on receptor desensitization may occur with prolonged incubation.[1] |
| Electrophysiology (Patch-Clamp) | 100 nM - 10 µM | Acute application | Effects on neuronal firing and synaptic plasticity can be observed. |
| Calcium Imaging | 100 nM - 1 µM | Acute application | To assess modulation of calcium channel activity. |
| Neurite Outgrowth Assay | 10 nM - 1 µM | 24 - 72 hours | Monitor for potential dose-dependent effects on neuronal health. |
| Neuroprotection/Toxicity Assay | 100 nM - 10 µM | 24 - 48 hours | Assess cell viability using methods like MTT or LDH assays. |
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor by this compound initiates a well-characterized signaling cascade. The following diagram illustrates the key components of this pathway.
Caption: this compound activates the D1 receptor, leading to cAMP production and PKA activation.
Experimental Protocols
Primary Neuronal Culture Preparation (General Protocol)
This protocol describes the basic steps for establishing primary cortical or hippocampal neuronal cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine (PDL) or Poly-L-lysine (PLL) coated culture vessels
-
Sterile dissection tools
Caption: Workflow for establishing primary neuronal cultures.
Procedure:
-
Euthanize pregnant dam and harvest E18 embryos.
-
Dissect cortices or hippocampi in ice-cold dissection medium.
-
Transfer tissue to the enzyme solution and incubate according to the manufacturer's instructions (e.g., 37°C for 15-30 minutes).
-
Gently wash the tissue with plating medium to inactivate the enzyme.
-
Mechanically dissociate the tissue by triturating with a fire-polished Pasteur pipette.
-
Determine cell density using a hemocytometer.
-
Plate neurons at the desired density onto PDL/PLL-coated culture vessels in plating medium.
-
Incubate cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform partial media changes every 2-3 days.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following this compound treatment.
Materials:
-
Mature primary neuronal cultures (DIV 7-14)
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Caption: Workflow for the cAMP accumulation assay.
Procedure:
-
Plate primary neurons in a 96-well plate at a suitable density.
-
At DIV 7-14, replace the culture medium with a pre-warmed assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 15-30 minutes.
-
Add varying concentrations of this compound (e.g., 1 nM to 1 µM) to the wells. Include a vehicle control.
-
Incubate for 15-60 minutes at 37°C.
-
Terminate the reaction by aspirating the medium and adding lysis buffer.
-
Measure cAMP levels using a commercial cAMP assay kit following the manufacturer's instructions.
-
Plot the dose-response curve and calculate the EC50 value.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol is for assessing the effects of this compound on neuronal excitability and synaptic transmission.
Materials:
-
Mature primary neuronal cultures on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound stock solution
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Procedure:
-
Transfer a coverslip with mature neurons to the recording chamber and perfuse with aCSF.
-
Identify a healthy neuron under the microscope.
-
Using a glass micropipette filled with intracellular solution, approach the neuron and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, excitatory postsynaptic currents).
-
Perfuse the chamber with aCSF containing this compound (e.g., 1 µM).
-
Record the changes in neuronal activity in the presence of the drug.
-
Perfuse with drug-free aCSF to assess the reversibility of the effects.
-
Analyze the recorded data to quantify the effects of this compound.
Neurite Outgrowth Assay
This assay evaluates the influence of this compound on the growth and extension of neurites.
Materials:
-
Newly plated primary neuronal cultures
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope and image analysis software
Caption: Workflow for the neurite outgrowth assay.
Procedure:
-
Plate primary neurons at a low density on coverslips.
-
After allowing the neurons to attach (4-24 hours), replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Incubate for 24-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody against β-III tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length and branching.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and neuronal cell types. It is recommended to perform dose-response and time-course experiments to determine the optimal parameters for your studies. Always adhere to laboratory safety guidelines when handling chemical reagents and performing cell culture work.
References
- 1. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording After A-77636 Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-77636 is a potent, selective, and long-acting full agonist for the dopamine (B1211576) D1 receptor. As a critical tool in neuroscience research, understanding its effects on neuronal electrophysiology is paramount for elucidating the roles of D1 receptor signaling in health and disease. These application notes provide detailed protocols for electrophysiological recordings following the application of this compound, summarize key quantitative data from published studies, and illustrate the underlying signaling pathways and experimental workflows.
This compound acts primarily through the Gαs/olf pathway to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) production. It is also a potent activator of the β-arrestin pathway, which can lead to receptor desensitization and internalization. These signaling cascades ultimately modulate the activity of various ion channels, thereby influencing neuronal excitability, firing patterns, and synaptic plasticity.
Data Presentation
The following tables summarize the quantitative electrophysiological effects of this compound on various neuronal parameters as reported in the scientific literature.
Table 1: Effects of this compound on Neuronal Firing Rate
| Brain Region | Neuronal Type | This compound Concentration | Observed Effect | Reference |
| Globus Pallidus | Unspecified | Up to 10.2 mg/kg (in vivo) | No significant change in firing rate when administered alone. Potentiated the inhibitory effect of the D2 agonist quinpirole. | |
| Substantia Nigra Pars Compacta | Dopaminergic Neurons | Up to 10.2 mg/kg (in vivo) | No significant effect on firing rate. | |
| Nucleus Accumbens | Medium Spiny Neurons (tLTD-MSNs) | 10 µM | Strong inhibition of firing rate, dropping to near zero within 5 minutes. | |
| Nucleus Accumbens | Medium Spiny Neurons (tLTP-MSNs) | 10 µM | No significant effect on firing rate. |
Table 2: Effects of this compound on Intrinsic Membrane Properties
| Brain Region | Neuronal Type | This compound Concentration | Parameter | Observed Effect | Reference |
| Nucleus Accumbens | Medium Spiny Neurons (tLTD-MSNs) | 10 µM | Resting Membrane Potential (RMP) | No significant change. | |
| Nucleus Accumbens | Medium Spiny Neurons (tLTD-MSNs) | 10 µM | Input Resistance (Rin) | No significant change. | |
| Nucleus Accumbens | Medium Spiny Neurons (tLTP-MSNs) | 10 µM | Resting Membrane Potential (RMP) | No significant change. | |
| Nucleus Accumbens | Medium Spiny Neurons (tLTP-MSNs) | 10 µM | Input Resistance (Rin) | No significant change. |
Table 3: Effects of this compound on Ion Channels
| System | Channel Type | This compound Concentration | Observed Effect | Reference |
| Xenopus Oocytes expressing human D1R | G protein-coupled inwardly-rectifying potassium (GIRK) channels | 10 nM - 10 µM | Concentration-dependent activation of GIRK currents. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by this compound and a general workflow for electrophysiological experiments.
Experimental Protocols
The following are detailed protocols for performing whole-cell patch-clamp recordings to investigate the effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
1. Materials and Reagents:
-
Animals: Adolescent to young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Slicing Solution (ice-cold and carbogenated with 95% O₂ / 5% CO₂):
-
Sucrose-based or NMDG-based protective cutting solution.
-
-
Artificial Cerebrospinal Fluid (aCSF) (carbogenated):
-
In mM: 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂.
-
-
Internal Pipette Solution (for voltage-clamp or current-clamp):
-
Example for current-clamp (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.3 with KOH, osmolarity to ~290 mOsm.
-
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentration in aCSF on the day of the experiment.
2. Procedure:
-
Animal Anesthesia and Perfusion: Anesthetize the animal deeply and perform transcardial perfusion with ice-cold slicing solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and prepare 250-300 µm thick coronal or sagittal slices of the desired brain region (e.g., nucleus accumbens, prefrontal cortex) using a vibratome in ice-cold slicing solution.
-
Slice Recovery: Transfer slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
Recording:
-
Transfer a single slice to the recording chamber under the microscope, continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with internal solution.
-
Visually identify neurons in the target region using DIC optics.
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve whole-cell configuration.
-
-
Data Acquisition:
-
Baseline Recording: Record baseline activity for 5-10 minutes. In current-clamp mode, measure resting membrane potential and spontaneous firing rate. Inject depolarizing current steps to elicit action potentials and assess input-output curves. In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and record postsynaptic currents.
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 10 µM) and record for 10-20 minutes.
-
Washout: Perfuse with regular aCSF to wash out the drug and record recovery.
-
Protocol 2: GIRK Channel Activation Assay in Xenopus Oocytes
1. Materials and Reagents:
-
Xenopus laevis oocytes
-
cRNA: Human Dopamine D1 Receptor, GIRK1, and GIRK4 subunits.
-
ND96 Solution:
-
In mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. pH adjusted to 7.5.
-
-
Recording Solution (High K+):
-
In mM: 98 KCl, 2 NaCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. pH adjusted to 7.5.
-
-
This compound Stock Solution: As in Protocol 1.
2. Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject cRNA for the D1 receptor and GIRK channel subunits. Incubate for 3-7 days at 18°C.
-
Two-Electrode Voltage-Clamp (TEVC) Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two electrodes filled with 3 M KCl (resistance 0.5-2 MΩ).
-
Clamp the membrane potential at -80 mV.
-
-
Data Acquisition:
-
Baseline: Record baseline current in ND96 solution.
-
This compound Application: Perfuse with the high K+ recording solution containing various concentrations of this compound (e.g., 10 nM to 10 µM) to elicit GIRK currents.
-
Data Analysis: Measure the amplitude of the inward current at each concentration to generate a dose-response curve.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the electrophysiological effects of the D1 receptor agonist this compound. By utilizing these methodologies, scientists can further unravel the intricate roles of dopamine D1 receptor signaling in neuronal function and its implications for various neurological and psychiatric disorders. The summarized data and illustrated pathways serve as a valuable reference for experimental design and data interpretation in the field of drug development and neuroscience research.
Troubleshooting & Optimization
A-77636 not showing expected behavioral effects
Welcome to the technical support center for A-77636. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes with the potent and selective D1 dopamine (B1211576) receptor agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected behavioral effects?
This compound is a potent, selective, and long-acting full agonist for the dopamine D1 receptor.[1][2][3] It is functionally inactive at the D2 receptor.[1][3][4] In animal studies, this compound has been shown to produce a range of behavioral effects, including:
-
Antiparkinsonian effects: It can increase locomotor activity and reduce the symptoms of Parkinson's disease in primate models.[1][3][5]
-
Nootropic effects: It has been shown to modulate working memory, with low doses potentially improving performance in aged monkeys.
-
Anorectic effects: It can suppress food intake by reducing meal size and duration.[1][4]
-
Rewarding effects: While it can partially substitute for cocaine in animal studies, it does not typically produce place preference.
Q2: Why might I not be observing the expected behavioral effects of this compound in my experiment?
Several factors can contribute to a lack of expected behavioral effects with this compound. The most common reasons include:
-
Rapid Tolerance (Tachyphylaxis): this compound is known to induce rapid tolerance, sometimes as early as the second day of administration.[6] This is due to its prolonged and persistent activation of the D1 receptor.[1]
-
Receptor Desensitization and Internalization: The sustained agonism of this compound leads to desensitization of the D1 receptor. This involves the receptor becoming unresponsive to the agonist, followed by its internalization into the cell, reducing the number of available receptors on the cell surface.[1][2] One study found that this compound caused a nearly 80% decrease in D1 receptor number.[2]
-
Dose-Response Relationship: The effects of this compound can be highly dose-dependent. For instance, in working memory studies in aged monkeys, low doses improved performance, while higher doses either had no effect or impaired performance. High doses (e.g., 10 mg/kg) can also lead to a significant decrease in locomotor activity.[2]
-
Route of Administration and Pharmacokinetics: While orally active, the bioavailability and metabolism of this compound can influence its effects.
-
Improper Compound Handling and Storage: this compound hydrochloride has specific solubility and storage requirements that, if not followed, could lead to degradation of the compound.
Q3: How should I prepare and store my this compound solution?
Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Solubility: this compound hydrochloride is soluble in water up to 100 mM and in DMSO up to 10 mM (sonication is recommended for DMSO).[4]
-
Storage of Powder: The solid form should be stored at -20°C.
-
Storage of Stock Solutions:
Troubleshooting Guide
If you are not observing the expected behavioral effects of this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Experimental Parameters
-
Compound Storage: Confirm that the powdered this compound and your stock solutions have been stored at the correct temperatures and for the appropriate duration.
-
Solution Preparation: Double-check your calculations for solution preparation. Ensure the correct solvent was used and that the compound was fully dissolved.
-
Route of Administration: Verify that the chosen route of administration is appropriate for your experimental model and that the injection or administration was performed correctly.
-
Dosage: Review the literature to ensure your chosen dose is within the effective range for the behavioral paradigm you are studying. Consider that this compound has a narrow therapeutic window for some effects.
Step 2: Evaluate for Tolerance and Receptor Desensitization
-
Review Dosing Regimen: If you are administering this compound repeatedly, consider the possibility of rapid tolerance development. A once-daily administration of the long-acting this compound has been shown to cause desensitization.[6]
-
Washout Period: If your experimental design allows, introduce a sufficient washout period between drug administrations to allow for receptor resensitization.
-
Consider a Different Agonist: For chronic studies, a D1 agonist with a shorter half-life that allows for receptor recovery between doses might be more suitable.
Step 3: Refine the Experimental Protocol
-
Dose-Response Curve: If you are not seeing an effect at a single dose, consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. Remember that higher doses may not necessarily produce a greater effect and can even be inhibitory.
-
Timing of Behavioral Testing: this compound has a long duration of action. Ensure that your behavioral testing window aligns with the expected peak effects of the drug.
-
Control Groups: Always include appropriate vehicle control groups in your experiments to ensure that the observed effects (or lack thereof) are due to the drug itself.
Data Presentation
Table 1: Reported Dosages of this compound in Various Animal Models and Behavioral Assays
| Species | Behavioral Assay | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Rat | Food Intake | Subcutaneous (s.c.) | 0.1 - 1 mg/kg | Suppressed food intake | [1][4] |
| Rat | 6-OHDA Lesion Model | Subcutaneous (s.c.) | Not specified | Prolonged contralateral turning | [3] |
| Rat | Nicotine (B1678760) Self-Administration | Subcutaneous (s.c.) | 0.1 - 0.3 mg/kg | Decreased nicotine intake | [8] |
| Mouse | Locomotor Activity | Not specified | 1 - 10 mg/kg | Dose-dependent decrease in cocaine-induced locomotor activity | [9] |
| Marmoset | MPTP-Induced Parkinsonism | Oral or Subcutaneous | Not specified | Increased locomotor activity and decreased parkinsonian symptoms | [3] |
| Aged Monkey | Spatial Working Memory | Not specified | Low doses | Improved performance |
Experimental Protocols
1. Locomotor Activity Assessment in Mice
-
Objective: To assess the effect of this compound on spontaneous or drug-induced locomotor activity.
-
Animals: Adult male Swiss-Webster mice.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline (0.9% sodium chloride).
-
Procedure:
-
Habituate the mice to the locomotor activity chambers for at least 30 minutes prior to drug administration.
-
Administer this compound (e.g., 1-10 mg/kg, intraperitoneally or subcutaneously) or vehicle.
-
If assessing interaction with another drug (e.g., cocaine), administer the second drug at the appropriate time point.
-
Place the mice back into the activity chambers and record locomotor activity for a specified period (e.g., 30-60 minutes) using an automated activity monitoring system.
-
Data is typically analyzed by quantifying total distance traveled, horizontal activity, and vertical activity (rearing).
-
2. Operant Responding for Nicotine in Rats
-
Objective: To evaluate the effect of this compound on the reinforcing properties of nicotine.
-
Animals: Adult male and female rats.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline (0.9% sodium chloride).
-
Procedure:
-
Rats are first trained to self-administer nicotine (e.g., 0.03 or 0.06 mg/kg/infusion) in operant conditioning chambers. This typically involves pressing a lever to receive an intravenous infusion of nicotine.
-
Once stable responding is achieved, administer this compound (e.g., 0, 0.1, and 0.3 mg/kg, s.c.) 15 minutes before the self-administration session.[8]
-
The number of active lever presses and infusions earned are recorded during the session.
-
A Latin square design is often used to administer the different doses of this compound.[8]
-
3. Working Memory Assessment in Aged Monkeys
-
Objective: To assess the effect of this compound on spatial working memory.
-
Animals: Aged rhesus monkeys.
-
Procedure (Delayed Response Task):
-
Monkeys are seated in a testing apparatus.
-
A food reward is placed in one of two food wells in the monkey's view.
-
A screen is lowered for a delay period.
-
After the delay, the screen is raised, and the monkey is allowed to choose one of the food wells.
-
A correct choice is rewarded with the food.
-
This compound or vehicle is administered prior to the testing session.
-
The accuracy of the monkey's choices is recorded. Low doses of this compound have been shown to improve performance on this task.
-
Visualizations
Caption: Troubleshooting workflow for unexpected this compound experimental outcomes.
Caption: this compound signaling pathway and mechanism of desensitization.
References
- 1. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homologous desensitization of the D1A dopamine receptor: efficacy in causing desensitization dissociates from both receptor occupancy and functional potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 77636 hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dopamine D1 receptor desensitization profile in MPTP-lesioned primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and this compound, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming A-77636-Induced Receptor Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering A-77636-induced dopamine (B1211576) D1 receptor desensitization in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause rapid receptor desensitization?
This compound is a potent and selective dopamine D1 receptor agonist with a long duration of action.[1][2][3] Its chemical structure allows it to bind with high affinity to the D1 receptor.[1][3] The primary reason for the rapid desensitization and tolerance observed with this compound is its slow dissociation from the D1 receptor.[4] This prolonged receptor occupancy leads to persistent activation, which in turn triggers the cell's machinery to reduce its responsiveness.[4]
Q2: What is the molecular mechanism behind this compound-induced D1 receptor desensitization?
The desensitization of the D1 receptor is a multi-step process primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[5][6][7][8]
-
Agonist Binding: this compound binds to and activates the D1 receptor.
-
GRK Phosphorylation: This activation leads to a conformational change in the receptor, exposing sites for phosphorylation by GRKs (such as GRK2 and GRK4).[5][9][10]
-
β-Arrestin Recruitment: Phosphorylated receptors are recognized by β-arrestin proteins.[6][8][10]
-
Desensitization and Internalization: β-arrestin binding sterically hinders the coupling of the receptor to its G protein (Gαs), thereby dampening the downstream signaling cascade (e.g., cAMP production).[6][8] β-arrestin also acts as a scaffold protein to facilitate receptor internalization via clathrin-coated pits.[11][12]
Signaling and Desensitization Pathway
Caption: D1 Receptor Activation and Desensitization Pathway.
Troubleshooting Guides
Problem 1: Rapid loss of downstream signaling (e.g., cAMP production) after this compound application.
| Possible Cause | Suggested Solution | Rationale |
| Receptor Desensitization | 1. Use a shorter-acting D1 agonist: Consider agonists like SKF 82958, which have a shorter duration of action and may induce less desensitization.[13] 2. Pulsatile vs. Continuous Application: If the experimental design allows, use a pulsatile application of this compound rather than continuous exposure to allow for receptor resensitization. 3. Co-application with a GRK inhibitor: Use a non-specific GRK inhibitor like heparin to attenuate desensitization.[5][9] Note that this may have off-target effects. | This compound's slow dissociation causes prolonged receptor activation and subsequent desensitization.[4] Shorter-acting agonists or intermittent stimulation can reduce the extent of this process. Inhibiting GRKs can prevent the initial step of homologous desensitization.[5][9] |
| Cell Line/Tissue Specificity | Characterize D1 receptor expression and coupling: Ensure that the cell line or tissue robustly expresses functional D1 receptors coupled to adenylyl cyclase. | The level of receptor expression and the complement of GRKs and β-arrestins can vary between cell types, influencing the rate and extent of desensitization. |
Problem 2: Inconsistent or absent behavioral response to this compound in vivo.
| Possible Cause | Suggested Solution | Rationale |
| Behavioral Tolerance | 1. Adjust Dosing Regimen: Administer this compound less frequently. Daily administration has been shown to lead to rapid tolerance.[13] 2. Consider a Washout Period: If repeated dosing is necessary, incorporate a sufficient washout period between administrations to allow for receptor resensitization. | Rapid tolerance to the behavioral effects of this compound is a well-documented phenomenon, likely due to the same desensitization mechanisms observed in vitro.[4][13] |
| Pharmacokinetics | Verify Route of Administration and Dose: this compound is orally active, but its bioavailability can vary.[1][2] Ensure the dose and route of administration are appropriate for the animal model and desired effect. | Inadequate drug exposure will lead to a lack of response, which could be misinterpreted as desensitization. |
Experimental Protocols
Key Experiment 1: cAMP Accumulation Assay to Measure D1 Receptor Function
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Objective: To quantify the production of cyclic AMP (cAMP) in response to D1 receptor stimulation by this compound.
Materials:
-
Cells expressing D1 receptors (e.g., SK-N-MC or transfected HEK293 cells)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation
-
This compound
-
Forskolin (positive control, directly activates adenylyl cyclase)
-
D1 antagonist (e.g., SCH 23390) for determining specificity
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
384-well white opaque plates
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Detach cells and resuspend in stimulation buffer containing the PDE inhibitor.
-
Determine cell concentration and adjust to the desired density.
-
-
Assay Protocol (for a Gs-coupled receptor):
-
Dispense cells into the wells of a 384-well plate.
-
Add varying concentrations of this compound to the wells. Include wells for basal (vehicle), forskolin, and this compound + antagonist controls.
-
Incubate at room temperature for 30 minutes.
-
Lyse the cells and proceed with the cAMP detection according to the manufacturer's protocol for your chosen assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Key Experiment 2: Radioligand Binding Assay for D1 Receptor Occupancy
This protocol provides a general framework for a competition binding assay to measure the affinity of this compound for the D1 receptor.
Objective: To determine the binding affinity (Ki) of this compound for the D1 receptor.
Materials:
-
Membrane preparation from cells or tissue expressing D1 receptors.
-
Radioligand specific for D1 receptors (e.g., [³H]SCH 23390).
-
This compound (unlabeled competitor).
-
Non-specific binding control (e.g., a high concentration of an unlabeled D1 antagonist like SCH 23390).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a single concentration of the radioligand (typically at or near its Kd), and varying concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of non-specific control).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Determine the IC50 from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
Experimental Workflow Diagram
Caption: Workflow for studying D1 receptor function and desensitization.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and other D1 agonists.
Table 1: In Vitro Properties of this compound
| Parameter | Value | Reference |
| D1 Receptor Affinity (Ki) | 39.8 nM | [1][3] |
| D1 Receptor Agonist Potency (EC50) | 1.1 nM | [1][2][3] |
| β-arrestin Recruitment (EC50) | 34 nM | [14] |
| β-arrestin Bias Factor | 10 | [14] |
Table 2: Comparison of D1 Agonists on Receptor Binding and Function
| Agonist | Effect on D1 Receptor Binding (after pretreatment and washout) | cAMP Response (after 4hr pretreatment and washout) | Reference |
| This compound | Large decrease | No response | [4] |
| A-81686 | Small reduction | Significant response | [4] |
Table 3: Desensitization and Recovery Timeline for D1 Receptors
| Process | Time | Condition | Reference |
| Desensitization (t½) | ~20 minutes | Fenoldopam pretreatment | [5] |
| Complete Desensitization | 30 minutes | Fenoldopam pretreatment | [5] |
| Recovery (t½) | ~20 minutes | After agonist removal | [5] |
| Full Recovery | 60 minutes | After agonist removal | [5] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desensitization of human renal D1 dopamine receptors by G protein-coupled receptor kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Delineation of G Protein-Coupled Receptor Kinase Phosphorylation Sites within the D1 Dopamine Receptor and Their Roles in Modulating β-Arrestin Binding and Activation [mdpi.com]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. Dopamine D1 receptor desensitization profile in MPTP-lesioned primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
A-77636 solubility issues in vehicle solutions
Welcome to the Technical Support Center for A-77636. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a particular focus on solubility issues in vehicle solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active agonist for the dopamine (B1211576) D1-like receptors (D1 and D5).[1] Its primary mechanism of action involves binding to and activating these receptors, which are coupled to the Gαs/olf G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[1][2][3] This signaling cascade is involved in various physiological processes, including motor control and cognition.[1][2]
Q2: What are the reported solubility characteristics of this compound hydrochloride?
A2: this compound hydrochloride is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[4] Specific solubility data is summarized in the table below. It is important to note that sonication may be required to achieve complete dissolution in DMSO.[4]
Q3: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer or cell culture medium. What is the likely cause?
A3: This is a common issue known as "crashing out" or precipitation. It typically occurs when a concentrated stock solution of a compound dissolved in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to aggregate and precipitate.
Q4: How should I store my this compound stock solutions to ensure stability?
A4: For long-term storage, it is recommended to store stock solutions of this compound at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[5] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound hydrochloride in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 36.59 | 100 | |
| DMSO | 3.66 | 10 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro (Cell-Based) Assays
This protocol outlines the steps for preparing a concentrated stock solution of this compound hydrochloride in DMSO, which can then be further diluted in aqueous buffers or cell culture media.
Materials:
-
This compound hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]
Protocol 2: Preparation of this compound Working Solution for In Vitro Experiments
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in experiments.
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: To minimize precipitation, it is recommended to perform a serial dilution.
-
First, prepare an intermediate dilution by adding a small volume of the DMSO stock to your pre-warmed aqueous buffer or medium while vortexing.
-
Then, add this intermediate dilution to the final volume of your aqueous buffer or medium, again with vigorous vortexing.
-
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in your experiments.
-
Visual Inspection: Before use, visually inspect the final working solution to ensure it is clear and free of any precipitate.
Protocol 3: Preparation of this compound Formulation for In Vivo Studies
This protocol provides a step-by-step guide for preparing a common vehicle solution for the administration of this compound in animal studies.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Dissolve the required amount of this compound hydrochloride in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[4]
-
Add PEG300: To the DMSO stock solution, add PEG300. A common ratio is 30% of the final volume.[4] Mix well by vortexing until the solution is clear.
-
Add Tween 80: Add Tween 80 to the mixture. A common concentration is 5% of the final volume.[4] Vortex thoroughly until the solution is clear.
-
Add Saline/PBS: Add saline or PBS to reach the final desired volume. A common proportion is 60% of the final volume.[4] Vortex again to ensure a homogenous solution.
-
Final Solution: The resulting clear solution is ready for administration. Always prepare this formulation fresh before use.
Troubleshooting Guide: this compound Precipitation Issues
| Issue | Probable Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. Rapid change in solvent polarity. | - Lower the final working concentration of this compound.- Perform a serial dilution as described in Protocol 2.- Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing. |
| Cloudy solution or visible particles after preparing in vivo formulation | Incomplete dissolution of one or more components. | - Ensure each component is fully dissolved before adding the next.- Use sonication to aid in the dissolution of the initial this compound stock in DMSO.- Gentle warming (to 37°C) of the vehicle components may improve solubility. |
| Precipitation in cell culture medium containing serum | Interaction of this compound with components in the serum. | - Test the solubility of this compound in your specific cell culture medium with and without serum.- Consider reducing the serum concentration if experimentally feasible.- Prepare the final working solution immediately before adding it to the cells. |
| Solution precipitates after storage at 4°C | This compound may have lower solubility at lower temperatures. | - Store aqueous working solutions at room temperature and use them on the same day of preparation.- For longer-term storage, use aliquoted DMSO stock solutions stored at -80°C. |
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway activated by this compound.
Caption: Experimental Workflow for this compound In Vivo Formulation.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
Variability in A-77636 experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of A-77636, a potent and selective D1 dopamine (B1211576) receptor agonist. This resource addresses common experimental challenges, offers detailed protocols, and presents key pharmacological data to facilitate reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, non-catechol full agonist with high selectivity for the dopamine D1 receptor.[1] Its primary mechanism of action is to bind to and activate D1 receptors, which are Gs protein-coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This signaling cascade is involved in various physiological processes, including motor control, reward, and cognition.
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in preclinical research to investigate the role of the D1 receptor in various physiological and pathological conditions. Its common applications include studies on Parkinson's disease, where it has shown antiparkinsonian effects, and in addiction research, where it has been observed to partially substitute for cocaine in animal models.[2] It is also used to study learning, memory, and other cognitive functions regulated by dopaminergic signaling.
Q3: What are the known issues that can lead to variability in experimental results with this compound?
A3: The primary sources of variability in this compound experiments are its high potency, long duration of action, and slow dissociation from the D1 receptor.[1][3] These properties can lead to rapid tachyphylaxis (tolerance) and D1 receptor downregulation upon repeated administration.[1] Additionally, its lipophilic nature may cause it to accumulate in cell membranes, potentially affecting washout efficiency and contributing to persistent receptor activation.[3]
Q4: How should I prepare and store this compound solutions?
A4: this compound hydrochloride is soluble in water up to 100 mM and in DMSO up to 10 mM.[4][5] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. For in vivo studies, the hydrochloride salt can be dissolved in sterile saline. Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Diminished or No Response to this compound in Subsequent Experiments (Tachyphylaxis/Tolerance)
-
Possible Cause 1: D1 Receptor Downregulation and Desensitization.
-
Explanation: Prolonged or repeated exposure to this compound can lead to the internalization and degradation of D1 receptors, reducing their number on the cell surface. The slow dissociation of this compound from the receptor contributes significantly to this phenomenon.[1][3]
-
Solution:
-
In Vitro: Increase the washout period between agonist applications to allow for receptor resensitization. Consider using a D1 receptor antagonist, such as SCH23390, during the washout phase to facilitate the removal of this compound from the receptors.
-
In Vivo: Implement a dosing regimen with sufficient time between administrations to allow for receptor recovery. Intermittent dosing schedules (e.g., every other day) may be more effective than daily administration.[7]
-
-
-
Possible Cause 2: Degradation of this compound Stock Solution.
-
Explanation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the compound.
-
Solution: Prepare fresh aliquots of the stock solution from a new vial of solid compound. Always store aliquots at -80°C for long-term use and avoid repeated freeze-thaw cycles.[6]
-
Issue 2: High Variability in Dose-Response Curves Between Experiments
-
Possible Cause 1: Inconsistent Cell Health or Passage Number.
-
Explanation: The expression levels of D1 receptors and downstream signaling components can vary with cell passage number and overall cell health.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and viability.
-
-
Possible Cause 2: Incomplete Washout of this compound.
-
Explanation: Due to its lipophilicity and slow dissociation, this compound may be retained in the cell membrane or remain bound to receptors even after extensive washing, leading to persistent signaling and altered responses in subsequent assays.[3]
-
Solution: Optimize the washout protocol. Increase the number and duration of washes with buffer. Consider including a wash step with a buffer containing a lipophilic "scavenger" or a D1 antagonist to facilitate the removal of residual this compound.
-
Issue 3: Unexpected or Off-Target Effects
-
Possible Cause 1: Interaction with Other Receptors or Signaling Pathways.
-
Explanation: While this compound is highly selective for the D1 receptor, at high concentrations, the possibility of off-target effects cannot be entirely ruled out.
-
Solution:
-
Perform control experiments using a selective D1 receptor antagonist (e.g., SCH23390) to confirm that the observed effects are D1 receptor-mediated.
-
Consult literature for any reported off-target activities of this compound.
-
Use the lowest effective concentration of this compound to minimize the risk of off-target interactions.
-
-
-
Possible Cause 2: Functional Interaction with D2 Receptors.
-
Explanation: Some studies suggest that the antiparkinsonian effects of this compound may require intact D2 receptor function, indicating a functional interplay between D1 and D2 receptor signaling.[7]
-
Solution: When interpreting in vivo data, consider the potential for interactions between D1 and D2 receptor pathways. Co-administration with a D2 antagonist could help elucidate the specific contribution of D1 receptor activation.
-
Data Presentation
The following tables summarize the pharmacological properties of this compound from various studies to provide a reference for expected values and to highlight potential variability.
Table 1: this compound Binding Affinity (Ki) for Dopamine D1 Receptors
| Cell/Tissue Type | Radioligand | Ki (nM) | Reference |
| Rat Striatum | [3H]SCH23390 | 39.8 | [2] |
| HEK293 cells expressing human D1R | [3H]SCH23390 | ~40 | [5] |
Table 2: this compound Functional Potency (EC50) for D1 Receptor Activation
| Assay Type | Cell/Tissue Type | EC50 (nM) | Reference |
| Adenylyl Cyclase Activation | Fish Retina | 1.1 | [2] |
| Adenylyl Cyclase Activation | Rat Caudate-Putamen | ~0.1 | [2] |
Experimental Protocols
1. Cell-Based Adenylyl Cyclase Activation Assay
This protocol is designed to measure the ability of this compound to stimulate cAMP production in cells expressing the D1 dopamine receptor.
-
Materials:
-
Cells expressing D1 receptors (e.g., HEK293-D1R, CHO-D1R)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Forskolin (B1673556) (positive control)
-
SCH23390 (D1 antagonist, for control experiments)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384- or 96-well white plates
-
-
Procedure:
-
Cell Plating: Seed cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of forskolin and SCH23390.
-
Assay: a. Remove the culture medium from the wells and wash once with assay buffer. b. Add the desired concentrations of this compound or control compounds to the wells. For antagonist experiments, pre-incubate with SCH23390 for 15-30 minutes before adding this compound. c. Incubate the plate at 37°C for 15-30 minutes. d. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: a. Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound. b. Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
2. Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the affinity of this compound for the D1 receptor using a radiolabeled antagonist like [3H]SCH23390.
-
Materials:
-
Cell membranes or tissue homogenates expressing D1 receptors
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
[3H]SCH23390 (radioligand)
-
This compound (unlabeled competitor)
-
Non-specific binding control (e.g., a high concentration of unlabeled SCH23390 or another D1 antagonist)
-
96-well filter plates (GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [3H]SCH23390 (typically at or below its Kd).
-
A range of concentrations of unlabeled this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Initiate Binding: Add the cell membranes or tissue homogenate to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature or 37°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Determine the IC50 value from the competition curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: D1 Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound Functional Assays.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 77636 hydrochloride | Dopamine D1 and D5 Receptor Agonists: R&D Systems [rndsystems.com]
- 5. A 77636 hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing A-77636 concentration for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of A-77636, a potent and selective dopamine (B1211576) D1 receptor agonist, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a potent and selective agonist for the dopamine D1 receptor.[1][2][3] Its mechanism of action involves binding to and activating the D1 receptor, which is a G-protein coupled receptor (GPCR). This activation primarily stimulates the Gαs/olf G-protein, leading to an increase in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase.[4] this compound has also been shown to be a potent inducer of β-arrestin recruitment to the D1 receptor, suggesting a potential for biased agonism.[5]
Q2: What are the typical Ki and EC50 values for this compound in in vitro assays?
The affinity (Ki) and potency (EC50) of this compound can vary depending on the specific cell line, assay conditions, and the signaling pathway being measured. For a summary of reported values, please refer to the data table below.
Q3: How should I dissolve and store this compound?
This compound hydrochloride is soluble in water (up to 100 mM) and DMSO (up to 90.19 mM).[6] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. Stock solutions should be stored at -20°C or -80°C in sealed, airtight vials to minimize degradation.[6] Avoid repeated freeze-thaw cycles.
Q4: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound will depend on the specific assay and the desired effect. Based on its reported EC50 values, a starting concentration range of 1 nM to 10 µM is generally recommended for dose-response experiments.[1][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: Are there any known off-target effects of this compound?
This compound is considered a selective D1 receptor agonist and is functionally inactive at the dopamine D2 receptor.[1][6] However, as with any pharmacological tool, it is good practice to include appropriate controls to rule out potential off-target effects in your specific system. This may include using a D1 receptor antagonist, such as SCH 23390, to confirm that the observed effects are D1 receptor-mediated.[8]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in in vitro assays.
| Problem | Possible Cause | Suggested Solution |
| No or low response to this compound | Cell line does not express sufficient levels of the D1 receptor. | - Confirm D1 receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding. - Consider using a cell line known to express the D1 receptor (e.g., SK-N-MC, HEK293 cells transfected with the D1 receptor). |
| This compound degradation. | - Prepare fresh stock solutions of this compound. - Avoid repeated freeze-thaw cycles of the stock solution. | |
| Incorrect assay conditions. | - Optimize assay parameters such as cell density, incubation time, and buffer composition. - Ensure all reagents are fresh and properly prepared. | |
| High background signal | Contamination of reagents or cell culture. | - Use sterile techniques and fresh, high-quality reagents. - Test for mycoplasma contamination in your cell cultures. |
| Non-specific binding of this compound. | - Include a negative control with vehicle (e.g., DMSO) only. - Use a D1 receptor antagonist (e.g., SCH 23390) to determine the D1 receptor-specific signal. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | - Maintain consistent cell passage numbers and confluency. - Standardize all cell culture and assay procedures. |
| Pipetting errors. | - Calibrate pipettes regularly. - Use positive displacement pipettes for viscous solutions. | |
| Instability of this compound in assay medium. | - Minimize the time this compound is in the assay medium before adding to cells. - Consider the stability of the compound in your specific buffer system. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency and affinity values for this compound.
| Parameter | Value | Assay System | Reference |
| Ki | 39.8 nM | Dopamine D1 Receptor Binding | [1][3][6] |
| EC50 (cAMP signaling) | 3.0 nM | D1 Receptor | [5] |
| EC50 (β-arrestin recruitment) | 34 nM | D1 Receptor | [5] |
| EC50 (cAMP production) | 1.1 nM | Fish Retina D1 Receptors | [1][3] |
| pEC50 (cAMP production) | 8.97 | Rat Caudate-Putamen D1 Receptors | [1] |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay
This protocol describes a general method for measuring intracellular cAMP levels in response to this compound stimulation.
-
Cell Culture: Plate cells expressing the dopamine D1 receptor in a 96-well plate at a density of 10,000-50,000 cells/well and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be 10 µM to 0.1 nM. Also, prepare a vehicle control (e.g., DMSO).
-
Assay Procedure: a. Remove the culture medium from the cells. b. Add 50 µL of this compound dilutions or vehicle control to the respective wells. c. Incubate the plate at 37°C for 15-30 minutes. d. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This protocol outlines a general procedure for measuring β-arrestin recruitment to the D1 receptor upon this compound stimulation.
-
Cell Culture: Use a cell line stably co-expressing the dopamine D1 receptor and a β-arrestin reporter system (e.g., Tango, PathHunter, or BRET-based assays). Plate the cells in a 96-well or 384-well plate according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Procedure: a. Add this compound dilutions to the cells. b. Incubate the plate for the time recommended by the assay manufacturer (typically 1-3 hours). c. Measure the reporter signal according to the assay kit's protocol.
-
Data Analysis: Plot the reporter signal against the log of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Visualizations
Caption: this compound signaling pathway through the D1 receptor.
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing A-77636-Induced Side Effects in Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the D1 receptor agonist A-77636 in animal experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Troubleshooting Guides
Issue 1: Animals are exhibiting abnormal involuntary movements (dyskinesias).
Q1: My animals are showing increased dyskinesias after this compound administration. What is happening and what can I do?
A1: this compound, as a potent D1 receptor agonist, can initially enhance or induce dyskinesias, particularly in animal models of Parkinson's disease primed with L-dopa. This is due to the potent stimulation of the dopamine (B1211576) D1 receptors in the direct striatofugal pathway. Interestingly, with repeated administration, a reduction in choreic (rapid, jerky) dyskinesias is often observed, while dystonic (sustained muscle contractions) postures may persist.[1]
Troubleshooting Steps:
-
Dose Adjustment: The intensity of dyskinesias is often dose-dependent. If the observed dyskinesias are severe, consider reducing the dose of this compound in your next experimental cohort.
-
Repeated Administration Protocol: Studies have shown that daily administration of this compound can lead to a gradual reduction in choreiform dyskinesias.[1] If your experimental design allows, a chronic dosing paradigm may mitigate this specific side effect over time.
-
Co-administration with L-dopa: Concurrent administration of this compound with L-dopa has been shown to suppress chorea and stereotypy.[1] This may be due to an altered balance of activity in the direct and indirect striatofugal pathways.
Experimental Protocol for L-dopa Co-administration in Marmosets:
-
Animal Model: MPTP-lesioned common marmosets primed with L-dopa to induce dyskinesias.
-
Initial this compound Treatment: Administer this compound at a dose of 1 µmol/kg for 10 days.
-
Concurrent Administration: Following the initial this compound treatment, co-administer this compound (1 µmol/kg) and L-dopa (12.5 mg/kg with carbidopa (B1219) 12.5 mg/kg, orally) for 3 or more days.[1]
-
Observation: Monitor for changes in the severity and type of dyskinesias.
| Parameter | L-dopa Alone | This compound + L-dopa |
| Choreic Dyskinesias | Abundant | Virtually absent[1] |
| Dystonic Dyskinesias | Present | Present |
| Stereotypy & Hyperkinesis | Present | Absent[1] |
Issue 2: The therapeutic effect of this compound is diminishing over time (Tolerance).
Q2: I'm observing a reduced response to this compound after repeated dosing. Why is this happening and how can I manage it?
A2: Rapid behavioral tolerance is a known characteristic of this compound. This phenomenon is attributed to its slow dissociation from the D1 receptor, leading to persistent receptor activation. This prolonged activation triggers receptor desensitization and internalization, rendering the cells less responsive to subsequent agonist stimulation.[2][3]
Troubleshooting Steps:
-
Dosing Regimen: Continuous, high-dose administration is more likely to induce rapid tolerance. If feasible for your study, consider an intermittent dosing schedule.
-
Washout Periods: Incorporating washout periods between this compound administrations may allow for the re-sensitization of D1 receptors. The duration of the washout period will need to be determined empirically for your specific model and experimental goals.
-
Dose Escalation (with caution): While a dose escalation of this compound failed to restore the initial benefit in one study with MPTP-lesioned primates, a carefully controlled dose escalation might be explored in other models, though it may also exacerbate other side effects.[3]
Experimental Protocol for Assessing D1 Receptor Desensitization:
-
In Vitro Model: Utilize a cell line expressing the D1 receptor (e.g., SK-N-MC cells).
-
Pre-treatment: Incubate the cells with this compound for varying durations (e.g., 1 hour, 4 hours).
-
Washout: Thoroughly wash the cells to remove the drug.
-
Re-stimulation: After a recovery period, re-stimulate the cells with a D1 agonist and measure the downstream signaling response (e.g., cAMP production). A diminished response in the this compound pre-treated cells compared to vehicle-treated cells indicates receptor desensitization.[2]
| Pre-treatment Duration with this compound | Subsequent Agonist Response (cAMP) |
| 1 hour | Significant residual cAMP production[2] |
| 4 hours | Little residual cAMP production, agonist response is devoid[2] |
Issue 3: Animals are showing cognitive impairment.
Q3: My animals are performing poorly in cognitive tasks after receiving this compound. What should I do?
A3: The effect of this compound on cognitive function is dose-dependent and follows an "inverted-U" shaped curve. Low doses can enhance cognitive performance, particularly in aged animals with dopamine deficits, while higher doses can impair or have no effect on cognitive function.[4] This is thought to be due to the narrow range of D1 receptor stimulation required for optimal prefrontal cortex function.
Troubleshooting Steps:
-
Dose Optimization: The most critical step is to perform a dose-response study to identify the optimal dose of this compound for cognitive enhancement in your specific animal model and task. Start with very low doses and gradually increase them.
-
Reversal with a D1 Antagonist: The cognitive impairment induced by higher doses of this compound can be reversed by pre-treatment with a D1 receptor antagonist, such as SCH-23390. This can also serve as a crucial control experiment to confirm that the observed cognitive effects are indeed D1 receptor-mediated.[4]
Experimental Protocol for Reversing Cognitive Impairment in Aged Monkeys:
-
Animal Model: Aged non-human primates.
-
Cognitive Task: A working memory task, such as the delayed response task.
-
This compound Administration: Administer a dose of this compound that has been shown to impair performance.
-
Antagonist Pre-treatment: In a separate session, pre-treat the animals with the D1 receptor antagonist SCH-23390 before administering the high dose of this compound.
-
Observation: Compare the performance on the cognitive task with and without the antagonist pre-treatment.
| Treatment | Cognitive Performance (Delayed Response Task) |
| Vehicle | Baseline performance |
| Low-dose this compound | Improved performance[4] |
| High-dose this compound | Impaired or no effect on performance[4] |
| SCH-23390 + High-dose this compound | Performance returns to baseline[4] |
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound?
A: this compound is a potent and selective full agonist for the dopamine D1 receptor. It binds to the D1 receptor and activates the Gs/olf protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This leads to the activation of protein kinase A (PKA) and subsequent downstream signaling cascades. A key characteristic of this compound is its slow dissociation from the D1 receptor, which leads to prolonged receptor activation.
Q: What are the most common side effects of this compound observed in animal studies?
A: The most frequently reported side effects in animal models include:
-
Dyskinesias: Particularly in models of Parkinson's disease.
-
Behavioral Tolerance: A rapid decrease in the therapeutic effect with repeated administration.
-
Dose-dependent effects on locomotor activity: Can be either stimulatory or inhibitory depending on the dose and the animal model.
-
Dose-dependent effects on cognitive function: An inverted-U shaped dose-response curve where low doses can be beneficial and high doses detrimental.
Q: How can I assess changes in locomotor activity induced by this compound?
A: Locomotor activity can be quantified using an open-field test. The animal is placed in an open arena, and its movements are tracked automatically using video software or photobeam breaks. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Stereotypic behaviors
Q: Are there any known drug interactions with this compound that I should be aware of?
A: The effects of this compound can be blocked by D1 receptor antagonists such as SCH-23390. Co-administration with L-dopa can modulate its effects on dyskinesia. It is important to consider the potential for interactions with any other compounds being administered in your study.
Visualizations
Caption: this compound signaling pathway via the D1 receptor.
Caption: Workflow for managing this compound-induced cognitive impairment.
References
- 1. Actions of the D1 agonists this compound and A-86929 on locomotion and dyskinesia in MPTP-treated L-dopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D1 receptor desensitization profile in MPTP-lesioned primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A-77636 Technical Support Center: Troubleshooting Rapid Tolerance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information to understand and troubleshoot the rapid tolerance observed with the dopamine (B1211576) D1 receptor agonist, A-77636.
Frequently Asked Questions (FAQs)
Q1: We are observing a rapid decline in the efficacy of this compound in our in vivo and in vitro experiments. Is this a known phenomenon?
A1: Yes, rapid tolerance (tachyphylaxis) to this compound is a well-documented phenomenon.[1][2][3][4][5] This rapid desensitization occurs with repeated or continuous administration and has been observed in various experimental models, including rodent and primate models of Parkinson's disease.[4][5]
Q2: What is the underlying molecular mechanism responsible for the rapid tolerance to this compound?
A2: The primary driver of rapid tolerance to this compound is its unique interaction with the dopamine D1 receptor. This compound exhibits very slow dissociation from the D1 receptor, leading to persistent and prolonged receptor activation.[1] This sustained activation triggers a cascade of cellular events aimed at attenuating the signal, which includes:
-
Receptor Phosphorylation: Prolonged agonist binding leads to phosphorylation of the D1 receptor by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA).[6][7]
-
β-arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestin2.[6][8] this compound is a potent recruiter of β-arrestin and has been described as a β-arrestin-biased agonist, and in some contexts, a "super agonist" for β-arrestin recruitment.[9][10]
-
Receptor Internalization: The binding of β-arrestin promotes the internalization of the D1 receptor from the cell surface into intracellular vesicles via clathrin-dependent endocytosis.[6][9][11] This sequestration of receptors renders them inaccessible to the agonist. This compound has been shown to cause pronounced D1 receptor internalization.[9]
-
Desensitization of Downstream Signaling: The persistent stimulation also leads to the desensitization of the D1 receptor-coupled adenylyl cyclase activity, reducing the production of the second messenger cAMP.[12][13]
Q3: How does this compound compare to other D1 agonists that do not induce rapid tolerance?
A3: Studies comparing this compound to other D1 agonists, such as A-81686, have highlighted key differences. While this compound causes a significant decrease in D1 receptor binding even after washing, A-81686 does not, indicating a much faster dissociation rate for the latter.[1] This suggests that the slow dissociation kinetics of this compound is a critical factor in its propensity to induce rapid tolerance.
Q4: Can the rapid tolerance to this compound be prevented or reversed?
A4: The development of tolerance is highly dependent on the pattern of drug exposure.[2] Continuous or frequent administration of this compound leads to rapid and complete tolerance.[2][3] Intermittent dosing schedules might partially mitigate this effect. However, once tolerance is established, a dose escalation of this compound may fail to restore the initial therapeutic benefit.[4] The recovery from desensitization involves the dephosphorylation and recycling of the receptor back to the cell surface, which can be a slow process.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its interaction with the D1 receptor.
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Species/System | Reference |
| Ki (D1 Receptor) | 39.8 nM | Not Specified | [14][15] |
| pKi (D1 Receptor) | 7.40 ± 0.09 | Not Specified | [14][15] |
| EC50 (cAMP) | 1.1 nM | Fish Retina | [14][15] |
| pEC50 (cAMP) | 8.13 | Fish Retina | [14][15] |
| EC50 (β-arrestin) | 34 nM | Not Specified | [10] |
Table 2: Timeline of this compound Induced Tolerance and Desensitization
| Time Point | Event | System | Reference |
| 5 min | 45-50% decrease in cAMP production | NS20Y neuroblastoma cells | [12] |
| 15 min | 40% reduction in maximal dopamine-stimulated adenylyl cyclase activity | Sf9 cells with tagged D1 receptors | [13] |
| 90 min | Maximal desensitization of adenylyl cyclase | NS20Y neuroblastoma cells | [12] |
| Day 2 | Complete tachyphylaxis (loss of locomotor response) | Mice (daily dosing) | [3] |
| Day 2 | Onset of functionally important desensitization | MPTP-lesioned primates (daily dosing) | [4] |
Experimental Protocols
Protocol 1: In Vitro D1 Receptor Desensitization Assay
This protocol is designed to measure agonist-induced desensitization of D1 receptor-coupled adenylyl cyclase in a cell line expressing the D1 receptor (e.g., SK-N-MC or HEK293-D1R).
-
Cell Culture: Culture the D1 receptor-expressing cells to 80-90% confluency in appropriate media.
-
Pre-treatment:
-
Treat the cells with this compound at a final concentration of 1 µM for varying time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Include a vehicle control group.
-
-
Washing:
-
After the pre-treatment period, aspirate the media containing this compound.
-
Wash the cells three times with warm, serum-free media to remove the agonist.
-
-
Agonist Re-challenge:
-
Incubate the washed cells with a range of concentrations of a full D1 agonist (e.g., dopamine or SKF81297) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
-
Data Analysis:
-
Plot the concentration-response curves for the agonist re-challenge at each pre-treatment time point.
-
Compare the Emax and EC50 values to quantify the degree of desensitization. A decrease in Emax indicates desensitization.
-
Protocol 2: In Vivo Assessment of this compound-Induced Tolerance in a Rodent Model of Parkinson's Disease (6-OHDA Lesioned Rat)
This protocol assesses the development of tolerance to the motor effects of this compound.
-
Animal Model: Use unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats, which exhibit rotational behavior in response to dopamine agonists.
-
Baseline Testing:
-
Administer a single subcutaneous dose of this compound (e.g., 0.32 µmol/kg).[14]
-
Record the number of contralateral rotations over a 2-hour period.
-
-
Chronic Dosing Regimen:
-
Administer the same dose of this compound daily for 5-7 consecutive days.
-
-
Tolerance Assessment:
-
On each day of chronic dosing, record the rotational behavior as in the baseline test.
-
-
Data Analysis:
-
Compare the total number of rotations on each day of chronic treatment to the baseline response. A significant decrease in rotations indicates the development of tolerance.
-
Visualizations
Caption: Molecular pathway of this compound-induced rapid tolerance.
Caption: Experimental workflows for assessing this compound tolerance.
Caption: Logical cascade leading to this compound-induced tolerance.
References
- 1. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dinapsoline: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1 receptor desensitization profile in MPTP-lesioned primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The actions of a D-1 agonist in MPTP treated primates show dependence on both D-1 and D-2 receptor function and tolerance on repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Phosphorylation in D1 Dopamine Receptor Desensitization: EVIDENCE FOR A NOVEL MECHANISM OF ARRESTIN ASSOCIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Beta-arrestin 2 downstream of dopamine receptors in the Basal Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Internalization of D1 Dopamine Receptor in Striatal NeuronsIn Vivo as Evidence of Activation by Dopamine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonist-induced desensitization of D1-dopamine receptors linked to adenylyl cyclase activity in cultured NS20Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agonist-induced desensitization of dopamine D1 receptor-stimulated adenylyl cyclase activity is temporally and biochemically separated from D1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
A-77636 in Solution: A Technical Guide to Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the selective dopamine (B1211576) D1 receptor agonist, A-77636, in solution. Adherence to proper storage and handling protocols is critical for ensuring the compound's efficacy and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
This compound hydrochloride is soluble in water up to 100 mM. It is also soluble in DMSO, with some sources indicating a solubility of 33 mg/mL (90.19 mM) with the need for ultrasonic assistance.[1][2] For aqueous solutions, the use of high-purity water is recommended.
Q2: How should I store this compound stock solutions?
For optimal stability, prepared stock solutions of this compound should be stored at low temperatures. In solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is crucial to use sealed storage containers to protect from moisture.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[1][2]
Q3: Can I store this compound solutions at room temperature?
No, long-term storage at room temperature is not recommended. While the compound may be shipped at room temperature in the continental US, for long-term stability, solutions should be stored at -20°C or -80°C.[1][2]
Q4: I noticed a color change in my this compound solution. What does this indicate?
While the solid form of this compound hydrochloride can range in color from brown to black, a significant color change in a prepared solution could indicate degradation.[2] It is advisable to prepare a fresh stock solution if you observe any unexpected changes in the appearance of your solution.
Q5: Is this compound sensitive to light?
The provided datasheets do not explicitly mention light sensitivity. However, as a general precaution for catechol-containing compounds, it is good laboratory practice to protect solutions from direct light exposure by using amber vials or by wrapping containers in foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in solution upon thawing | - Solution concentration exceeds solubility at that temperature. - Improper initial dissolution. | - Gently warm the solution and vortex to redissolve. - If precipitation persists, consider preparing a more dilute stock solution. - Ensure the compound was fully dissolved initially, using sonication if necessary for DMSO solutions.[1][3] |
| Loss of biological activity | - Degradation due to improper storage (temperature, freeze-thaw cycles). - Extended storage beyond the recommended period. | - Prepare a fresh stock solution from solid compound. - Ensure adherence to recommended storage temperatures and aliquotting practices to avoid repeated freeze-thaw cycles.[1][2] |
| Inconsistent experimental results | - Instability of the working solution. - Inaccurate concentration of the stock solution. | - Prepare fresh working solutions for each experiment from a properly stored stock. - Verify the accuracy of the initial weighing and dilution calculations. |
Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months | Sealed storage, away from moisture. Recommended for long-term storage.[1][2] |
| -20°C | Up to 1 month | Sealed storage, away from moisture. Suitable for short-term storage.[1][2] |
| Room Temperature | Not Recommended | May lead to degradation. |
Experimental Protocols
Preparation of this compound Stock Solution (Aqueous)
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolution: Add high-purity water to the appropriate volume to achieve the target concentration (e.g., up to 100 mM).
-
Mixing: Vortex or gently agitate the solution until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]
Preparation of this compound Stock Solution (DMSO)
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolution: Add anhydrous DMSO to the appropriate volume. Note that hygroscopic DMSO can impact solubility.[1][2]
-
Mixing: Use an ultrasonic bath to aid dissolution if necessary.[1][2]
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]
Visual Guides
References
Technical Support Center: A-77636 Delivery via Osmotic Mini-Pumps
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing A-77636 in continuous delivery studies with osmotic mini-pumps.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it delivered via osmotic mini-pumps?
This compound is a potent and selective dopamine (B1211576) D1 receptor agonist with a long duration of action.[1][2][3] Osmotic mini-pumps are utilized for continuous and controlled delivery of this compound in preclinical research to maintain stable plasma concentrations, which is crucial for studying its long-term effects and avoiding the peaks and troughs associated with repeated injections.
Q2: What are the most common issues encountered when delivering this compound with an osmotic mini-pump?
The most common challenges include:
-
Precipitation: this compound may precipitate in the vehicle, pump reservoir, or connecting catheter, leading to inconsistent or failed delivery.
-
Instability: The compound may degrade at physiological temperatures (37°C) over the course of a multi-day or multi-week experiment.
-
Inaccurate Dosing: This can result from improper pump filling, air bubbles in the reservoir, or incorrect solution concentration calculations.
-
Biocompatibility Issues: The chosen vehicle may cause irritation or inflammation at the implantation site.
Q3: How do I choose the right vehicle for this compound?
The ideal vehicle should solubilize this compound at the desired concentration, be compatible with the osmotic pump's internal reservoir, and be well-tolerated by the experimental animal.[4] this compound hydrochloride is soluble in water.[5] Commonly used and compatible vehicles for osmotic pumps include sterile water, isotonic saline (0.9% NaCl), and phosphate-buffered saline (PBS). For less soluble compounds, co-solvents like DMSO (up to 50% in water or polyethylene (B3416737) glycol) and polyethylene glycol 300 or 400 (neat or in water) are compatible with ALZET pumps.[4][6][7]
Q4: How can I ensure the stability of my this compound solution during the experiment?
While specific long-term stability data for this compound in solution at 37°C is not extensively published, it is crucial to perform a stability test of your final formulation. A general protocol for this is provided in the "Experimental Protocols" section. Stock solutions of this compound hydrochloride in DMSO are reported to be stable for up to 6 months at -80°C and 1 month at -20°C.[1][2] A protocol for preparing this compound in normal saline suggests that aliquots can be frozen and used for several weeks.[8][9] To minimize degradation, prepare solutions fresh whenever possible and protect them from light.[8][9]
Troubleshooting Guides
Problem: Drug Precipitation
| Symptom | Possible Cause | Solution |
| Cloudy or particulate-filled solution during preparation. | Exceeded solubility limit of this compound in the chosen vehicle. | - Lower the concentration of this compound.- Use a different vehicle with higher solubilizing capacity (e.g., a co-solvent system like DMSO/saline).- Gently warm the solution during preparation (if the compound's stability at higher temperatures is known).- Ensure the pH of the solution is optimal for solubility. |
| Pump failure or inconsistent delivery. | Precipitation within the pump reservoir or catheter after implantation. | - Filter the solution through a 0.22 µm sterile filter before filling the pump.[10]- Perform a pre-implantation stability test of your formulation at 37°C to check for precipitation over time.- Consider using a more robust vehicle, such as one containing cyclodextrins, to enhance and maintain solubility. |
| Blockage in the catheter (if applicable). | Crystallization of the drug at the catheter tip due to interaction with physiological fluids. | - Ensure the vehicle is miscible with physiological fluids.- If using a co-solvent like DMSO, keep the concentration as low as possible to minimize the risk of precipitation upon dilution in vivo. |
Problem: Inconsistent Drug Delivery or Pump Failure
| Symptom | Possible Cause | Solution |
| Animal does not show expected pharmacological effects. | - Incomplete pump filling.- Air bubbles in the pump reservoir.[11]- Pump failure. | - Weigh the pump before and after filling to ensure it is filled to the correct volume.[10]- Fill the pump slowly and carefully to avoid introducing air bubbles.[11]- Prime the pump in sterile saline at 37°C for the recommended time before implantation, especially if using a catheter or viscous solution.[6] |
| Initial effect followed by a decline in response. | - Degradation of this compound at 37°C.- Development of tolerance to the drug.[12][13] | - Conduct a stability study of your this compound formulation (see protocol below).- If degradation is confirmed, consider a more stable formulation or a shorter duration of the experiment.- Factor in the potential for pharmacological tolerance when designing the study and interpreting results. |
| Leakage from the pump or at the catheter connection. | - Improper sealing of the catheter to the pump.- Incompatible solvent causing damage to the pump reservoir. | - Securely attach the catheter to the flow moderator. Use medical-grade adhesive if necessary.- Verify the compatibility of your chosen vehicle with the pump materials. ALZET provides a list of compatible solvents.[4][14] |
Data Presentation
This compound Hydrochloride Solubility
| Solvent | Concentration | Notes |
| Water | Up to 100 mM (36.59 mg/mL) | [5] |
| DMSO | Up to 90.19 mM (~33 mg/mL) | Requires sonication. Hygroscopic DMSO can affect solubility.[1] |
| Normal Saline | 0.1 mg/mL | Used for intraperitoneal injections.[8][9] |
Osmotic Mini-Pump Compatible Vehicles
| Vehicle | Concentration/Notes | Compatibility |
| Water, Sterile | - | Good |
| Saline, 0.9% | Isotonic | Good |
| Phosphate-Buffered Saline (PBS) | Isotonic | Good |
| DMSO | Up to 50% in water or PEG | Good |
| Polyethylene Glycol 300/400 | Neat or in water | Good |
| Ethanol | Up to 15% in water | Good |
| Propylene Glycol | Neat or in water | Good |
This table is based on information for ALZET® osmotic pumps. Always consult the manufacturer's guidelines for your specific pump model.[4][6]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Osmotic Mini-Pumps
-
Calculate the required concentration: Determine the total dose of this compound needed per day and the pumping rate of your chosen osmotic pump model. Use the following formula: Concentration (mg/mL) = [Desired Dose (mg/day) / Pumping Rate (mL/day)]
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder using a calibrated analytical balance.
-
Dissolution: a. In a sterile environment (e.g., a laminar flow hood), add the weighed this compound to a sterile container. b. Add approximately 80% of the final volume of your chosen sterile vehicle (e.g., 0.9% saline). c. If using a co-solvent like DMSO, first dissolve the this compound in the DMSO, and then slowly add the aqueous vehicle while vortexing to avoid precipitation. d. Gently agitate or vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but be mindful of potential degradation.
-
pH Adjustment (Optional): If necessary, measure and adjust the pH of the solution to be within a physiological and pump-compatible range (typically pH >1.8 and <14 for ALZET pumps).[4]
-
Final Volume: Add the vehicle to reach the final calculated volume.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container to remove any potential microbial contamination or undissolved microparticles.[10]
-
Pump Filling: Follow the osmotic pump manufacturer's instructions for filling the pumps. Ensure no air bubbles are trapped in the reservoir.[10][11]
Protocol 2: In Vitro Stability and Vehicle Compatibility Test
-
Prepare the this compound formulation as described in Protocol 1.
-
Incubation: a. Transfer an aliquot of the final, filtered solution into a sterile, sealed container (e.g., a sterile microcentrifuge tube). b. Incubate the container at 37°C for the planned duration of your in vivo experiment (e.g., 7, 14, or 28 days).
-
Observation: At regular intervals (e.g., daily or every few days), visually inspect the solution for any signs of precipitation, color change, or cloudiness.
-
Analysis (Optional but Recommended): a. At the end of the incubation period, analyze the concentration of this compound in the solution using a suitable analytical method (e.g., HPLC). b. Compare the concentration to that of a freshly prepared standard to determine the extent of degradation. A significant loss of compound (e.g., >10%) may indicate that the formulation is not stable enough for the intended duration of the experiment.
Mandatory Visualization
Dopamine D1 Receptor Signaling Pathway
Caption: this compound activates the D1 receptor, leading to a cAMP/PKA signaling cascade.
Troubleshooting Workflow for this compound Delivery
Caption: A logical workflow for troubleshooting common issues with this compound delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzet.com [alzet.com]
- 5. A 77636 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 6. alzet.com [alzet.com]
- 7. studylib.net [studylib.net]
- 8. Preparation of pharmacological agents [protocols.io]
- 9. protocols.io [protocols.io]
- 10. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 11. rwdstco.com [rwdstco.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alzet.com [alzet.com]
A-77636 Technical Support Center: Interpreting Unexpected Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from studies involving A-77636, a potent and selective dopamine (B1211576) D1 receptor agonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Biphasic or Inverted U-Shaped Dose-Response Curve
Question: I'm observing a biphasic or inverted U-shaped dose-response curve where low doses of this compound show the expected effect, but higher doses lead to a diminished or opposite effect. Why is this happening?
Answer: This is a documented phenomenon with this compound and other D1 receptor agonists, particularly in cognitive and behavioral studies.[1] The underlying reason is that there appears to be a narrow therapeutic window for optimal D1 receptor stimulation.[1]
-
Possible Cause: Over-stimulation of D1 receptors at higher concentrations can lead to receptor desensitization, internalization, and engagement of downstream signaling pathways that counteract the initial effect.
-
Troubleshooting Steps:
-
Dose-Range Refinement: Conduct a more detailed dose-response study with a wider range of concentrations, including several lower doses, to clearly define the optimal concentration.
-
Time-Course Analysis: Investigate the temporal dynamics of the response at different doses. The impairing effects of higher doses may emerge at different time points compared to the beneficial effects of lower doses.
-
Receptor Occupancy Studies: If possible, correlate your functional data with receptor occupancy measurements to understand the relationship between the number of bound receptors and the observed effect.
-
Issue 2: Rapid Development of Tolerance or Tachyphylaxis
Question: My in vivo or in vitro system shows a rapid decrease in response to this compound upon repeated administration. How can I mitigate or understand this tolerance?
Answer: Rapid tolerance to this compound has been observed and is thought to be a consequence of its unique binding kinetics.[2][3] this compound exhibits slow dissociation from the D1 receptor, leading to persistent receptor activation.[2] This prolonged activation can trigger robust receptor desensitization and internalization, rendering the system less responsive to subsequent stimulation.[3][4]
-
Possible Cause: Slow dissociation kinetics leading to prolonged receptor activation, desensitization, and internalization.
-
Troubleshooting Steps:
-
Intermittent Dosing: In in vivo studies, consider an intermittent dosing schedule (e.g., every other day) to allow for receptor resensitization.
-
Washout Periods: In in vitro experiments, ensure adequate and extended washout periods between agonist applications to allow for receptor recovery. However, be aware that complete washout may be difficult due to the drug's properties.[4][5]
-
Receptor Internalization Assay: Perform experiments to quantify D1 receptor internalization in response to this compound to confirm this as the mechanism of tolerance in your system.
-
Comparison with Other Agonists: Compare the effects of this compound with a D1 agonist known to have faster dissociation kinetics to see if the tolerance effect is specific to this compound.
-
Issue 3: Discrepancy Between Binding Affinity and Functional Potency
Question: I'm observing a discrepancy between the high binding affinity (low Ki) of this compound and its functional potency (EC50) in my cellular assay. What could be causing this?
Answer: While this compound has a high affinity for the D1 receptor, the functional outcome is dependent on various cellular factors.
-
Possible Causes:
-
Receptor Reserve: The density of D1 receptors in your cell system can influence the relationship between affinity and potency.
-
G-protein Coupling Efficiency: The efficiency of coupling between the D1 receptor and its downstream G-protein can vary between cell types.
-
Assay-Specific Factors: The specific functional readout you are measuring (e.g., cAMP accumulation, ion channel activation) can have different sensitivities to receptor activation.
-
-
Troubleshooting Steps:
-
Characterize Your Cell System: Determine the D1 receptor expression level in your cells.
-
Use a Reference Agonist: Compare the potency of this compound to a standard D1 agonist like dopamine in the same assay.
-
Multiple Functional Readouts: If possible, measure more than one downstream signaling event to get a more complete picture of this compound's functional profile.
-
Issue 4: Unexpected Effects on Locomotor Activity
Question: I expected this compound to increase locomotor activity, but in my rodent studies, I'm seeing a decrease, particularly at higher doses. Is this a known effect?
Answer: Yes, this is a reported finding. While dopamine agonists are often associated with increased locomotion, high doses of this compound can lead to a decrease in locomotor activity.[6]
-
Possible Causes:
-
Induction of Stereotyped Behaviors: At higher doses, this compound can induce stereotyped behaviors (e.g., forelimb clonus) that may interfere with and reduce overall locomotor activity.[7]
-
Biphasic Dose-Response: Similar to the cognitive effects, the relationship between D1 receptor stimulation and locomotor activity may follow an inverted U-shaped curve.
-
-
Troubleshooting Steps:
-
Behavioral Observation: Carefully observe the animals for any stereotyped or abnormal behaviors that could be competing with locomotion.
-
Dose-Response Analysis: Conduct a detailed dose-response study to map the full range of effects on locomotor activity.
-
Comparison with Other D1 Agonists: Test other D1 agonists to determine if this is a compound-specific effect in your model.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective full agonist for the dopamine D1 receptor.[3][6][7] It has significantly lower affinity for D2 receptors and other neurotransmitter receptors.[7]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for the D1 receptor, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.[8][9] It is always recommended to confirm that the observed effects are reversible by a selective D1 antagonist, such as SCH 23390.[1]
Q3: Why do some studies report very slow dissociation of this compound, while others suggest its effects are readily reversible?
A3: This is a point of conflicting evidence in the literature.[4][5] One hypothesis is that the lipophilic nature of this compound allows it to accumulate in the cell membrane.[4][5] This membrane reservoir could lead to rebinding to the receptor after washout of the surrounding medium, giving the appearance of slow dissociation in some experimental setups.[4][5] In contrast, experiments with continuous buffer flow or the presence of a competitive antagonist may show more rapid reversal of its effects.[4][5]
Q4: Can this compound be used to study D1 receptor internalization?
A4: Yes, this compound is a potent inducer of D1 receptor internalization.[3][5] Its slow dissociation and persistent receptor activation make it a useful tool to study the mechanisms of GPCR desensitization and internalization.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | Dopamine D1 | 39.8 nM | Rat | [7] |
| Functional Potency (EC50) | Dopamine D1 | 1.1 nM | Fish Retina | [7] |
| Intrinsic Activity | Dopamine D1 | 102% (vs. Dopamine) | Fish Retina | [7] |
| Intrinsic Activity | Dopamine D1 | 134% (vs. Dopamine) | Rat Caudate-Putamen | [7] |
Table 2: In Vivo Behavioral Effects of this compound
| Behavior | Species | Dose Range | Effect | Reference |
| Spatial Working Memory | Aged Monkeys | Low Doses | Improved Performance | [1] |
| Spatial Working Memory | Aged Monkeys | High Doses | Impaired or No Effect | [1] |
| Rotational Behavior (6-OHDA lesioned) | Rats | ED50 = 0.32 µmol/kg s.c. | Contralateral Turning | [6] |
| Locomotor Activity | Mice | 1-10 mg/kg | Dose-dependent decrease in cocaine-induced hyperactivity | [10] |
| Locomotor Activity | Marmosets (MPTP-treated) | 0.5-2.0 µmol/kg p.o. | Increased Locomotor Activity | [6] |
| Dyskinesia (L-dopa primed) | Marmosets (MPTP-treated) | 1 µmol/kg | Reproduced dyskinesia initially, then reduced chorea with repeated administration | [11] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay for D1 Receptor Activation
This protocol is a standard method to assess the functional agonism of this compound at the D1 receptor.
-
Cell Culture: Culture cells expressing the dopamine D1 receptor (e.g., SK-N-MC or HEK293-D1R) in appropriate media.
-
Cell Plating: Plate cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation: On the day of the assay, wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.
-
Agonist Treatment: Add varying concentrations of this compound or a reference agonist (e.g., dopamine) to the wells. Include a vehicle control.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Protocol 2: In Vivo Microdialysis for Acetylcholine (B1216132) Release
This protocol, based on published methods, can be used to investigate the effect of this compound on neurotransmitter release.[12]
-
Animal Surgery: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the frontal cortex or hippocampus. Allow the animal to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20-30 minutes for at least 90 minutes to establish a stable baseline of acetylcholine release.
-
Drug Administration: Administer this compound systemically (e.g., subcutaneously).
-
Post-treatment Collection: Continue to collect dialysate samples for at least 3 hours after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive method such as HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment acetylcholine levels as a percentage of the baseline levels and compare between treatment groups.
Mandatory Visualization
Caption: this compound signaling pathway via the D1 receptor.
References
- 1. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and this compound, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Actions of the D1 agonists this compound and A-86929 on locomotion and dyskinesia in MPTP-treated L-dopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent A-77636 degradation during experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the potent and selective dopamine (B1211576) D1 receptor agonist, A-77636. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its degradation during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Browning or Discoloration of this compound Solution
-
Observation: Your freshly prepared this compound solution rapidly turns brown or pinkish.
-
Probable Cause: This is a visual indicator of the oxidation of the catechol moiety in the this compound structure. This process is accelerated by:
-
Neutral to Alkaline pH: The rate of catechol oxidation significantly increases at a pH above 7.
-
Presence of Dissolved Oxygen: Oxygen in the solvent acts as an oxidizing agent.
-
Trace Metal Ions: Metal ions, such as iron and copper, can catalyze the oxidation process.
-
-
Troubleshooting Steps:
-
pH Control: Prepare this compound solutions in a slightly acidic buffer (e.g., pH 4-5) to minimize oxidation.
-
Solvent Preparation: De-gas your aqueous solvents before use by sparging with an inert gas like argon or nitrogen, or by sonication under vacuum.
-
Use High-Purity Solvents: Utilize HPLC-grade water and other solvents to minimize metal ion contamination.
-
Chelating Agents: Consider the addition of a chelating agent like EDTA to sequester any contaminating metal ions.
-
Issue 2: Inconsistent or Weaker-Than-Expected Experimental Results
-
Observation: You observe high variability between experiments or a diminished biological effect of this compound over time.
-
Probable Cause: This is likely due to the degradation of this compound in your stock or working solutions, leading to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Whenever possible, prepare this compound working solutions fresh for each experiment from a frozen stock.
-
Proper Stock Solution Storage: Store stock solutions of this compound in an appropriate solvent like DMSO at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][2]
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot your stock solution into single-use volumes.[1][2]
-
Protect from Light: Store all solutions containing this compound protected from light, as benzopyran derivatives can be susceptible to photodegradation.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the solid this compound hydrochloride powder?
-
A1: The solid powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.
-
-
Q2: What is the best way to prepare and store stock solutions of this compound?
-
Q3: Can I store this compound solutions at room temperature?
-
A3: It is not recommended to store this compound solutions at room temperature for extended periods, especially aqueous solutions, due to the high risk of oxidation. If necessary for the experimental procedure, minimize the time the solution is kept at room temperature.
-
Experimental Procedures
-
Q4: My this compound solution in DMSO precipitates when I dilute it in my aqueous buffer. What should I do?
-
A4: This is a common issue when diluting a concentrated DMSO stock into an aqueous medium. To resolve this, you can try vortexing or sonicating the solution. Gentle warming in a 37°C water bath may also help to redissolve the precipitate. Always ensure the compound is fully dissolved before use.
-
-
Q5: What are the key factors to consider to prevent this compound degradation during an in vitro cell culture experiment?
-
A5:
-
pH of the medium: Be aware that the pH of cell culture media is typically in the neutral to slightly alkaline range, which can promote oxidation.
-
Oxygen tension: Standard cell culture incubators have an oxygen-rich atmosphere.
-
Light exposure: Protect your cell cultures from direct light exposure after adding this compound.
-
Duration of exposure: For longer experiments, consider replenishing the this compound-containing medium to ensure a consistent concentration of the active compound.
-
-
Quantitative Data Summary
The following tables summarize the available stability information for this compound hydrochloride.
Table 1: Storage Conditions for this compound Hydrochloride
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -80°C | Up to 1 year |
| Stock Solution in DMSO | -20°C | Up to 1 month |
| Aliquoted Stock Solution | -80°C | Up to 6 months |
Data compiled from multiple supplier recommendations.
Table 2: Factors Influencing this compound Degradation in Solution
| Factor | Effect on Stability | Recommendation |
| pH | Highly unstable in neutral to alkaline conditions | Maintain a slightly acidic pH (4-5) for aqueous solutions. |
| Oxygen | Prone to oxidation | De-gas solvents and work under an inert atmosphere if possible. |
| Light | Potential for photodegradation | Protect solutions from light by using amber vials or covering with foil. |
| Metal Ions | Catalyze oxidation | Use high-purity solvents and consider using a chelating agent. |
| Temperature | Degradation rate increases with temperature | Store solutions at recommended low temperatures and minimize time at room temperature. |
| Freeze-Thaw Cycles | Can lead to degradation | Aliquot stock solutions to avoid repeated freezing and thawing.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound hydrochloride in DMSO for long-term storage.
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound hydrochloride powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM). Use newly opened DMSO as it is hygroscopic.[1]
-
If necessary, facilitate dissolution by brief vortexing or sonication.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
-
Objective: To prepare a diluted, aqueous working solution of this compound for immediate use in an experiment.
-
Materials:
-
Frozen aliquot of this compound stock solution in DMSO
-
Sterile, de-gassed, slightly acidic (pH 4-5) aqueous buffer
-
-
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the de-gassed, acidic aqueous buffer to achieve the final desired working concentration.
-
Gently mix the solution. If any precipitation occurs, follow the steps outlined in the FAQ section.
-
Use the freshly prepared working solution immediately in your experiment.
-
Mandatory Visualizations
Caption: this compound degradation pathway.
Caption: Workflow for this compound experiments.
Caption: this compound D1 receptor signaling.
References
A-77636 off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the dopamine (B1211576) D1 receptor agonist, A-77636. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and address potential issues in their experiments, with a focus on differentiating on-target from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective agonist for the dopamine D1 receptor.[1] Its primary mechanism of action is to bind to and activate D1 receptors, which are G-protein coupled receptors that stimulate adenylyl cyclase and lead to an increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade is involved in various physiological processes, including motor control, cognition, and reward.
Q2: What are the known on-target effects that can complicate experimental interpretation?
A significant characteristic of this compound is its ability to induce rapid desensitization and internalization of the D1 receptor upon prolonged or repeated exposure.[3][4][5] This can manifest as a diminished response or tolerance to the compound over time, which may be mistaken for an off-target effect or a general loss of cell health. This compound has been observed to dissociate slowly from the D1 receptor, leading to its long duration of action and contributing to this rapid behavioral tolerance.[3]
Q3: What is the most critical experimental control to confirm that my observed effect is D1 receptor-mediated?
The most crucial control is the use of a selective D1 receptor antagonist, such as SCH 23390. If the effect of this compound is indeed mediated by the D1 receptor, co-administration with or pre-treatment with an effective concentration of a D1 antagonist should block this effect.[3]
Q4: Are there any known off-target binding sites for this compound?
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Problem 1: Diminished or complete loss of response to this compound over time in my cell culture or in vivo model.
-
Possible Cause: This is a classic presentation of on-target D1 receptor desensitization and internalization induced by this compound.[3][5] The prolonged activation of the receptor by the agonist leads to a state where the receptor is no longer responsive to further stimulation.[3]
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to characterize the onset and duration of the desensitization. This will help in designing future experiments with appropriate treatment windows.
-
Washout and Recovery: After an initial treatment with this compound, perform a thorough washout of the compound and allow for a recovery period. Assess whether the response to a subsequent this compound challenge is restored. Note that recovery from this compound-induced desensitization can be slow.[3]
-
Use a Structurally Different D1 Agonist: Compare the effects of this compound with another D1 agonist that may have a different desensitization profile.
-
Lower the Concentration: Use the lowest effective concentration of this compound to minimize receptor desensitization.
-
Problem 2: I am observing an effect that is not blocked by the D1 antagonist SCH 23390.
-
Possible Cause: This strongly suggests an off-target effect of this compound. At the concentration you are using, this compound may be interacting with other receptors or cellular targets.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a full dose-response curve for this compound for your observed effect. Also, perform a dose-response for the D1 antagonist to ensure you are using a concentration that effectively blocks D1 receptors.
-
Use an Inactive Enantiomer: If available, use the inactive enantiomer of this compound as a negative control. An inactive enantiomer should not produce the on-target effect but may still cause off-target effects.
-
Use a Structurally Unrelated D1 Agonist: Test whether another D1 agonist with a different chemical structure produces the same effect. If it does, and that effect is also not blocked by the D1 antagonist, it might indicate a shared off-target effect or a novel signaling pathway for D1 receptors in your system.
-
Broad-Spectrum Antagonist Screen: If you have a hypothesis about potential off-target receptors, you can use a panel of antagonists for those receptors to see if the this compound effect is blocked.
-
Quantitative Data
Table 1: this compound Binding Affinity and Functional Potency
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Ki (Binding Affinity) | Rat | Caudate-Putamen | 39.8 nM | [1] |
| pKi | Rat | Caudate-Putamen | 7.40 ± 0.09 | [1] |
| EC50 (Functional Potency) | Fish | Retina | 1.1 nM | [1] |
| pEC50 | Fish | Retina | 8.13 | [1] |
Experimental Protocols & Visualizations
Canonical D1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by this compound.
Canonical D1 receptor signaling pathway activated by this compound.
Experimental Workflow for On-Target Effect Confirmation
This workflow outlines the steps to confirm that an observed effect of this compound is mediated by the D1 receptor.
Workflow for confirming on-target effects of this compound using a D1 antagonist.
Logical Relationship in Troubleshooting Diminished Response
This diagram illustrates the decision-making process when troubleshooting a loss of response to this compound.
Troubleshooting logic for diminished this compound response.
References
- 1. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms [frontiersin.org]
- 3. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Dopamine D1 receptor desensitization profile in MPTP-lesioned primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-77636 Dosage and Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the potent and selective D1 receptor agonist, A-77636, with a specific focus on dosage adjustments for aged animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active full agonist for the dopamine (B1211576) D1 receptor.[1][2] Its high affinity for the D1 receptor allows it to mimic the effects of dopamine, stimulating the Gs/olf G-protein, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for various neurophysiological processes, including motor control, motivation, and cognitive functions.[3] this compound is functionally inactive at D2 receptors.[1][2]
Q2: What are the general principles for adjusting this compound dosage for aged animal models?
Due to a lack of direct comparative studies of this compound in young versus aged rodents, specific dosage adjustments are not definitively established. However, general principles of geriatric pharmacology should be applied. With advancing age, animals can exhibit changes in body composition, renal and hepatic function, and receptor sensitivity, which can alter drug pharmacokinetics and pharmacodynamics.[4][5][6][7][8]
Key considerations for aged animals include:
-
Start Low and Go Slow: It is prudent to begin with a lower dose than what is established for adult animals and titrate upwards based on observed effects and side effects.
-
Increased Sensitivity: Aged animals may exhibit increased sensitivity to the effects and side effects of D1 agonists. A study in aged monkeys demonstrated that low doses of this compound improved cognitive performance, while higher doses were impairing.[9][10]
-
Pharmacokinetic Changes: Age-related decreases in renal and hepatic clearance can lead to a longer drug half-life and increased exposure.[4][5][6][7][8] While specific pharmacokinetic data for this compound in aged rodents is unavailable, this general principle suggests that lower or less frequent dosing may be necessary to avoid drug accumulation.
Q3: How should I prepare a dosing solution of this compound?
This compound hydrochloride is soluble in water up to 100 mM. For subcutaneous or intraperitoneal injections, sterile saline (0.9% NaCl) is a commonly used and appropriate vehicle.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired final concentration and volume.
-
Weigh the this compound hydrochloride and place it in a sterile tube.
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube or vial.
-
Store the prepared solution as recommended. Stock solutions are typically stable for up to 6 months at -80°C and for 1 month at -20°C when sealed and protected from moisture.[1][11] Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Open Field Test for Locomotor Activity
This protocol is adapted from standard open field test procedures and can be used to assess the effect of this compound on locomotor activity and anxiety-like behavior.[3][9][12][13]
Materials:
-
Open field arena (e.g., 40 x 40 cm for mice, 90 x 90 cm for rats)
-
Video tracking software and camera
-
70% ethanol (B145695) for cleaning
-
Prepared this compound dosing solution and vehicle control
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment begins.[3]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection). A typical injection-to-test interval is 15 minutes.
-
Testing: Gently place the animal in the center of the open field arena.[3]
-
Data Collection: Record the animal's activity for a predetermined duration (e.g., 10-30 minutes) using the video tracking system.[3][9][12][13] Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.[3][9][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Development of Tolerance | This compound dissociates slowly from the D1 receptor, leading to prolonged receptor activation and subsequent desensitization.[12][14][15] | - Use a spaced dosing schedule (e.g., every other day) to allow for receptor resensitization.- Consider using the lowest effective dose.- If possible, use a within-subjects design where each animal serves as its own control to account for individual differences in tolerance development. |
| High Variability in Behavioral Response | - Inconsistent drug administration.- Insufficient habituation to the testing environment or handling.- Individual differences in animal age, strain, or sex.[16] | - Ensure accurate and consistent dosing and injection technique.- Standardize habituation procedures for all animals.[16]- Use age- and sex-matched animals from a reliable vendor.[16]- Increase sample size to improve statistical power. |
| Stereotyped Behaviors (e.g., excessive grooming, head weaving, gnawing) | This is a known side effect of high doses of D1 receptor agonists, reflecting excessive dopaminergic stimulation.[2][17][18][19] | - Reduce the dose of this compound. Stereotypy is often dose-dependent.- If the stereotypy interferes with the behavioral endpoint of interest, the dose may be too high for that specific assay.- Carefully observe and score stereotyped behaviors as a separate measure. |
| Decreased Locomotor Activity at High Doses | High levels of D1 receptor stimulation can lead to a suppression of motor activity, a phenomenon observed with some dopaminergic agonists.[2] | - Conduct a dose-response study to identify the optimal dose that produces the desired effect without causing locomotor suppression. The relationship between dose and locomotor activity often follows an inverted U-shaped curve.[19] |
| Precipitation of this compound in Solution | Although soluble in water/saline, precipitation can occur with changes in temperature or pH, or if the solubility limit is exceeded. | - Ensure the solution is fully dissolved before use.- Prepare fresh solutions regularly.- Do not use solutions that appear cloudy or contain precipitates. |
Quantitative Data Summary
The following tables summarize dosages of this compound used in various animal models as reported in the literature. Note: These are not dosage recommendations but a summary of published data. Researchers should determine the optimal dose for their specific experimental conditions, especially in aged animals.
Table 1: this compound Dosages in Rodent Models
| Species | Behavioral Assay | Route of Administration | Effective Dose Range | Reference |
| Rat | Acetylcholine (B1216132) Release | Subcutaneous | 1 - 4 µmol/kg | [16][20] |
| Rat | Nicotine (B1678760) Self-Administration | Not specified | Not specified | [4][21][22] |
| Rat | Feeding Behavior | Subcutaneous | 0.1 - 1.0 mg/kg | [23] |
| Rat | Locomotor Activity/Cognition | Not specified | 0.1 - 1 mg/kg | [20] |
| Mouse | Locomotor Activity | Not specified | Not specified | [2] |
Table 2: this compound Dosages in Non-Human Primate Models
| Species | Behavioral Assay | Route of Administration | Effective Dose Range | Notes | Reference |
| Aged Rhesus Monkey | Spatial Working Memory | Not specified | Low doses improved performance, high doses impaired it. | Demonstrates a narrow therapeutic window in aged primates. | [9][10] |
| MPTP-treated Marmoset | Antiparkinsonian Activity | Oral / Subcutaneous | Not specified | Tolerance observed with repeated administration. | [2] |
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: this compound activates the D1 receptor, initiating a cAMP-dependent signaling cascade.
Experimental Workflow for this compound Administration and Behavioral Testing
Caption: A logical workflow for conducting behavioral experiments with this compound.
Troubleshooting Logic for Inconsistent Behavioral Results
Caption: A systematic approach to troubleshooting variable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genomind.com [genomind.com]
- 5. Pharmacokinetics in Older Adults - Geriatrics - MSD Manual Professional Edition [msdmanuals.com]
- 6. med.monash.edu.au [med.monash.edu.au]
- 7. atrainceu.com [atrainceu.com]
- 8. youtube.com [youtube.com]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Open field test for mice [protocols.io]
- 13. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 14. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Sex-specific effects of appetite suppressants on stereotypy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A rodent model of spontaneous stereotypy: initial characterization of developmental, environmental, and neurobiological factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. diva-portal.org [diva-portal.org]
- 22. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: A-77636 in Long-Term Potentiation (LTP) Experiments
Welcome to the technical support center for researchers utilizing the D1 receptor agonist A-77636 in long-term potentiation (LTP) experiments. This resource provides troubleshooting guidance and frequently asked questions to address common challenges and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of LTP?
This compound is a potent and selective full agonist for the dopamine (B1211576) D1-like receptors (D1 and D5).[1][2] In the context of long-term potentiation (LTP), its primary mechanism involves the activation of these receptors, which are coupled to Gs proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4][5] This signaling cascade can enhance LTP, particularly the late phase (L-LTP), which is dependent on protein synthesis.[3]
Q2: What is the recommended concentration range for this compound in hippocampal slice LTP experiments?
The optimal concentration of this compound can be dose-dependent, with low doses often enhancing cognitive processes and higher doses potentially causing impairment.[6] For in vitro hippocampal slice experiments, concentrations in the low micromolar range are typically used. A common starting point is 1 µM, with a range of 1-10 µM being explored depending on the specific experimental goals and preparation. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How long should I pre-incubate the slices with this compound before inducing LTP?
A pre-incubation period of at least 20-30 minutes is generally recommended to ensure adequate diffusion of the drug into the tissue and to allow for receptor binding and downstream signaling to stabilize before LTP induction.[7]
Q4: Is this compound stable in artificial cerebrospinal fluid (aCSF)?
Q5: What are the known off-target effects of this compound?
This compound is known for its high selectivity for D1-like receptors.[2] However, at higher concentrations, the possibility of off-target effects on other receptors should be considered. It is always advisable to consult a detailed pharmacological profile of the compound and to use the lowest effective concentration to minimize the risk of off-target effects. One study noted that this compound is a potent, super agonist for D1R-β-arrestin2 activity which can lead to receptor endocytosis.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No enhancement of LTP with this compound | Suboptimal Concentration: The concentration of this compound may be too low to elicit a significant effect or so high that it causes receptor desensitization. | Perform a dose-response curve to determine the optimal concentration for your slice preparation. Start with a concentration around 1 µM and test a range (e.g., 0.5 µM, 2 µM, 5 µM). |
| Receptor Desensitization: Prolonged exposure to a high concentration of a full agonist like this compound can lead to D1 receptor desensitization and internalization, rendering them less responsive to stimulation.[9] | Reduce the concentration of this compound. Consider a shorter pre-incubation time. Ensure your baseline recording period after drug application is stable before inducing LTP. | |
| Problem with LTP Induction Protocol: The stimulation protocol may not be optimal for inducing LTP in your preparation. | Verify your LTP induction protocol (e.g., high-frequency stimulation parameters). Ensure the baseline fEPSP is stable before induction. Check the health of your slices.[10][11] | |
| Baseline Instability After this compound Application | Drug Wash-in Effects: The introduction of a new compound into the perfusion system can cause transient changes in flow rate or temperature, leading to baseline instability. | Ensure a slow and steady perfusion rate when applying this compound. Allow sufficient time for the baseline to re-stabilize before proceeding with the experiment. |
| Intrinsic Neuronal Effects: this compound, by activating D1 receptors, can alter neuronal excitability, which may manifest as a drifting baseline. | Monitor the baseline for an extended period after drug application to ensure stability. If the drift is consistent, you may need to adjust your analysis to account for it, or reconsider the drug concentration. | |
| Reduced fEPSP Slope or Amplitude After this compound Application | Receptor Desensitization/Internalization: As mentioned, prolonged exposure to this compound can lead to a decrease in the number of functional D1 receptors on the cell surface.[1][9] | Use a lower concentration of this compound. Minimize the duration of exposure before LTP induction. |
| Altered Network Activity: D1 receptor activation can modulate overall network excitability, which might indirectly lead to a depression of the evoked response in your specific recording pathway. | Examine the paired-pulse facilitation (PPF) before and after drug application to assess for changes in presynaptic release probability. | |
| Variability in Results Between Experiments | Inconsistent Drug Preparation: Inaccurate dilution of stock solutions can lead to variability in the final drug concentration. | Prepare stock solutions carefully and use precise pipetting techniques. Make fresh dilutions for each experiment. |
| Slice Health: The viability and health of hippocampal slices can vary significantly between preparations, affecting their response to both LTP induction and pharmacological agents. | Standardize your slice preparation protocol. Ensure adequate oxygenation and temperature control during recovery and recording.[12] |
Quantitative Data Summary
Table 1: Effect of D1/D5 Receptor Agonists on LTP Magnitude
| Agonist | Concentration | Change in LTP Magnitude (% of Control) | Brain Region | Reference |
| (+)bromo-APB | Not specified | ~10% increase | CA1 | [5] |
| 6-chloro-PB | Not specified | ~15% increase | CA1 | [5] |
| Dihydrexidine | Not specified | ~20% increase | CA1 | [5] |
| SKF38393 | 20 µM | Significant enhancement | CA1 | [4] |
Note: The provided search results did not contain specific quantitative data on the effect of this compound on LTP magnitude (e.g., % fEPSP slope increase). The table above includes data for other D1/D5 agonists to provide a general context. Researchers are encouraged to establish their own dose-response curves for this compound.
Experimental Protocols
Detailed Protocol for Investigating the Effect of this compound on Hippocampal CA1 LTP
This protocol provides a general framework. Specific parameters may need to be optimized for your experimental setup.
1. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). A common aCSF composition is (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, and 1.3 MgSO4.
-
Prepare 350-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before transferring to the recording chamber at room temperature.
2. Electrophysiological Recording:
-
Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that elicits a fEPSP with a slope that is 30-40% of the maximum response.
-
Record a stable baseline for at least 20-30 minutes, delivering a single stimulus every 30 seconds.
3. Application of this compound:
-
Prepare a stock solution of this compound in water or DMSO.
-
Dilute the stock solution to the desired final concentration (e.g., 1 µM) in aCSF immediately before use.
-
Switch the perfusion to the aCSF containing this compound.
-
Record the baseline for another 20-30 minutes in the presence of this compound to ensure the drug has washed in and the baseline is stable.
4. LTP Induction and Post-Induction Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording the fEPSP slope for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
A control group of slices should be run in parallel without the application of this compound.
5. Data Analysis:
-
Measure the slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average slope of the baseline period before LTP induction.
-
Compare the magnitude of LTP (e.g., the average normalized fEPSP slope from 50-60 minutes post-HFS) between the control and this compound treated groups.
Visualizations
Dopamine D1 Receptor Signaling Pathway in LTP
Caption: D1 receptor signaling cascade initiated by this compound, leading to the enhancement of LTP.
Experimental Workflow for this compound in LTP Studies
Caption: A typical experimental workflow for assessing the effects of this compound on LTP.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D1/D5 receptor signaling regulates synaptic cooperation and competition in hippocampal CA1 pyramidal neurons via sustained ERK1/2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D1/5 receptor-mediated enhancement of LTP requires PKA, Src family kinases, and NR2B-containing NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D1/D5 Dopamine Receptor Activation Increases the Magnitude of Early Long-Term Potentiation at CA1 Hippocampal Synapses | Journal of Neuroscience [jneurosci.org]
- 6. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Strain-dependent regulation of hippocampal long-term potentiation by dopamine D1/D5 receptors in mice [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A-77636 Technical Support Center: Investigating Locomotor Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the D1 receptor agonist A-77636 and its impact on baseline locomotor activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dopamine (B1211576) D1 receptor agonist.[1][2] Its primary mechanism of action is to bind to and activate dopamine D1 receptors, which are coupled to Gαs/olf G-proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3] This signaling cascade ultimately influences neuronal excitability and gene expression, impacting various physiological processes, including locomotor activity. This compound is functionally inactive at dopamine D2 receptors.[1][4][5]
Q2: What is the expected effect of this compound on baseline locomotor activity?
Acute administration of this compound typically causes a significant, dose-dependent increase in locomotor activity in rodents.[1][2] However, a key characteristic of this compound is the rapid development of tolerance, also known as tachyphylaxis.[6][7] This means that upon repeated administration, the stimulatory effect on locomotor activity diminishes significantly, often by the second day of dosing.[7]
Q3: Why does this compound induce rapid tolerance (tachyphylaxis)?
The rapid tolerance observed with this compound is attributed to its slow dissociation from the dopamine D1 receptor.[6] This persistent receptor activation leads to profound receptor desensitization and internalization, mediated by β-arrestin.[8] The D1 receptors are effectively removed from the cell surface, rendering them unable to respond to subsequent agonist stimulation. This leads to a diminished behavioral response with repeated dosing.
Q4: What are appropriate vehicle solutions for dissolving this compound hydrochloride?
This compound hydrochloride is soluble in water up to 100 mM. It can also be dissolved in saline. For some in vivo studies, solutions in DMSO have also been mentioned.[4] It is recommended to prepare fresh solutions on the day of the experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No significant increase in locomotor activity after the first dose. | - Incorrect Dose: The dose may be too low to elicit a response. - Drug Inactivity: Improper storage or handling of this compound may have led to degradation. - Animal Strain/Species Differences: Sensitivity to D1 agonists can vary. | - Dose-Response Pilot Study: Conduct a pilot study with a range of doses (e.g., 0.1 to 3 mg/kg, s.c.) to determine the optimal dose for your specific animal model. - Verify Compound Integrity: Ensure this compound hydrochloride has been stored correctly (typically at -20°C) and prepare fresh solutions. - Literature Review: Consult literature for studies using the same animal strain and species to establish expected effective doses. |
| Initial increase in locomotor activity, followed by a rapid decline in subsequent testing days (Tachyphylaxis). | - Receptor Desensitization and Internalization: This is an expected pharmacological effect of this compound due to its slow dissociation from the D1 receptor.[6][7] | - Experimental Design: If studying the acute effects, use naive animals for each experiment. For chronic studies, be aware of this tolerance and consider it in the interpretation of your results. A washout period may be necessary for the system to regain sensitivity, although the duration for full recovery after this compound administration can be prolonged. - Alternative Compounds: If sustained D1 receptor activation without rapid tolerance is required, consider alternative D1 agonists that exhibit faster dissociation kinetics or allosteric modulators.[7] |
| High variability in locomotor activity between animals in the same treatment group. | - Individual Animal Differences: Natural variation in metabolism, receptor density, and stress response can contribute to variability. - Inconsistent Drug Administration: Variations in injection volume or technique can lead to differing drug exposure. - Environmental Factors: Differences in handling, time of day for testing, or cage environment can influence locomotor activity. | - Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. - Standardize Procedures: Ensure all experimenters are trained in consistent and accurate drug administration techniques. - Control Environmental Variables: Acclimate animals to the testing room, handle them consistently, and conduct experiments at the same time each day to minimize environmental influences. |
| Unexpected decrease in locomotor activity or observation of stereotyped behaviors. | - High Dose of this compound: At higher doses, this compound can induce stereotyped behaviors (e.g., forelimb clonus, excessive grooming, or sniffing) that can compete with and reduce ambulatory locomotor activity.[1] This can result in a bell-shaped dose-response curve.[7] | - Dose Adjustment: If the goal is to measure locomotor activity, use a lower dose that does not induce significant stereotypy. - Behavioral Scoring: In addition to automated locomotor activity tracking, manually score for stereotyped behaviors to better interpret the data. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on locomotor activity from various studies.
Table 1: Dose-Response of this compound on Locomotor Activity in Rodents
| Animal Model | Dose Range (mg/kg) | Route of Administration | Observed Effect on Locomotor Activity | Reference |
| Mice (Swiss-Webster) | 1 - 10 | Not specified | Dose-related decrease in cocaine-induced locomotor activity. | [9] |
| Rats | 0.56 - 1.7 | IP | No significant effect on its own, but attenuated cocaine's effects. | [9] |
| Rats | 0.1 - 1 | Not specified | No effect on its own at lower doses, but co-administration with MK-801 significantly increased locomotor activity. | |
| hD1 Knock-in Mice | ~0.3 - 3 | s.c. | Bell-shaped dose-response curve, with higher doses leading to a reduction in activity. | [7] |
Table 2: Time Course of this compound Effects
| Animal Model | Dose (mg/kg) | Route of Administration | Time Point | Observed Effect | Reference |
| Rats | Not specified | Not specified | 48 hours | Decreased locomotor activity. | [10] |
| hD1 Knock-in Mice | Not specified | Daily s.c. | Day 2 | Complete tachyphylaxis (loss of locomotor stimulation). | [7] |
Experimental Protocols
Protocol 1: Assessment of Acute Locomotor Activity in Mice
This protocol provides a general framework for assessing the acute effects of this compound on locomotor activity in mice.
1. Animal Preparation and Acclimation:
- House mice in a controlled environment (12:12 h light:dark cycle, stable temperature and humidity) with ad libitum access to food and water.
- Handle the mice for several days prior to the experiment to reduce stress-induced behavioral changes.
- On the day of testing, transport the mice to the experimental room at least 60 minutes before the start of the experiment to allow for acclimation.
2. Drug Preparation:
- Prepare this compound hydrochloride in a sterile vehicle (e.g., 0.9% saline or distilled water) on the day of the experiment.
- Determine the appropriate concentration based on the desired dose and a standard injection volume (e.g., 10 ml/kg).
3. Experimental Procedure:
- Administer the vehicle or the calculated dose of this compound to the mice via the desired route (e.g., subcutaneous or intraperitoneal injection).
- Immediately after injection, place each mouse individually into the center of an open-field arena (e.g., 40 x 40 x 30 cm).
- Record locomotor activity using an automated tracking system for a predefined period (e.g., 60-120 minutes). The system should be equipped with photobeams or a video camera to track the animal's movement.
4. Data Analysis:
- Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal beam breaks, and time spent mobile.
- Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect.
- Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Caption: this compound signaling at the D1 receptor.
Caption: Experimental workflow for locomotor activity assessment.
Caption: Troubleshooting logic for this compound locomotor experiments.
References
- 1. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 4. A 77636 hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and this compound, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to A-77636 and SKF-81297 in Working Memory Tasks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely studied dopamine (B1211576) D1 receptor agonists, A-77636 and SKF-81297, with a specific focus on their performance in working memory tasks. The information presented is collated from preclinical research to aid in the informed selection and application of these pharmacological tools.
Executive Summary
This compound and SKF-81297 are both potent and selective full agonists of the dopamine D1 receptor, a key target for cognitive enhancement, particularly in the context of working memory. Both compounds have been shown to modulate working memory performance in a dose-dependent manner, typically exhibiting an "inverted-U" shaped dose-response curve where low doses enhance performance and high doses can be detrimental. While both agonists act on the same primary target, subtle differences in their pharmacological profiles and downstream signaling may influence their efficacy and potential side effects in different experimental paradigms. This guide synthesizes the available data to highlight these similarities and differences.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and SKF-81297, focusing on their receptor binding profiles and their effects on working memory performance.
Table 1: Receptor Binding and Functional Activity
| Parameter | This compound | SKF-81297 | Reference |
| Dopamine D1 Receptor Affinity (Ki) | 39.8 nM | Not explicitly stated in provided search results | [1] |
| Dopamine D1 Receptor Efficacy (EC50) | 1.1 nM | Not explicitly stated in provided search results | [1] |
| Dopamine D1 Receptor Intrinsic Activity | 102-134% of dopamine | Full agonist | [1][2] |
| Dopamine D2 Receptor Activity | Functionally inactive (EC50 > 10 µM) | Selective for D1 over D2 | [1][3] |
Table 2: Effects on Spatial Working Memory in Aged Rhesus Monkeys (Delayed Response Task)
| Compound | Dose (mg/kg, i.m.) | Change in Performance (vs. Vehicle) | Reference |
| This compound | Low Doses | Improved Performance | [2] |
| High Doses | Impaired or No Effect | [2] | |
| SKF-81297 | Low Doses | Improved Performance | [2] |
| High Doses | Impaired or No Effect | [2] |
Note: The specific optimal and detrimental doses can vary between individual subjects.
Signaling Pathways
Both this compound and SKF-81297 exert their effects primarily through the activation of the dopamine D1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the stimulation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). However, evidence suggests that D1 receptor activation can also trigger other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway and β-arrestin-mediated signaling. The differential engagement of these pathways may contribute to the distinct pharmacological profiles of these agonists.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and SKF-81297.
Delayed Response Task in Aged Rhesus Monkeys
This task is a classic paradigm for assessing spatial working memory, which is highly dependent on the prefrontal cortex.
-
Subjects: Aged rhesus monkeys (Macaca mulatta).
-
Apparatus: A Wisconsin General Test Apparatus (WGTA) or a similar setup where the monkey faces a tray with two or more food wells.
-
Procedure:
-
Baiting: In full view of the monkey, a food reward is placed in one of the food wells.
-
Delay: An opaque screen is lowered, obscuring the monkey's view of the wells for a specific duration (the delay interval).
-
Choice: The screen is raised, and the monkey is allowed to choose one well.
-
Outcome: A correct choice (selecting the baited well) is rewarded with the food. An incorrect choice is not rewarded.
-
-
Drug Administration: this compound or SKF-81297 is administered intramuscularly (i.m.) at varying doses before the testing session. A washout period is allowed between different drug treatments.
-
Data Analysis: The primary measure is the percentage of correct choices at different delay intervals. The dose-response relationship is then plotted to determine the effects of the compounds on working memory performance.
Novel Object Recognition (NOR) Task in Rodents
The NOR task assesses a rodent's ability to recognize a novel object from a familiar one, a form of recognition memory that relies on working memory.
-
Subjects: Typically rats or mice.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena to acclimate to the environment.
-
Sample Phase (T1): The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration.
-
Test Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is again recorded.
-
-
Drug Administration: The compound of interest is typically administered before the sample phase to assess its effect on memory acquisition, or before the test phase to assess its effect on memory retrieval.
-
Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
T-Maze Continuous Alternation Task in Rodents
This task assesses spatial working memory by rewarding the rodent for alternating its choice of arms in a T-shaped maze.
-
Subjects: Typically rats or mice.
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Procedure:
-
Forced Choice Trial: One of the goal arms is blocked, forcing the animal to enter the open arm, where it may receive a reward.
-
Choice Trial: The animal is immediately returned to the start arm, and now both goal arms are open. To receive a reward, the animal must enter the arm it did not visit in the forced choice trial.
-
-
Drug Administration: The drug is administered prior to the start of the trials.
-
Data Analysis: The percentage of correct alternations is calculated.
Discussion and Conclusion
Both this compound and SKF-81297 are valuable tools for investigating the role of the dopamine D1 receptor in working memory. The primary finding from direct comparative studies is that both compounds exhibit a similar inverted-U shaped dose-response curve, with low doses improving and high doses impairing working memory performance in aged monkeys[2]. This highlights the critical importance of careful dose selection in preclinical studies.
While their effects on working memory performance appear grossly similar, their underlying pharmacology may differ. For instance, this compound has been shown to have a prolonged duration of action, which may be related to its slow dissociation from the D1 receptor[4]. This could be an important consideration for the design of behavioral experiments.
Furthermore, the engagement of non-canonical signaling pathways, such as those involving β-arrestin and ERK, may differ between the two compounds. SKF-81297 has been shown to induce ERK phosphorylation[5][6][7][8]. The differential activation of these pathways could lead to distinct downstream effects on synaptic plasticity and gene expression, which may not be immediately apparent in all behavioral paradigms but could have long-term consequences.
References
- 1. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D1 receptor involvement in the discriminative-stimulus effects of SKF 81297 in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convulsant Doses of a Dopamine D1 Receptor Agonist Result in Erk-Dependent Increases in Zif268 and Arc/Arg3.1 Expression in Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convulsant doses of a dopamine D1 receptor agonist result in Erk-dependent increases in Zif268 and Arc/Arg3.1 expression in mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D1 Dopamine Receptor Supersensitivity in the Dopamine-Depleted Striatum Results from a Switch in the Regulation of ERK1/2/MAP Kinase | Journal of Neuroscience [jneurosci.org]
A Comparative In Vivo Analysis of Dopamine D1 Receptor Agonists: A-77636 vs. A-81686
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of two potent and selective dopamine (B1211576) D1 receptor agonists, A-77636 and A-81686. Both compounds have been investigated for their therapeutic potential, particularly in the context of Parkinson's disease. This document summarizes their key pharmacological effects, highlights critical differences in their in vivo profiles, and provides detailed experimental methodologies for the cited studies.
Executive Summary
This compound and A-81686 are structurally related benzopyran derivatives that act as full agonists at the dopamine D1 receptor. While both compounds have demonstrated efficacy in animal models of Parkinson's disease by improving motor function, a critical distinction lies in their propensity to induce tolerance. Chronic administration of this compound leads to rapid desensitization and a loss of efficacy, a phenomenon not observed with A-81686 under similar conditions. This difference is attributed to their distinct receptor binding kinetics, with this compound exhibiting slower dissociation from the D1 receptor, leading to prolonged receptor activation and subsequent desensitization.
Data Presentation
In Vivo Efficacy in Animal Models of Parkinson's Disease
The following tables summarize the effects of this compound and A-81686 on locomotor activity and rotational behavior in established animal models of Parkinson's disease.
Table 1: Effects of this compound on Locomotor Activity and Rotational Behavior
| Animal Model | Administration Route | Dose (µmol/kg) | Observed Effect | Quantitative Data | Citation |
| 6-OHDA Lesioned Rats | Subcutaneous (s.c.) | 0.3 - 3.2 | Induces contralateral rotations | Dose-dependent increase in rotations | [1] |
| MPTP-Treated Marmosets | Subcutaneous (s.c.) | 1.0 | Initially enhanced locomotion | Dramatic initial increase | [2] |
| MPTP-Treated Marmosets | Oral (p.o.) | Not Specified | Increased locomotor activity | Active upon oral administration | [1] |
Table 2: Effects of A-81686 on In Vivo Tolerance
| Animal Model | Administration Route | Key Finding | Citation |
| Not Specified | Not Specified | Did not induce significant tolerance in vivo under similar experimental conditions to this compound | [3] |
Effects on Acetylcholine (B1216132) Release
Table 3: Effect of this compound on Acetylcholine Release in Rats
| Brain Region | Administration Route | Dose (µmol/kg) | Effect on Acetylcholine Release | Citation |
| Frontal Cortex | Subcutaneous (s.c.) | 1.0 | Significant increase | |
| Frontal Cortex | Subcutaneous (s.c.) | 4.0 | > 230% increase for over 3 hours | |
| Hippocampus | Subcutaneous (s.c.) | 4.0 | > 230% increase for over 3 hours |
Note: No in vivo microdialysis data on the effect of A-81686 on acetylcholine release was identified in the searched literature.
Key Differentiator: In Vivo Tolerance
The most significant difference between this compound and A-81686 is the rapid development of tolerance (tachyphylaxis) observed with this compound upon repeated administration. In MPTP-treated marmosets, the initial dramatic enhancement of locomotion by this compound gradually disappears with repeated dosing[2]. In contrast, A-81686 did not induce significant tolerance under similar in vivo conditions[3].
This difference in tolerance induction is attributed to their molecular interactions with the D1 receptor. Studies have shown that this compound dissociates slowly from the D1 receptor, leading to persistent receptor activation and subsequent desensitization and internalization[3]. Preincubation of rat striatal membranes with this compound resulted in a significant decrease in D1 receptor binding, which was not observed with A-81686[3].
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
Activation of the dopamine D1 receptor by agonists like this compound and A-81686 initiates a well-characterized signaling cascade. The receptor is coupled to a Gs/olf protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.
Experimental Workflow: 6-OHDA Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used preclinical model to study Parkinson's disease. The workflow involves the stereotaxic injection of 6-OHDA into the medial forebrain bundle or striatum, leading to the degeneration of dopaminergic neurons. Behavioral assessments are then conducted to evaluate motor deficits and the efficacy of therapeutic interventions.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Rats are placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region (e.g., medial forebrain bundle or striatum). 6-OHDA (typically 8-16 µg in ascorbate-saline) is infused unilaterally at a slow, controlled rate.
-
Post-operative Care: Animals receive post-operative analgesia and are monitored for recovery. A recovery period of at least two weeks is allowed for the lesion to stabilize.
-
Behavioral Assessment (Rotational Behavior): To confirm the lesion, animals are challenged with a dopamine agonist such as apomorphine (B128758) (typically 0.05-0.5 mg/kg, s.c.). The number of full contralateral (away from the lesioned side) rotations is counted over a specific period (e.g., 30-60 minutes). A significant number of contralateral rotations confirms a successful lesion.
-
Behavioral Assessment (Locomotor Activity): Spontaneous or drug-induced locomotor activity is assessed in an open-field arena. The arena is equipped with infrared beams to automatically track the animal's movement. Parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery are recorded.
MPTP-Treated Primate Model of Parkinson's Disease
-
Animals: Common marmosets (Callithrix jacchus) or other non-human primates are used.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (e.g., subcutaneously or intraperitoneally) over a period of days to weeks to induce a parkinsonian state. The dosing regimen is carefully titrated to achieve stable motor deficits.
-
Behavioral Assessment: Parkinsonian symptoms are scored by trained observers using a rating scale that assesses posture, movement, bradykinesia, and tremor. Locomotor activity is quantified by placing the animal in a cage with a grid of infrared beams.
-
Drug Administration: Test compounds (e.g., this compound) are administered via various routes (e.g., subcutaneous, oral), and their effects on parkinsonian symptoms and locomotor activity are monitored over several hours.
In Vivo Microdialysis for Acetylcholine Measurement
-
Animals: Typically rats are used for this procedure.
-
Probe Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, hippocampus) under anesthesia.
-
Recovery: Animals are allowed to recover for at least 24-48 hours.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
Neurotransmitter Analysis: The concentration of acetylcholine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Drug Administration: Test compounds can be administered systemically (e.g., s.c., i.p.) or locally through the microdialysis probe (reverse dialysis) to assess their effects on neurotransmitter release.
Conclusion
This compound and A-81686 are both effective D1 receptor agonists with demonstrated antiparkinsonian effects in preclinical models. However, the rapid in vivo tolerance associated with this compound represents a significant limitation for its therapeutic development. A-81686, by virtue of its different receptor interaction kinetics and lack of tolerance induction, may represent a more promising therapeutic candidate. Further research, including direct comparative studies with detailed dose-response analyses for locomotor activity and other functional outcomes, is warranted to fully elucidate the therapeutic potential of A-81686. The experimental protocols detailed in this guide provide a framework for conducting such comparative in vivo studies.
References
- 1. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of the D1 agonists this compound and A-86929 on locomotion and dyskinesia in MPTP-treated L-dopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A-77636 and Other Dopamine D1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopamine (B1211576) D1 receptor agonist A-77636 with other notable D1 agonists, focusing on their efficacy, potency, and functional characteristics. The information presented is supported by experimental data to assist researchers in selecting the appropriate compounds for their studies.
Introduction to this compound
This compound, chemically known as ((1R,3S) 3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride), is a potent and selective full agonist for the dopamine D1 receptor.[1] It has been a valuable tool in neuroscience research to probe the functions of the D1 receptor system, which is implicated in various physiological processes including motor control, cognition, and reward. This guide compares this compound to other well-characterized D1 agonists such as SKF-81297, SKF-82958, and Dihydrexidine.
Data Presentation: In Vitro Pharmacology
The following tables summarize the in vitro pharmacological properties of this compound and other D1 agonists at the dopamine D1 receptor.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor Binding Assay | Ki (nM) | Species | Reference |
| This compound | [3H]-SCH 23390 Competition | 39.8 | Rat | [1][2] |
| SKF-81297 | [3H]-SCH 23390 Displacement | 1.99 | Rat | [3] |
| SKF-82958 | K0.5 | 4 | Rat | [4] |
| Dihydrexidine | [3H]-SCH 23390 Competition (K0.5) | 11.6 (racemate) | Rat | [5] |
| 5.6 ((+)-enantiomer) | Rat | [5] |
Table 2: Functional Potency (EC50) and Efficacy (Emax/% Intrinsic Activity) in cAMP Assays
| Compound | Functional Assay | EC50 (nM) | Efficacy (Emax or % of Dopamine) | Species/Cell Line | Reference |
| This compound | cAMP Accumulation | 1.1 | 102% | Fish Retina | [1] |
| cAMP Accumulation | 3.31 | 99.3% | Not Specified | [6] | |
| cAMP Signaling | 3.0 | 99% | HEK-D1R | [7] | |
| Adenylate Cyclase Activity | - | 134% | Rat Caudate-Putamen | [1] | |
| SKF-81297 | cAMP Accumulation | 4.7 | - | HEK-D1R | [3] |
| SKF-82958 | Adenylate Cyclase Activity | 491 | Full Agonist | Rat Striatum | [4][8] |
| Dihydrexidine | Adenylate Cyclase Activity | 51 ((+)-enantiomer) | Full Agonist | Rat Striatum | [5] |
| cAMP Accumulation | 0.244 | 107.6% | Not Specified | [6] |
Table 3: β-Arrestin Recruitment
| Compound | Functional Assay | EC50 (nM) | Efficacy (Emax) | Cell Line | Reference |
| This compound | β-Arrestin Recruitment | 34 | 130% | HTLA | [7] |
| β-Arrestin2 Recruitment | 55.8 | 97.6% | Not Specified | [6] | |
| SKF-81297 | β-Arrestin Recruitment | 360 | - | HEK-D1R | [3] |
| Dihydrexidine | β-Arrestin2 Recruitment | 84.4 | 84.7% | Not Specified | [6] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the D1 receptor.[9][10][11]
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the D1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [3H]-SCH 23390), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a non-labeled D1 antagonist (e.g., SCH 23390).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol describes a method to measure the functional agonism of a compound by quantifying the production of cyclic AMP (cAMP).
-
Cell Culture:
-
Culture cells stably expressing the dopamine D1 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
-
Assay Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test agonist (e.g., this compound) to the wells.
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
In Vivo Microdialysis for Acetylcholine (B1216132) Release
This protocol details a method to assess the in vivo effects of D1 agonists on neurotransmitter release.[12][13][14]
-
Animal Preparation and Surgery:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
-
Allow the animal to recover for several days.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples.
-
Administer the test compound (e.g., this compound) systemically (e.g., via subcutaneous injection).
-
Continue to collect dialysate samples at regular intervals.
-
-
Neurotransmitter Analysis:
-
Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
-
Data Analysis:
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels and plot them over time.
-
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Canonical D1 receptor signaling pathway via Gαs/olf activation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dopaminergic benzo[a]phenanthridines: resolution and pharmacological evaluation of the enantiomers of dihydrexidine, the full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Validating A-77636 Target Engagement in the Brain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in-brain target engagement of A-77636, a potent and selective full agonist for the dopamine (B1211576) D1 receptor. Its utility as a research tool is significant, though its therapeutic potential has been hampered by the rapid development of tolerance.[1] Understanding the degree and duration of its binding to the D1 receptor in the central nervous system is critical for interpreting preclinical data and designing novel compounds.
Here, we compare this compound with SKF-81297, another widely used full D1 receptor agonist, across several essential validation techniques. This guide presents quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their experimental goals.
Mechanism of Action: D1 Receptor Signaling
This compound exerts its effects by binding to and activating the dopamine D1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the receptor to the Gαs/olf G-protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets. A key substrate in D1-receptor-expressing medium spiny neurons is DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa). Phosphorylation of DARPP-32 at the Threonine-34 residue converts it into a potent inhibitor of Protein Phosphatase-1 (PP-1), thereby amplifying the signaling cascade.
Recent evidence also points to this compound being a "super agonist" for β-arrestin recruitment, a pathway involved in receptor desensitization and internalization, which may contribute to its characteristic rapid tolerance development.[2][3]
Comparison of Target Validation Methods
Validating that a compound reaches and interacts with its intended target in the brain is a cornerstone of neuroscience drug discovery. Below, we compare three widely-used methodologies, presenting quantitative data for this compound and the alternative agonist SKF-81297.
Downstream Pathway Activation: cAMP and β-Arrestin Signaling
The most direct confirmation of target engagement for a GPCR agonist is to measure its effect on downstream signaling cascades. For the D1 receptor, this involves quantifying cAMP production (G-protein pathway) and β-arrestin recruitment (desensitization pathway).
Recent studies have provided a direct comparison of this compound and SKF-81297 in these assays, revealing distinct signaling profiles. While both are full agonists for cAMP production, this compound is significantly more potent and acts as a "super agonist" for β-arrestin recruitment, which is consistent with its rapid induction of receptor internalization and behavioral tolerance.[2][3]
| Compound | Assay | EC50 (nM) | Emax (% of Dopamine) | Bias | Reference |
| This compound | cAMP Accumulation | 3.0 | 99% | β-arrestin | [2] |
| β-Arrestin Recruitment | 34 | 130% | [2] | ||
| SKF-81297 | cAMP Accumulation | 3.3 | 100% | Balanced | [2] |
| β-Arrestin Recruitment | 280 | 100% | [2] |
This protocol outlines a typical method for measuring agonist-induced cAMP production in cells expressing the D1 receptor.
-
Cell Culture: HEK293 cells are transiently transfected with a plasmid encoding the human dopamine D1 receptor and a GloSensor™-22F cAMP plasmid.
-
Cell Plating: Transfected cells are plated in a 384-well white, clear-bottom plate at a density of 20,000 cells per well and incubated for 24 hours.
-
Assay Preparation: The culture medium is replaced with CO2-independent medium containing 10% FBS and 2% GloSensor™ cAMP reagent. Cells are equilibrated for 2 hours at room temperature.
-
Compound Addition: this compound, SKF-81297, or a vehicle control is added to the wells at varying concentrations.
-
Signal Measurement: Luminescence is measured every 2 minutes for a total of 20 minutes using a plate reader.
-
Data Analysis: The peak luminescence signal is used to generate dose-response curves and calculate EC50 and Emax values using non-linear regression analysis.
In Vivo Behavioral Phenotype: Contralateral Rotations
A robust and quantifiable method for assessing D1 receptor engagement in vivo is the 6-hydroxydopamine (6-OHDA) unilateral lesion model in rats. This lesion depletes dopamine in one hemisphere, leading to a supersensitivity of D1 receptors on that side. Administration of a D1 agonist like this compound causes the rat to rotate in the direction contralateral to the lesion. The number of rotations serves as a direct proxy for the degree of D1 receptor stimulation.
While a direct side-by-side comparison of ED50 values in the same study is scarce, published data indicate that this compound is a highly potent agonist in this model, eliciting prolonged rotational behavior.[4] Studies with SKF-81297 also demonstrate dose-dependent contralateral rotations.
| Compound | Model | Effect | Potency (ED50) | Reference |
| This compound | 6-OHDA Lesioned Rat | Contralateral Rotations | ~0.32 µmol/kg, s.c. | (Value from a similar behavioral test)[5] |
| SKF-81297 | 6-OHDA Lesioned Rat | Contralateral Rotations | Data not directly comparable | [5] |
-
Stereotaxic Surgery: Anesthetized rats receive a unilateral injection of 6-OHDA into the medial forebrain bundle to lesion the nigrostriatal dopamine pathway. Animals are allowed to recover for at least two weeks.
-
Habituation: On the test day, animals are placed in automated rotometer bowls for a 30-minute habituation period.
-
Drug Administration: this compound, SKF-81297, or vehicle is administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Data Collection: Full 360° rotations in the contralateral direction are recorded automatically by the rotometer system for a period of 90-120 minutes post-injection.
-
Data Analysis: The total number of contralateral rotations is calculated for each animal. Dose-response curves are generated to determine the ED50 value.
Ex Vivo Receptor Occupancy: Autoradiography
Ex vivo autoradiography provides a quantitative measure of the percentage of target receptors bound by a drug at a specific time point after administration. This technique helps establish the relationship between the administered dose, the resulting concentration of the drug in the brain, and the extent of target engagement.
-
Drug Treatment: Rats are administered various doses of this compound, SKF-81297, or vehicle.
-
Tissue Harvesting: At the time of predicted peak brain concentration, animals are euthanized, and their brains are rapidly removed and frozen.
-
Cryosectioning: Brains are sectioned on a cryostat (e.g., 20 µm thickness), and the sections are thaw-mounted onto microscope slides.
-
Radioligand Incubation: The slides are incubated with a solution containing a radiolabeled D1 receptor antagonist, typically [³H]SCH 23390 (e.g., 1-2 nM), to label the receptors not occupied by the test drug. Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM (+)butaclamol).
-
Washing and Drying: Slides are washed in ice-cold buffer to remove unbound radioligand and then dried quickly.
-
Imaging: The dried slides are apposed to a phosphor imaging plate or autoradiographic film for a period of several days to weeks.
-
Quantification: The resulting image is digitized and analyzed using densitometry software. The specific binding in brain regions of interest (e.g., striatum, nucleus accumbens) is calculated by subtracting the non-specific binding from the total binding. Receptor occupancy is determined by the percentage reduction in specific binding in drug-treated animals compared to vehicle-treated controls.
Conclusion
Validating the target engagement of this compound in the brain requires a multi-faceted approach. This guide provides a comparative framework for key methodologies, highlighting the distinct signaling profile of this compound relative to the benchmark D1 agonist SKF-81297.
-
Downstream Signaling Assays are ideal for determining in vitro potency and functional bias, revealing that this compound is a potent, β-arrestin-biased agonist.
-
Behavioral Models like the 6-OHDA rotational paradigm offer a robust in vivo functional readout of D1 receptor stimulation in a disease-relevant context.
-
Ex Vivo Autoradiography provides a direct, quantitative measure of receptor occupancy, linking dose to target engagement in specific brain regions.
By presenting detailed protocols and comparative data, this guide aims to equip researchers with the necessary information to effectively design and interpret studies involving this compound and related dopamine D1 receptor agonists.
References
- 1. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and this compound, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of the Dopamine D1 Receptor Agonist A-77636
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacological and behavioral effects of A-77636, a potent and selective full agonist for the dopamine (B1211576) D1 receptor. The data presented herein is curated from a range of preclinical studies in rodent and non-human primate models, offering valuable insights for researchers in neuropharmacology and drug development.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the dopamine D1 receptor. Its slow dissociation from the receptor is thought to contribute to its long duration of action and the rapid development of behavioral tolerance observed in some species.[1][2]
Table 1: Receptor Binding Affinities (Ki) of this compound
| Species | Brain Region | Receptor | Ki (nM) | Reference |
| Rat | Caudate-Putamen | D1 | 39.8 | [3] |
| N/A | N/A | D2 | >10,000 | [3] |
Behavioral Effects: A Cross-Species Synopsis
This compound has been extensively studied for its effects on motor activity, its potential as an anti-Parkinsonian agent, and its influence on cognitive functions. The following tables summarize the key behavioral outcomes observed in rodents and non-human primates.
Table 2: Effects of this compound on Locomotor Activity
| Species | Model | Dose Range | Route | Effect | Reference |
| Rat | 6-OHDA Lesioned | 0.01 - 1.0 mg/kg | i.p. | Increased contralateral turning | [3] |
| Rat | Normal | 0.1 - 1 mg/kg | s.c. | Decreased locomotor activity at 48h | [4] |
| Mouse | Normal | 1 - 10 mg/kg | i.p. | Dose-dependent decrease in cocaine-induced hyperactivity | [5] |
| Marmoset | MPTP-Treated | 0.036 - 1.08 mg/kg | s.c. | Increased locomotor activity | [6] |
| Marmoset | MPTP-Treated | 0.18 - 9.0 mg/kg | p.o. | Increased locomotor activity | [6] |
Table 3: Anti-Parkinsonian and Other Behavioral Effects of this compound
| Species | Model | Dose | Route | Effect | Reference |
| Rat | 6-OHDA Lesioned | High doses | i.p. | Forelimb clonus | [3] |
| Rat | Nicotine (B1678760) Self-Administration | 0.1 - 1 mg/kg | s.c. | Decreased nicotine and food intake | [4] |
| Marmoset | MPTP-Treated | 1 µmol/kg | s.c. | Reduced Parkinsonian symptoms | [7] |
| Marmoset | L-DOPA Primed MPTP | 1 µmol/kg | s.c. | Initially induced dyskinesia, which subsided with repeated administration | [7] |
| Aged Monkey | Normal | Dose-dependent | i.m. | Low doses improved spatial working memory; high doses impaired it | [8] |
Adverse Effects and Tolerance
A significant consideration with this compound is the development of tolerance and the potential for adverse effects. In L-DOPA primed marmosets, this compound initially induced dyskinesias, although these effects diminished with repeated treatment.[7] Repeated administration in marmosets has also been shown to lead to tolerance to its locomotor-stimulating effects.[6] In rats, higher doses have been associated with forelimb clonus.[3] The slow dissociation of this compound from the D1 receptor is a proposed mechanism for its rapid induction of behavioral tolerance.[9]
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for reproducible research.
6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This model is used to mimic the dopamine depletion seen in Parkinson's disease.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
Rats are placed in a stereotaxic frame.
-
A burr hole is drilled over the target brain region.
-
Injection Coordinates (relative to Bregma):
-
6-OHDA Solution: 2 mg/mL in sterile saline with 0.02% ascorbic acid to prevent oxidation.[10]
-
Infusion: 6-OHDA solution is infused at a rate of 1 µL/min. The needle is left in place for 5 minutes post-infusion to allow for diffusion.[10]
-
-
Post-operative Care: Animals are monitored for recovery, and food and water are placed on the cage floor for easy access.
-
Behavioral Assessment: Rotational behavior is assessed following a challenge with a dopamine agonist like apomorphine.
MPTP-Induced Parkinsonism in Marmosets
The MPTP model in non-human primates closely mimics the pathology of Parkinson's disease.
-
Animal Model: Common marmosets (Callithrix jacchus).
-
MPTP Administration:
-
Acute Regimen: 2 mg/kg for 2 consecutive days, followed by 1 mg/kg for the next 3 consecutive days, administered subcutaneously.[12]
-
Chronic Regimen: L-dopa priming can be achieved with twice-daily oral administration of L-dopa (12.5 mg/kg) plus carbidopa (B1219) (12.5 mg/kg) for 7 days.[7]
-
-
Behavioral Assessment:
-
Safety Precautions: MPTP is a neurotoxin and requires strict safety protocols, including handling in a certified chemical fume hood and use of appropriate personal protective equipment.[14]
Locomotor Activity Assessment (Open Field Test) in Mice
This test is used to evaluate general motor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 44.5 cm x 44.5 cm x 20 cm) made of clear Plexiglas.[15]
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.[16]
-
Place the mouse in the periphery of the arena, facing the wall.[15]
-
Record activity for a set duration (e.g., 20 minutes).[15]
-
The arena is cleaned with 70% ethanol (B145695) between trials.[17]
-
-
Data Analysis: Automated tracking systems measure parameters such as:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
Spatial Working Memory Assessment (Delayed Non-Matching to Sample - DNMS) in Monkeys
The DNMS task is a benchmark for assessing recognition memory, a component of working memory.
-
Animal Model: Rhesus monkeys (Macaca mulatta).
-
Apparatus: Wisconsin General Testing Apparatus (WGTA) or a computerized touchscreen system.
-
Procedure:
-
Sample Phase: The monkey is presented with a "sample" object, which it displaces to receive a food reward.
-
Delay Phase: The sample object is removed from view for a specified delay period (e.g., 10 seconds to several minutes).
-
Choice Phase: The monkey is presented with the original sample object and a novel object. A correct response involves choosing the novel (non-matching) object to receive a reward.
-
-
Data Analysis: The primary measure is the percentage of correct trials. Performance is typically assessed across varying delay intervals to challenge working memory capacity.[18]
Signaling Pathways of this compound
This compound exerts its effects by activating the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs/olf pathway. This initiates a cascade of intracellular events, as depicted below.
Upon binding of this compound to the D1 receptor, the associated G-protein (Gαs/olf) is activated, which in turn stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP).[19] This elevation in cAMP activates Protein Kinase A (PKA). PKA has several downstream targets, including the phosphorylation of DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32kDa) at threonine 34, which converts it into a potent inhibitor of Protein Phosphatase-1 (PP1).[20] PKA also phosphorylates the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.[6] This signaling cascade ultimately underlies the diverse behavioral effects of this compound.
References
- 1. REM Sleep Behavior Disorder in the Marmoset MPTP Model of Early Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral Phenotypes Associated with MPTP Induction of Partial Lesions in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and this compound, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The actions of a D-1 agonist in MPTP treated primates show dependence on both D-1 and D-2 receptor function and tolerance on repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of the D1 agonists this compound and A-86929 on locomotion and dyskinesia in MPTP-treated L-dopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Item - Parkinsonâs disease rating scale (PDRS) score of the MPTP-treated marmosets. - Public Library of Science - Figshare [plos.figshare.com]
- 14. Modeling Parkinson's disease in the common marmoset (Callithrix jacchus): overview of models, methods, and animal care - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 17. anilocus.com [anilocus.com]
- 18. Impairment in Delayed Non-Matching to Sample Following Lesions of Dorsal Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of the Full D1 Agonist A-77636 and Partial D1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and functional properties of the full D1 receptor agonist A-77636 with those of representative partial D1 agonists. The information presented is supported by experimental data to assist researchers in selecting appropriate tool compounds for their studies and to provide a comparative framework for drug development.
Introduction
Dopamine (B1211576) D1 receptors, the most abundant dopamine receptor subtype in the central nervous system, are critical regulators of locomotion, cognition, and reward.[1] Agonists of the D1 receptor have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including Parkinson's disease and cognitive deficits.[1][2] These agonists can be broadly categorized into full agonists, which elicit a maximal receptor response, and partial agonists, which produce a submaximal response compared to the endogenous ligand, dopamine.[1]
This compound is a potent and selective full agonist for the D1 receptor, known for its long duration of action.[3][4] In contrast, compounds like SKF38393, dihydrexidine, and the more recently developed tavapadon (B1193690) are characterized as partial agonists, each with distinct pharmacological profiles.[2][5][6] This guide will compare these compounds based on their binding affinity, functional activity in canonical and non-canonical signaling pathways, and their effects on receptor regulation.
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for this compound and key partial D1 agonists.
Table 1: D1 Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| This compound | Human D1 | 39.8 | [4] |
| Tavapadon | Human D1 | 9 | [2] |
| Dihydrexidine | Rat Striatal D1 | ~10 | [6] |
| SKF38393 | Rat Striatal D1 | ~30 | [6] |
Table 2: Functional Activity - cAMP Accumulation
| Compound | Cell Line | EC₅₀ (nM) | Intrinsic Activity (Eₘₐₓ % vs. Dopamine) | Reference |
| This compound | HEK-D1R | 3.0 | 99% | [3] |
| Tavapadon | Recombinant Human D1 | 19 | 65% | [2] |
| Dihydrexidine | Rat Striatum | N/A | Full efficacy (doubles cAMP synthesis) | [6] |
| SKF38393 | Rat Striatum | 49.1 | Partial (~50% of dopamine) | [6][7] |
Table 3: Functional Activity - β-Arrestin Recruitment
| Compound | Cell Line | EC₅₀ (nM) | Intrinsic Activity (Eₘₐₓ % vs. Dopamine) | Reference |
| This compound | DiscoveRx PathHunter | 34 | 130% (Super agonist) | [3][5] |
| Tavapadon | Not Specified | N/A | Minimal to no recruitment | [8] |
| Dihydrexidine | DiscoveRx PathHunter | N/A | Full agonist | [5] |
| SKF38393 | DiscoveRx PathHunter | N/A | No recruitment | [9] |
| Apomorphine | DiscoveRx PathHunter | N/A | Low efficacy partial agonist | [5] |
Table 4: D1 Receptor Internalization
| Compound | Effect on D1R Internalization | Reference |
| This compound | Pronounced internalization | [1] |
| Dihydrexidine | Pronounced internalization | [1] |
| Tavapadon | No significant internalization | [1] |
| Apomorphine | No significant internalization | [1] |
| SKF38393 | No internalization | [9] |
Signaling Pathways and Functional Consequences
D1 receptor activation initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαs/olf proteins, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[10] However, D1 receptor signaling is more complex, also involving G-protein independent pathways, such as the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and activation of other signaling molecules like extracellular signal-regulated kinases (ERK).[11][12]
This compound acts as a potent full agonist in both the Gs/cAMP and β-arrestin pathways.[3][5] Notably, it has been described as a "super agonist" for β-arrestin recruitment, exhibiting higher efficacy than dopamine itself.[3] This robust recruitment of β-arrestin by this compound is associated with pronounced receptor internalization and the development of rapid tolerance.[1][13]
In contrast, many partial D1 agonists exhibit biased agonism, preferentially activating the Gs/cAMP pathway with little to no recruitment of β-arrestin.[8][9] For instance, SKF38393 is a partial agonist for cAMP production but fails to promote β-arrestin recruitment and subsequent receptor internalization.[9] Similarly, tavapadon is a G protein-biased partial agonist.[8] This biased signaling profile may lead to a more sustained therapeutic effect with a reduced propensity for tolerance development. Dihydrexidine, while often classified as a partial agonist, behaves as a full agonist in both cAMP and β-arrestin pathways, leading to significant receptor internalization, similar to this compound.[1][5]
The differential activation of these pathways by full versus biased partial agonists has significant implications for their downstream effects and therapeutic potential.
Experimental Workflows
The characterization of D1 receptor agonists typically involves a series of in vitro assays to determine their binding and functional properties.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for the D1 receptor.
Materials:
-
HEK293 cells stably expressing the human D1 receptor.
-
Cell membrane preparation from the above cells.
-
Radioligand: [³H]SCH23390.
-
Non-specific binding determinant: 10 µM (+)-butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (this compound, partial D1 agonists).
-
Glass fiber filters (GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the D1 receptor membrane preparation on ice.
-
In a 96-well plate, add assay buffer, radioligand ([³H]SCH23390 at a concentration near its K₋d), and serial dilutions of the test compound.
-
For total binding wells, add only buffer and radioligand.
-
For non-specific binding wells, add buffer, radioligand, and a high concentration of (+)-butaclamol.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds in stimulating cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D1 receptor.
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4).
-
Test compounds (this compound, partial D1 agonists).
-
Forskolin (for Gi-coupled receptor assays, not primary for D1).
-
cAMP assay kit (e.g., TR-FRET based).
-
384-well white microplates.
-
Plate reader capable of TR-FRET.
Procedure:
-
Seed the D1-expressing cells into a 384-well plate and culture overnight.
-
Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.
-
Generate dose-response curves and calculate EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay
Objective: To measure the ability of test compounds to promote the interaction between the D1 receptor and β-arrestin 2.
Materials:
-
U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., DiscoveRx PathHunter). These cells co-express the D1 receptor fused to a protein fragment and β-arrestin 2 fused to the complementary fragment of a reporter enzyme.
-
Cell culture medium.
-
Assay buffer.
-
Test compounds (this compound, partial D1 agonists).
-
Detection reagents for the reporter enzyme.
-
Luminescence plate reader.
Procedure:
-
Plate the assay-ready cells in a 384-well white plate.
-
Add serial dilutions of the test compounds.
-
Incubate at 37°C for 60-90 minutes.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes.
-
Measure the luminescence signal.
-
Generate dose-response curves and calculate EC₅₀ and Eₘₐₓ values.
ERK1/2 Phosphorylation Assay
Objective: To determine the effect of test compounds on the phosphorylation of ERK1/2 as a measure of downstream signaling.
Materials:
-
Cells expressing the D1 receptor (e.g., HEK293-D1R).
-
Serum-free cell culture medium.
-
Test compounds (this compound, partial D1 agonists).
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).
-
Western blotting equipment or a plate-based immunoassay system (e.g., In-Cell Western).
Procedure (Western Blotting):
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of the test compounds for a short period (e.g., 5-15 minutes).
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using an appropriate substrate (e.g., chemiluminescence).
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities to determine the level of ERK1/2 phosphorylation.
References
- 1. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impaired β-arrestin recruitment and reduced desensitization by non-catechol agonists of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings with A-77636: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of A-77636 with other key dopamine (B1211576) D1 receptor agonists. It is designed to facilitate the replication of published findings by offering detailed experimental protocols, comparative data, and a clear understanding of the underlying signaling pathways.
This compound is a potent, selective, and long-acting full agonist for the dopamine D1 receptor.[1][2][3] It has been extensively used in preclinical research to investigate the role of D1 receptor signaling in various physiological and pathological processes, including Parkinson's disease, addiction, and cognition.[1][4][5] However, its utility can be limited by the rapid development of tolerance, or tachyphylaxis, upon repeated administration.[4][6] This guide will delve into the characteristics of this compound in comparison to other commonly used D1 agonists, providing the necessary data and protocols to design and interpret experiments effectively.
Comparative Analysis of this compound and Other D1 Receptor Agonists
To aid in the selection of the most appropriate D1 agonist for a specific research question, the following tables summarize the quantitative data from various studies, comparing this compound with other well-characterized compounds such as SKF 81297, SKF 82958, and dihydrexidine.
In Vitro Pharmacology
| Compound | Target | Assay | EC50 (nM) | Emax (% of Dopamine or other standard) | Reference |
| This compound | Dopamine D1 Receptor | cAMP Accumulation | 1.1 | 102% (of Dopamine) | [3] |
| This compound | Dopamine D1 Receptor | β-arrestin Recruitment | 34 | 130% (of SKF 81297) | [7][8] |
| SKF 81297 | Dopamine D1 Receptor | cAMP Accumulation | - | Full agonist | [7][8] |
| SKF 81297 | Dopamine D1 Receptor | β-arrestin Recruitment | - | Full agonist | [7][8] |
| Dihydrexidine | Dopamine D1 Receptor | cAMP Accumulation | - | Full agonist | [9] |
| Dihydrexidine | Dopamine D1 Receptor | β-arrestin Recruitment | - | Efficacy similar to dopamine | [2] |
EC50: Half maximal effective concentration. Emax: Maximum effect. Note: Dashes indicate where specific values were not provided in the cited literature, but the compound was characterized as a full or partial agonist.
In Vivo Behavioral Effects
| Compound | Animal Model | Behavioral Assay | Dose Range | Key Findings | Reference |
| This compound | Mice | Locomotor Activity | 1-10 mg/kg | Dose-dependently decreased cocaine-induced locomotor activity. | [1] |
| SKF 81297 | Mice | Locomotor Activity | 1-10 mg/kg | Dose-dependently decreased cocaine-induced locomotor activity. | [1] |
| SKF 82958 | Mice | Locomotor Activity | 1-10 mg/kg | Dose-dependently decreased cocaine-induced locomotor activity. | [1] |
| This compound | Aged Monkeys | Spatial Working Memory | 0.001-0.1 mg/kg | Low doses improved performance, while higher doses had no effect or impaired performance. | [6] |
| SKF 81297 | Aged Monkeys | Spatial Working Memory | 0.01-1.0 mg/kg | Low doses improved performance, while higher doses had no effect or impaired performance. | [6] |
Signaling Pathways of D1 Receptor Agonists
Activation of the D1 receptor by agonists like this compound primarily initiates a canonical signaling cascade through the coupling to Gαs/olf proteins. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[10] cAMP then activates protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), leading to the phosphorylation of various downstream targets and subsequent cellular responses.
More recent research has highlighted the role of β-arrestin in D1 receptor signaling and regulation. Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin is recruited, which can lead to receptor desensitization and internalization.[10] Interestingly, this compound has been shown to be a "super agonist" for β-arrestin recruitment, which may contribute to its rapid induction of tolerance.[7][8]
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for common experiments involving this compound are provided below.
In Vitro cAMP Accumulation Assay
This protocol is a generalized procedure for measuring intracellular cAMP levels in response to D1 receptor stimulation. Specific cell types and reagent concentrations may need to be optimized.
1. Cell Culture and Plating:
-
Culture cells expressing the dopamine D1 receptor (e.g., HEK293, CHO, or neuronal cell lines) in appropriate media.
-
Seed cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
2. Compound Preparation:
-
Prepare a stock solution of this compound and other D1 agonists in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the agonists in assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
3. Assay Procedure:
-
Wash the cells once with warm assay buffer.
-
Add the agonist dilutions to the respective wells. Include a vehicle control and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
4. cAMP Measurement:
-
Measure intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA, HTRF, or AlphaScreen).[11][12][13] Follow the manufacturer's instructions for the specific kit.
5. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
D1 Receptor Internalization Assay
This protocol describes a method to quantify agonist-induced internalization of the D1 receptor using an antibody-based detection method.
1. Cell Culture and Transfection (if necessary):
-
Use a cell line stably or transiently expressing a tagged D1 receptor (e.g., with a HA or FLAG epitope tag on the extracellular N-terminus).
-
Plate cells on coverslips or in multi-well plates suitable for immunofluorescence or cell surface ELISA.
2. Agonist Treatment:
-
Treat cells with the desired concentration of this compound or other agonists for a specific time course (e.g., 30-60 minutes) at 37°C.[14]
-
Include a vehicle-treated control group.
3. Staining and Imaging (for Immunofluorescence):
-
Fix the cells with paraformaldehyde.
-
For detection of surface receptors, perform staining with a primary antibody against the epitope tag before cell permeabilization.
-
For total receptor expression, permeabilize the cells with a detergent (e.g., Triton X-100) before or during primary antibody incubation.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.
-
Quantify receptor internalization by measuring the ratio of intracellular to plasma membrane fluorescence.
4. Cell Surface ELISA (for quantitative analysis):
-
After agonist treatment, fix the cells.
-
Incubate with a primary antibody against the epitope tag.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a colorimetric substrate and measure the absorbance using a plate reader.
-
A decrease in absorbance in agonist-treated wells compared to control wells indicates receptor internalization.[2]
Conclusion
This compound remains a valuable tool for investigating the functional roles of the dopamine D1 receptor. Its high potency and efficacy make it a robust pharmacological probe. However, researchers must be mindful of its propensity to induce rapid tolerance, which is likely linked to its slow dissociation from the receptor and its strong induction of β-arrestin-mediated desensitization and internalization.[2][4][6][7] By carefully considering the comparative data and employing the detailed protocols provided in this guide, researchers can enhance the reproducibility of their findings and contribute to a more comprehensive understanding of D1 receptor pharmacology. When designing experiments, the choice between this compound and other D1 agonists should be guided by the specific scientific question, considering the desired duration of action and the potential for tolerance to influence the experimental outcomes.
References
- 1. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and this compound, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists | bioRxiv [biorxiv.org]
- 9. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors * - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A-77636 and D2 Receptor Agonists on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the locomotor effects induced by the selective dopamine (B1211576) D1 receptor agonist A-77636 and classical D2 receptor agonists, such as quinpirole (B1680403) and bromocriptine (B1667881). The information presented is collated from various preclinical studies to offer a comprehensive overview for researchers in neuropharmacology and drug development.
Executive Summary
Dopamine receptors are critical mediators of locomotor activity. While both D1 and D2 receptor stimulation can modulate movement, they do so through distinct signaling pathways and produce qualitatively and quantitatively different behavioral responses. This compound, a potent D1 agonist, is known to elicit robust and sustained hyperlocomotion. In contrast, D2 receptor agonists like quinpirole and bromocriptine often induce a biphasic response, characterized by an initial suppression of activity at lower doses or early time points, followed by a period of hyperactivity. The following sections provide a detailed comparison of their effects, supported by experimental data and protocols.
Data Presentation: this compound vs. D2 Agonists in Locomotor Activity
The following tables summarize quantitative data from separate studies on the effects of this compound and the D2 receptor agonists quinpirole and bromocriptine on locomotor activity in rodents. It is important to note that these data are not from direct head-to-head comparative studies and experimental conditions may vary.
Table 1: Effect of this compound on Locomotor Activity in Rodents
| Species | Dose Range (mg/kg) | Route of Administration | Effect on Locomotor Activity | Duration of Action |
| Rat | 0.3 - 3.0 | s.c. | Elicits prolonged contralateral turning in 6-OHDA lesioned rats | > 20 hours[1] |
| Mouse | 1.0 - 10.0 | i.p. | Dose-related decrease in cocaine-induced locomotor activity | Not specified[2] |
Table 2: Effect of D2 Receptor Agonists (Quinpirole and Bromocriptine) on Locomotor Activity in Rodents
| Agonist | Species | Dose Range (mg/kg) | Route of Administration | Effect on Locomotor Activity | Duration of Action |
| Quinpirole | Rat | Not specified | Not specified | Decreased locomotor activity[3] | Not specified |
| Mouse | 0.5 | i.p. | Increased activity in the dark phase, decreased in the light phase[4][5][6][7] | Over 3 days[4][5][6][7] | |
| Bromocriptine | Rat | 2.0 - 20.0 | i.p. | Initial suppression followed by dose-dependent increase in locomotion | Several hours[8] |
| Mouse | 2.5 - 10.0 | i.p. | Dose-dependent stimulation after initial suppression | Prolonged |
Signaling Pathways
The differential effects of this compound and D2 receptor agonists on locomotor activity are rooted in their distinct intracellular signaling cascades.
Dopamine D1 Receptor Signaling Pathway
This compound acts on D1 receptors, which are coupled to the Gs/olf family of G-proteins. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates a cascade of downstream targets, ultimately modulating neuronal excitability and gene expression to promote locomotor activity.
Dopamine D2 Receptor Signaling Pathway
D2 receptor agonists, such as quinpirole and bromocriptine, bind to D2 receptors, which are coupled to Gi/o G-proteins. This interaction inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and inhibition of neurotransmitter release. This inhibitory action is thought to contribute to the initial locomotor suppression observed with D2 agonists.
Experimental Protocols
The assessment of locomotor activity in rodents is typically conducted using an open field test. The following is a generalized protocol based on standard laboratory procedures.
Open Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents following the administration of a test compound.
Apparatus:
-
A square or circular arena with high walls to prevent escape, typically made of a non-porous material for easy cleaning.
-
The arena is often equipped with a grid of infrared beams or an overhead video camera connected to a tracking software to automatically record and analyze the animal's movement.
Procedure:
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.
-
Habituation (Optional): Animals may be placed in the open field arena for a set period on days prior to testing to reduce novelty-induced anxiety.
-
Drug Administration: Animals are administered the test compound (e.g., this compound, quinpirole, bromocriptine) or vehicle control via the specified route (e.g., intraperitoneal, subcutaneous).
-
Testing: Following a predetermined pretreatment time, each animal is individually placed in the center of the open field arena.
-
Data Collection: Locomotor activity is recorded for a specified duration (e.g., 30-120 minutes). Key parameters measured include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in different zones of the arena (e.g., center vs. periphery)
-
-
Cleaning: The arena is thoroughly cleaned with a mild disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
Conclusion
The selective D1 receptor agonist this compound and D2 receptor agonists like quinpirole and bromocriptine exert distinct effects on locomotor activity, which are attributable to their opposing actions on the adenylyl cyclase/cAMP signaling pathway. This compound generally produces a robust and sustained increase in locomotion. In contrast, D2 agonists often induce a more complex, biphasic response, with initial hypoactivity followed by hyperactivity. These differences are crucial for researchers designing experiments to probe the dopaminergic system's role in motor control and for the development of novel therapeutics targeting dopamine receptors. The lack of direct comparative studies highlights an area for future research to precisely delineate the quantitative and qualitative differences in the locomotor profiles of these compounds under identical experimental conditions.
References
- 1. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and this compound, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpn.or.kr [cpn.or.kr]
- 4. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 7. Locomotor-activating effects of the D2 agonist bromocriptine show environment-specific sensitization following repeated injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulant properties of bromocriptine on central dopamine receptors in comparison to apomorphine, (+)-amphetamine and L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A-77636 and Cocaine on Dopamine Pathways: A Guide for Researchers
This guide provides a detailed comparative analysis of the effects of A-77636, a selective dopamine (B1211576) D1 receptor agonist, and cocaine, a dopamine transporter inhibitor, on dopamine pathways. The information is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic signaling and its modulation. This document synthesizes experimental data on the biochemical and behavioral effects of these two compounds, presenting quantitative data in tabular format, detailing experimental methodologies, and visualizing key concepts and workflows.
Introduction to this compound and Cocaine
This compound is a potent and selective agonist for the dopamine D1 receptor, demonstrating antiparkinsonian activity in preclinical models.[1] Its mechanism of action is distinct from that of cocaine, a widely studied psychostimulant that primarily functions by blocking the dopamine transporter (DAT), thereby increasing the synaptic concentration of dopamine.[2] Understanding the contrasting and overlapping effects of a direct receptor agonist (this compound) and a reuptake inhibitor (cocaine) is crucial for elucidating the complex roles of the dopamine system in motor control, reward, and addiction. Recent research suggests that D1 receptor full agonists like this compound may have therapeutic potential for treating cocaine abuse, making a direct comparison of their effects particularly relevant.[3]
Mechanism of Action
The fundamental difference in the mechanism of action of this compound and cocaine dictates their downstream effects on dopamine pathways.
This compound: As a direct D1 receptor agonist, this compound mimics the action of endogenous dopamine at the postsynaptic D1 receptor. This activation initiates a signaling cascade, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. This signaling pathway is involved in various cellular processes, including gene expression and neuronal excitability.
Cocaine: Cocaine's primary mechanism is the blockade of the dopamine transporter (DAT).[2] By inhibiting DAT, cocaine prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, resulting in prolonged and enhanced stimulation of both D1 and D2 dopamine receptors.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing this compound and cocaine. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | D1 Receptor | D2 Receptor | Serotonin (B10506) Transporter (SERT) | 5-HT2A Receptor | 5-HT2C Receptor |
| This compound | - | 39.8[1] | >10,000 (EC50)[1] | - | - | - |
| Cocaine | 99 - 260 | >10,000 | >10,000 | 230 - 390 | 4,800 | 5,300 |
Note: A direct comparative study measuring Ki values for both compounds under identical conditions was not available. The presented data is compiled from multiple sources and should be interpreted with caution.
Table 2: In Vivo Effects on Locomotor Activity
| Compound | Dose Range (mg/kg) | Effect on Locomotor Activity | Animal Model | Reference |
| This compound | 1 - 10 | Dose-dependent decrease in cocaine-induced hyperactivity | Swiss-Webster Mice | [3] |
| Cocaine | 5 - 56 | Dose-dependent increase, maximal at 20-40 mg/kg | Swiss-Webster Mice | [3] |
| Cocaine | 5 - 50 | Monotonic increase in general activity | Rats | [4] |
Table 3: In Vivo Microdialysis - Effects on Extracellular Dopamine
| Compound | Dose (mg/kg, i.v.) | Peak Increase in Extracellular Dopamine (% of baseline) | Brain Region | Animal Model | Reference |
| This compound | - | Data not available in a direct comparative study | - | - | - |
| Cocaine | 1 | ~350% | Nucleus Accumbens | Rat | [5] |
| Cocaine | 3 µmol/kg | ~400% | Nucleus Accumbens | Rat | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., striatum for DAT, D1, and D2 receptors) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in the assay buffer.
-
Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]SCH 23390 for D1 receptors) and varying concentrations of the unlabeled test compound (this compound or cocaine).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of a living animal in response to drug administration.
General Protocol:
-
Surgical Implantation: Anesthetize the animal (e.g., rat or mouse) and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens or striatum).
-
Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer the test compound (this compound or cocaine) via a systemic (e.g., intraperitoneal injection) or local (via the perfusion fluid) route.
-
Sample Collection: Continue collecting dialysate samples at timed intervals after drug administration.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and analyze the time course of the drug's effect.
Locomotor Activity Measurement
Objective: To assess the effect of a drug on the spontaneous motor activity of an animal.
General Protocol:
-
Habituation: Habituate the animals (e.g., mice or rats) to the testing environment (locomotor activity chambers) and handling procedures.
-
Drug Administration: Administer the test compound (this compound or cocaine) or vehicle control at various doses.
-
Data Collection: Immediately place the animal in the locomotor activity chamber. The chamber is equipped with infrared beams, and the system records the number of beam breaks as a measure of horizontal and vertical activity over a specified period.[7]
-
Data Analysis: Analyze the locomotor activity data, often in time bins, to determine the dose-response relationship and the time course of the drug's effect. Compare the activity of drug-treated animals to that of vehicle-treated controls.[8]
Discussion and Future Directions
The comparative analysis of this compound and cocaine reveals distinct pharmacological profiles that translate into different behavioral outcomes. This compound's selectivity for the D1 receptor provides a tool to probe the specific functions of this receptor subtype in isolation, while cocaine's broad action on monoamine transporters offers a more complex picture of widespread neurotransmitter system dysregulation.
The finding that this compound can attenuate cocaine-induced hyperactivity suggests a potential therapeutic application for D1 receptor agonists in managing the effects of cocaine.[3] However, the lack of direct comparative in vivo microdialysis data for this compound is a significant knowledge gap. Future research should prioritize direct, head-to-head comparisons of these compounds on extracellular dopamine levels in key brain regions like the nucleus accumbens and prefrontal cortex.
Furthermore, exploring the effects of chronic administration of this compound on cocaine self-administration and seeking behaviors would provide valuable insights into its long-term therapeutic potential. Investigating the downstream signaling pathways activated by this compound in comparison to the receptor activation patterns induced by cocaine-elevated dopamine will also be critical for a comprehensive understanding of their distinct and shared effects on the dopamine system.
References
- 1. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Transporter Levels in Cocaine Dependent Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and this compound, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-amphetamine, cocaine and caffeine: a comparative study of acute effects on locomotor activity and behavioural patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cocaine increases extracellular dopamine in rat nucleus accumbens and ventral tegmental area as shown by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cocaine and cocaethylene: microdialysis comparison of brain drug levels and effects on dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. va.gov [va.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Head-to-Head Comparison of the Dopamine D1 Receptor Agonists: A-77636 and Dihydrexidine
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two significant dopamine (B1211576) D1 receptor agonists, A-77636 and dihydrexidine (B1670578). Both compounds have been instrumental in elucidating the role of the D1 receptor in various physiological and pathological processes. This document synthesizes experimental data on their receptor binding profiles, in vitro efficacy, and in vivo behavioral effects to offer a clear, objective comparison for researchers in neuroscience and drug development.
Overview and Chemical Structures
This compound is a non-catechol, potent, and selective D1 receptor agonist.[1] Its chemical structure features a 3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride moiety.[1] This structural characteristic contributes to its distinct pharmacological profile, including a long duration of action.[2]
Dihydrexidine (DHX) is a phenanthridine (B189435) derivative and was one of the first potent, full agonists developed for the D1 receptor.[3][4] Unlike many earlier compounds which were partial agonists, dihydrexidine demonstrated efficacy comparable to or greater than dopamine in stimulating cyclic AMP (cAMP) synthesis.[3][4] It is a moderately selective full agonist at both D1 and D5 receptors, with approximately 10-fold selectivity over the D2 receptor.[5]
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the key quantitative data on the receptor binding affinity and functional efficacy of this compound and dihydrexidine. Data has been compiled from multiple studies, and variations may exist due to different experimental conditions.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D5 Receptor | Selectivity (D2/D1) |
| This compound | 39.8[1] | >10,000[1] | - | >250 |
| Dihydrexidine | - | 130[6] | - | ~10[5] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Efficacy
| Compound | Assay | Efficacy (Emax) | Potency (EC50, nM) |
| This compound | cAMP Production (Rat Caudate-Putamen) | 134% of Dopamine[1] | - |
| cAMP Production (Fish Retina) | 102% of Dopamine[1] | 1.1[1] | |
| β-arrestin Recruitment (D1R) | 130% (Super-agonist)[7] | 34[7] | |
| cAMP Production (D1R) | 99%[7] | 3.0[7] | |
| β-arrestin Recruitment (D5R) | 100%[7] | 3.6[7] | |
| cAMP Production (D5R) | 103%[7] | 1.1[7] | |
| Dihydrexidine | cAMP Production (Rat Striatum) | Full agonist (equivalent to or greater than dopamine)[3][6] | - |
| D1R Internalization | Pronounced[8] | - |
Signaling Pathways and Functional Selectivity
Both this compound and dihydrexidine primarily exert their effects through the activation of the D1 dopamine receptor, a G protein-coupled receptor (GPCR) that canonicaly couples to Gαs/olf to stimulate adenylyl cyclase and increase intracellular cAMP levels.[9][10] However, recent research has highlighted the complexity of D1 receptor signaling, including the concept of functional selectivity or biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways).[11]
This compound has been characterized as a potent, super agonist for D1R-β-arrestin2 activity.[7][12] This pronounced recruitment of β-arrestin is associated with significant receptor internalization and may contribute to the rapid behavioral tolerance observed with this compound.[2][8][12] In contrast, while dihydrexidine also induces D1 receptor internalization, some studies suggest it has more rapid dissociation kinetics compared to this compound.[8]
In Vivo Behavioral Effects: A Comparative Summary
The distinct in vitro profiles of this compound and dihydrexidine translate to different behavioral effects in animal models.
This compound:
-
Antiparkinsonian Effects: this compound has demonstrated efficacy in rodent and primate models of Parkinson's disease, increasing locomotor activity and reducing parkinsonian symptoms.[1]
-
Long Duration of Action: It elicits prolonged contralateral turning in 6-OHDA-lesioned rats, lasting over 20 hours.[1]
-
Tolerance: A significant limitation of this compound is the rapid development of behavioral tolerance, which may be linked to its slow dissociation from the D1 receptor and subsequent receptor desensitization.[2]
Dihydrexidine:
-
Antiparkinsonian Effects: Dihydrexidine has also shown impressive antiparkinsonian effects in the MPTP-primate model.[5] In the 6-OHDA rat model, it produces robust contralateral rotation.[13]
-
Cognitive Enhancement: Dihydrexidine has been shown to improve cognitive performance in rats, an effect thought to be mediated by an increase in acetylcholine (B1216132) release in the striatum and frontal cortex.[14][15]
-
Behavioral Profile: In rats, dihydrexidine increases locomotion, sniffing, and grooming.[16] The effects on locomotion appear to be blocked by both D1 and D2 antagonists, suggesting a complex interaction between these receptor systems.[16]
-
Oral Bioavailability: Studies comparing dihydrexidine with its oxygen bioisostere, doxanthrine, indicated that dihydrexidine has poor oral activity in the 6-OHDA rat model.[13]
Table 3: Summary of In Vivo Behavioral Effects
| Feature | This compound | Dihydrexidine |
| Primary Indication Studied | Parkinson's Disease[1] | Parkinson's Disease, Cognitive Deficits[5][14][15] |
| Duration of Action | Prolonged (>20 hours)[1] | Shorter than this compound[13] |
| Key Behavioral Outcomes | Increased locomotion, contralateral turning[1] | Increased locomotion, sniffing, grooming, improved cognition[14][15][16] |
| Tolerance | Rapid development of tolerance[2] | Less pronounced than this compound |
| Oral Bioavailability | Active after oral administration in marmosets[1] | Poor in rats[13] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the characterization of D1 receptor agonists like this compound and dihydrexidine.
Dopamine Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and dihydrexidine for dopamine receptor subtypes.
Methodology: Competitive Radioligand Binding Assay [17][18]
-
Membrane Preparation: Crude membrane fractions containing dopamine receptors are prepared from rodent striatal tissue or from cell lines expressing specific dopamine receptor subtypes.[17]
-
Assay Components:
-
Receptor membrane preparation.
-
A radiolabeled ligand with known affinity for the target receptor (e.g., [³H]SCH23390 for D1-like receptors).[17]
-
A range of concentrations of the unlabeled test compound (this compound or dihydrexidine).
-
A saturating concentration of a known antagonist to determine non-specific binding (e.g., (+)-butaclamol).[17]
-
Assay buffer.
-
-
Incubation: The components are incubated together to allow for competitive binding to the receptors.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.[17]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of specific binding is calculated at each concentration of the test compound, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[19][20]
Objective: To measure the effect of this compound or dihydrexidine on dopamine and acetylcholine release in brain regions such as the striatum and prefrontal cortex.
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region of an anesthetized rodent. The animal is allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Equilibration and Baseline Collection: The system is allowed to equilibrate, and baseline dialysate samples are collected to establish basal neurotransmitter levels.
-
Drug Administration: this compound or dihydrexidine is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Sample Collection: Dialysate samples are collected at regular intervals post-drug administration.
-
Sample Analysis: The concentration of neurotransmitters (e.g., dopamine, acetylcholine) in the dialysate samples is quantified using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[19]
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline levels.
Conclusion
This compound and dihydrexidine are both potent D1 receptor full agonists that have significantly advanced our understanding of the D1 receptor system. This compound is a highly selective, long-acting agonist, but its therapeutic potential is limited by the rapid development of tolerance, which may be linked to its strong engagement of the β-arrestin pathway and slow receptor dissociation. Dihydrexidine, while also a full agonist, exhibits a different pharmacological profile with demonstrated pro-cognitive effects and a shorter duration of action. However, its development has been hampered by poor oral bioavailability.
The comparative study of these two compounds underscores the importance of considering not only receptor affinity and efficacy but also the nuances of signaling pathways (functional selectivity) and pharmacokinetic properties in the drug development process. Future research aimed at developing D1 agonists with optimized profiles—retaining the therapeutic benefits while minimizing tolerance and improving bioavailability—will be crucial for the treatment of disorders such as Parkinson's disease and cognitive impairments.
References
- 1. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 6. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Comparison of the D₁ dopamine full agonists, dihydrexidine and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The D1 Agonist Dihydrexidine Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]
- 15. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Behavioral effects in the rat of dihydrexidine, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
A-77636: A Profile of Functional Selectivity at the Dopamine D1 Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced signaling profiles of dopaminergic compounds is paramount. A-77636, a potent and selective dopamine (B1211576) D1 receptor agonist, exhibits significant functional selectivity, demonstrating a bias towards the β-arrestin signaling pathway over the canonical Gs/cAMP pathway. This guide provides a comparative analysis of this compound's signaling properties against other key D1 receptor agonists, supported by experimental data and detailed methodologies.
Comparative Analysis of D1 Receptor Agonist Activity
The functional selectivity of this compound becomes evident when its potency (EC50) and efficacy (Emax) in recruiting Gs/cAMP and β-arrestin signaling pathways are compared to other well-characterized D1 receptor agonists. The data presented in the table below, collated from multiple studies, highlights this compound's distinct signaling signature.
| Compound | Assay | EC50 (nM) | Emax (% of Dopamine or SKF-81297) | Bias | Reference |
| This compound | cAMP Accumulation | 3.0 | 99% | β-arrestin | [1] |
| β-arrestin Recruitment | 34 | 130% (super-agonist) | [1] | ||
| Adenylate Cyclase | 5.7 ± 1.8 | Full intrinsic activity | [2] | ||
| Receptor Internalization | 80 ± 10 | Higher than Dopamine | |||
| Dopamine | Adenylate Cyclase | 91 ± 47 | 100% | Balanced | [2] |
| Receptor Internalization | 600 ± 200 | 100% | |||
| SKF-81297 | cAMP Accumulation | 3.3 | 100% | Balanced | [1] |
| β-arrestin Recruitment | 140 | 100% | |||
| Dinapsoline | Adenylate Cyclase | 10 ± 3.0 | Full intrinsic activity | Gs-biased | [2] |
| Receptor Internalization | 200 ± 100 | Higher than Dopamine |
Note: Efficacy (Emax) is often expressed relative to a standard agonist, such as dopamine or SKF-81297.
Recent studies have characterized this compound as a potent, full agonist for D1R cAMP signaling (EC50 = 3.0 nM, Emax = 99%)[1]. Remarkably, it acts as a "super-agonist" for β-arrestin recruitment, with an EC50 of 34 nM and an Emax of 130% compared to SKF-81297[1]. This preferential activation of the β-arrestin pathway results in a β-arrestin bias factor of 10, indicating significant functional selectivity[1]. This biased signaling profoundly impacts D1R endocytosis, with this compound showing a significantly increased ability to induce receptor internalization[1].
In contrast, other agonists like dinapsoline, while being a full agonist for adenylyl cyclase activation, show different effects on receptor trafficking. Following agonist removal, receptors stimulated by dopamine are rapidly recycled to the cell surface, whereas this compound causes prolonged intracellular retention of the receptor[2][3]. This suggests that these agonists direct the D1 receptor to different intracellular trafficking pathways, a key aspect of functional selectivity[2][3].
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
cAMP Accumulation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the intracellular accumulation of cyclic AMP (cAMP) following D1 receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human Dopamine D1 receptor.
-
Culture Medium: Ham's F-12K or DMEM with 10% FBS.
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% Protease-free BSA, and 0.5 mM IBMX, pH 7.4.
-
Test Compounds (e.g., this compound, Dopamine, SKF-81297).
-
TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit).
-
384-well white microplates.
-
TR-FRET-capable plate reader.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend the cells in Stimulation Buffer to the desired density (e.g., 0.5 x 10^6 cells/mL).
-
Agonist Stimulation: Add various concentrations of the test compounds to the wells of the 384-well plate.
-
Cell Addition: Add the cell suspension to the wells containing the test compounds.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.
-
cAMP Detection: Add the TR-FRET assay reagents (e.g., Eu-cAMP tracer and ULight™-anti-cAMP antibody) to the wells.
-
Second Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~320-340 nm and emission wavelengths of ~615 nm and ~665 nm.
-
Data Analysis: The ratio of the emission at 665 nm to 615 nm is calculated. A decrease in this ratio corresponds to an increase in intracellular cAMP. Plot the data using a non-linear regression to determine EC50 and Emax values.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the recruitment of β-arrestin to the D1 receptor upon agonist binding.
Materials:
-
HEK293 cells.
-
Plasmids encoding D1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Venus or GFP).
-
Transfection reagent.
-
Culture Medium: DMEM with 10% FBS.
-
Assay Buffer: HBSS.
-
BRET substrate (e.g., Coelenterazine (B1669285) h).
-
Test Compounds.
-
96-well white, clear-bottom microplates.
-
BRET-capable plate reader.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the D1R-Rluc and β-arrestin-Venus plasmids.
-
Cell Plating: 24 hours post-transfection, seed the cells into a 96-well plate and incubate for another 24 hours.
-
Assay Protocol:
-
Wash the cells once with Assay Buffer.
-
Add test compounds at various concentrations and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.
-
-
Substrate Addition: Add the BRET substrate (e.g., coelenterazine h) to the wells.
-
Data Acquisition: Immediately measure the BRET signal using a plate reader that can simultaneously quantify the luminescence from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).
-
Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. An increase in the BRET ratio indicates β-arrestin recruitment. Plot the data using a non-linear regression to determine EC50 and Emax values.
Visualizing Functional Selectivity and Experimental Design
The following diagrams, created using the DOT language, illustrate the concept of D1 receptor functional selectivity and the general workflow for assessing it.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors * - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Behavioral Tolerance Profiles of Dopamine D1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutic agents targeting the dopamine (B1211576) D1 receptor holds significant promise for treating a range of neurological and psychiatric disorders. However, a critical challenge in the clinical application of D1 agonists is the development of behavioral tolerance, which can substantially limit their long-term efficacy. This guide provides an objective comparison of the behavioral tolerance profiles of several key D1 agonists, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental designs.
Quantitative Comparison of Behavioral Tolerance to D1 Agonists
The propensity of D1 agonists to induce tolerance varies significantly, influenced by factors such as their intrinsic efficacy, binding kinetics, and the dosing regimen employed. The following table summarizes quantitative data from preclinical studies on the development of tolerance to various D1 agonists.
| D1 Agonist | Agonist Type | Species (Strain) | Behavioral Assay | Dosing Regimen | Tolerance Outcome | Key Findings |
| Dihydrexidine (DHX) | Full Agonist | Rat (Wistar) | Acetylcholine (B1216132) Efflux | 18 mg/kg, i.p., daily for 14 days | Tolerance Observed | Repeated administration significantly curtailed the stimulatory effect of a challenge dose on acetylcholine efflux in the hippocampus.[1] |
| Dinapsoline (B1670685) | Full Agonist | Rat (Sprague-Dawley) | Contralateral Rotation (6-OHDA lesioned) | Daily or twice-daily s.c. injections for 14 days | No Tolerance/Sensitization | Intermittent administration did not produce tolerance and in some cases led to sensitization of the rotational response.[2] |
| Continuous infusion via osmotic minipump | Rapid Tolerance | Continuous exposure to dinapsoline resulted in the rapid development of tolerance.[2] | ||||
| A-77636 | Full Agonist | Rat | Contralateral Rotation (6-OHDA lesioned) | Daily dosing | Rapid and Complete Tolerance | Daily administration quickly led to a complete loss of the rotational response.[2] This is potentially due to its slow dissociation from the D1 receptor, leading to persistent receptor activation and subsequent desensitization.[3] |
| CY 208-243 | Partial Agonist | Rat | Antinociception | Repeated administration | No Cross-Tolerance with Morphine | Rats made tolerant to CY 208-243 did not show cross-tolerance to the effects of morphine, suggesting a distinct mechanism of action and potentially lower dependence liability.[4] |
| Human | Antiparkinsonian Effects | Monotherapy | Mild Efficacy | Exerted a mild antiparkinsonian effect, primarily improving tremor in de novo Parkinson's disease patients.[5] | ||
| A-68930 | Full Agonist | Rat (Neonatal 6-OHDA lesioned) | Locomotor Activity & Stereotypy | Repeated administration at 2-week intervals | Sensitization (Priming) | Intermittent administration led to behavioral sensitization. However, high doses produced marked desensitization of D1 receptor activation for up to 3 days.[6] |
| SKF 81297 | Full Agonist | Mouse (Swiss-Webster) | Locomotor Activity (in combination with cocaine) | Acute pretreatment | Modulation of Cocaine Effects | Dose-dependently decreased cocaine-induced locomotor activity.[1] |
| SKF 82958 | Full Agonist | Mouse (Swiss-Webster) | Locomotor Activity (in combination with cocaine) | Acute pretreatment | Modulation of Cocaine Effects | Dose-dependently decreased cocaine-induced locomotor activity.[1] |
Key Signaling Pathways and Experimental Workflows
To understand the development of behavioral tolerance to D1 agonists, it is crucial to visualize the underlying molecular mechanisms and the experimental procedures used to assess them.
D1 Receptor Signaling and Desensitization Pathway
The activation of the D1 receptor initiates a cascade of intracellular events that lead to the desired physiological response. However, prolonged or repeated stimulation triggers desensitization mechanisms, which are the molecular basis of tolerance. The following diagram illustrates this pathway.
References
- 1. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and this compound, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dinapsoline: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CY 208-243: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a selective partial D1 agonist, CY 208-243, in de novo patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the D1-dopamine agonists SKF-38393 and A-68930 in neonatal 6-hydroxydopamine-lesioned rats: behavioral effects and induction of c-fos-like immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Effects of A-77636 and Other Dopamine D1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the selective dopamine (B1211576) D1 receptor agonist, A-77636, on gene expression relative to other commonly studied D1 agonists. The information presented is synthesized from multiple experimental studies to offer a comprehensive overview for researchers in neurobiology and pharmacology.
Introduction to this compound and D1 Receptor Agonism
This compound is a potent and selective agonist for the dopamine D1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] Activation of the D1 receptor is coupled to the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA).[2][3] This signaling cascade ultimately modulates neuronal excitability and gene expression, playing a critical role in processes such as motor control, reward, and cognition.[2] Several other compounds, including SKF-82958, SKF-81297, and dihydrexidine, are also widely used to probe D1 receptor function. Understanding the distinct gene expression profiles induced by these agonists is crucial for elucidating their specific pharmacological effects and therapeutic potential.
Comparative Analysis of Gene Expression
Table 1: Comparison of Immediate-Early Gene Expression Induced by Various D1 Receptor Agonists in the Striatum
| Agonist | Gene | Species | Brain Region | Change in Expression | Reference |
| This compound | Data not available in a direct comparative context | ||||
| SKF-82958 | c-fos | Rat | Striatum | Dose-dependent increase | [4] |
| NGFI-A (zif268) | Rat | Caudate Putamen, Nucleus Accumbens | Increase | ||
| SKF-81297 | GAD65 | Rat | Striatum (dopamine-depleted) | Increase (acute) | [5] |
| GAD67 | Rat | Striatum (dopamine-depleted) | Increase (acute & subchronic) | [5] | |
| vGAT | Rat | Striatum (dopamine-depleted) | Increase (subchronic) | [5] | |
| SKF-38393 | c-fos | Rat | Striatum (dopamine-depleted) | Increase | [6] |
| zif268 | Rat | Striatum (dopamine-depleted) | Increase | [6] | |
| jun-B | Rat | Striatum | Increase | [7] | |
| Dihydrexidine | Data on specific gene expression changes are limited in direct comparisons | [8][9][10] |
Note: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions (e.g., animal models, drug doses, and time points). The absence of data for this compound in a comparative format highlights a gap in the current literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying D1 receptor-mediated gene expression and the common experimental approaches used to study these effects, the following diagrams are provided.
Dopamine D1 Receptor Signaling Pathway
Experimental Workflow for Gene Expression Analysis
Experimental Protocols
The following are generalized protocols for key experiments cited in the study of D1 receptor agonist effects on gene expression. Specific parameters may vary between studies.
In Vivo D1 Agonist Administration and Tissue Collection
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: this compound, SKF-82958, or other D1 agonists are dissolved in a suitable vehicle (e.g., sterile saline). The drug is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at specified doses. A vehicle control group is always included.
-
Tissue Harvest: At predetermined time points following drug administration (e.g., 30 min, 1 hr, 2 hr), animals are euthanized by an approved method (e.g., cervical dislocation or CO2 asphyxiation followed by decapitation). The brain is rapidly removed, and the striatum is dissected on an ice-cold surface. The tissue is then immediately processed for RNA extraction or fixed for in situ hybridization.
RNA Extraction from Striatal Tissue
-
Homogenization: The dissected striatal tissue is homogenized in a lysis buffer (e.g., TRIzol reagent) to disrupt cells and inactivate RNases.[11][12]
-
Phase Separation: Chloroform is added to the homogenate, followed by centrifugation to separate the mixture into aqueous (RNA), interphase (DNA), and organic (proteins and lipids) phases.[11]
-
RNA Precipitation: The aqueous phase containing the RNA is transferred to a new tube, and RNA is precipitated using isopropanol.
-
Washing and Resuspension: The RNA pellet is washed with 75% ethanol (B145695) to remove salts and other impurities, air-dried, and then resuspended in RNase-free water.
-
Quality Control: The concentration and purity of the extracted RNA are determined by spectrophotometry (measuring absorbance at 260 and 280 nm). RNA integrity is assessed using gel electrophoresis or a bioanalyzer.
Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and/or oligo(dT) primers.
-
qPCR Reaction: The qPCR is performed in a real-time PCR system using a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan). Gene-specific primers for the target genes (e.g., c-fos, zif268) and a reference (housekeeping) gene (e.g., Gapdh, Actb) are used.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, normalized to the expression of the reference gene, using the ΔΔCt method.
In Situ Hybridization
-
Tissue Preparation: Following euthanasia, animals are transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline). The brains are removed, post-fixed, and then cryoprotected in a sucrose (B13894) solution before being sectioned on a cryostat.[13][14]
-
Probe Preparation: Antisense RNA probes complementary to the mRNA of the target gene are synthesized and labeled with a marker, such as digoxigenin (B1670575) (DIG) or a radioactive isotope.[15]
-
Hybridization: The brain sections are pretreated to enhance probe penetration and then incubated with the labeled probe in a hybridization buffer at an optimized temperature to allow the probe to bind to the target mRNA.[15][16]
-
Washing and Detection: The sections are washed under stringent conditions to remove any non-specifically bound probe. The hybridized probe is then detected using an antibody against the label (for non-radioactive probes) conjugated to an enzyme (e.g., alkaline phosphatase) that catalyzes a color reaction, or by autoradiography (for radioactive probes).[14]
-
Analysis: The sections are imaged using a microscope, and the intensity and distribution of the signal are quantified using image analysis software.
Conclusion
The activation of D1 receptors by agonists like this compound initiates a signaling cascade that leads to the induction of a program of gene expression in the striatum. While direct, large-scale comparative data for this compound is currently limited, studies on other D1 agonists consistently show the upregulation of immediate-early genes, which are crucial for long-term neuronal plasticity. The provided protocols and diagrams offer a framework for researchers to design and interpret experiments aimed at further elucidating the specific molecular effects of this compound and other D1 agonists, which will be vital for the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. MK-801 reverses Fos expression induced by the full dopamine D1 receptor agonist SKF-82958 in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-course of SKF-81297-induced increase in GAD65 and GAD67 mRNA levels in striatonigral neurons and decrease in GABAA receptor α1 subunit mRNA levels in the substantia nigra, pars reticulata, in adult rats with a unilateral 6-OHDA lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D1 dopamine receptor-mediated induction of zif268 and c-fos in the dopamine-depleted striatum: differential regulation and independence from NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. seizure.mgh.harvard.edu [seizure.mgh.harvard.edu]
- 8. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing total RNA extraction method for human and mice samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Immunohistochemistry and RNA in situ hybridization in mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]
A Comparative Analysis of the In Vitro Binding Kinetics of A-77636 and Other Key Dopamine Ligands
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the binding characteristics of A-77636 in comparison to other significant dopamine (B1211576) receptor ligands, supported by experimental data and detailed protocols.
This guide provides an objective comparison of the in vitro binding kinetics of the potent and selective D1 dopamine receptor agonist, this compound, against other well-characterized dopamine ligands: SKF-81297 (a D1 agonist), dihydrexidine (B1670578) (a full D1 agonist), and quinpirole (B1680403) (a D2/D3 agonist). Understanding the distinct binding properties of these compounds is crucial for elucidating their pharmacological effects and for the rational design of novel therapeutics targeting the dopaminergic system.
Quantitative Comparison of Binding Kinetics
The following table summarizes the in vitro binding affinity (Ki), and where available, the association (kon) and dissociation (koff) rate constants for this compound and other selected dopamine ligands. These parameters provide a quantitative measure of the interaction between the ligands and their respective dopamine receptor subtypes.
| Ligand | Primary Receptor Target | Ki (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Source |
| This compound | D1 | 39.8[1][2][3] | 9.03 x 10⁵ | 0.025 | [4] |
| SKF-81297 | D1 | 15 | Not available | Not available | [5] |
| Dihydrexidine | D1 | ~10 (IC50) | 9.52 x 10⁵ | 0.095 | [4][6] |
| Quinpirole | D2 | 2.3 (Kd) | Not available | Not available | [7] |
Note: The binding parameters presented are derived from various studies and experimental conditions. Direct comparison should be made with caution. The Ki value for this compound is a pKi of 7.40 ± 0.09[1][2][3]. The Ki value for dihydrexidine is presented as an IC50 of approximately 10 nM[6]. The value for quinpirole is a Kd of 2.3 ± 0.3 nM[7]. Kinetic data for this compound and dihydrexidine are from a functional assay measuring GIRK channel activation[4].
Discussion of Binding Kinetics
This compound is characterized by a high affinity for the D1 receptor and, notably, a slow dissociation rate (low koff value)[8][9]. This slow dissociation is thought to contribute to its prolonged in vivo activity[8]. In a time-resolved functional assay, this compound and another D1 agonist, tavapadon, demonstrated longer GIRK response deactivation time courses upon agonist washout compared to dopamine, dihydrexidine, and apomorphine, suggesting slower dissociation[10].
Dihydrexidine, another full D1 agonist, also displays high affinity, with some studies indicating a two-site binding model with high and low-affinity states[6]. Its dissociation rate, while slower than dopamine, appears to be faster than that of this compound[4].
SKF-81297 is a well-established selective D1-like receptor agonist, though detailed public data on its association and dissociation rate constants are less readily available.
Quinpirole is a classic D2/D3 receptor agonist. Its binding to D2-like receptors has been extensively characterized, often serving as a reference compound in studies of D2 receptor pharmacology[7].
Experimental Protocols
The following is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity (Ki) of an unlabeled test compound.
I. Membrane Preparation
-
Cell/Tissue Homogenization: Harvest cells expressing the dopamine receptor of interest or dissect the desired brain region (e.g., striatum). Homogenize the tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or a polytron.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes[11].
-
Washing: Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step to wash the membranes.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store the membrane aliquots at -80°C until use[12].
II. Competitive Radioligand Binding Assay
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200-250 µL:
-
Membrane Preparation: A specific amount of membrane protein (e.g., 10-50 µg).
-
Radioligand: A fixed concentration of a suitable radioligand (e.g., [³H]SCH23390 for D1 receptors, [³H]Spiperone for D2 receptors), typically at a concentration close to its Kd.
-
Test Compound (Unlabeled Ligand): A range of concentrations of the unlabeled test compound (e.g., this compound).
-
Assay Buffer: A buffer containing appropriate salts and additives (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4)[12].
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding[11].
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter[11].
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing unlabeled ligand.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of a saturating unlabeled ligand (e.g., 10 µM (+)-butaclamol) to block all specific binding sites[11].
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Dopamine Receptor Signaling and Experimental Workflow
To further aid in the understanding of the broader context of dopamine receptor function and the experimental procedures used to characterize ligand binding, the following diagrams are provided.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. diva-portal.org [diva-portal.org]
- 5. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of A-77636
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle A-77636 with appropriate care. All personnel must be equipped with the necessary Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound in powdered form or if there is a risk of aerosolization. |
All handling of this compound, especially in its solid form, should be conducted within a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional, local, and federal regulations is mandatory.
-
Waste Identification and Segregation : All materials that have come into contact with this compound must be classified as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, centrifuge tubes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Container Selection and Labeling :
-
Solid Waste : Use a designated, sealable, and clearly labeled hazardous waste container for all solid materials.
-
Liquid Waste : Collect all aqueous and solvent-based solutions in a chemically compatible, leak-proof container with a secure screw-top cap.
-
Sharps Waste : Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated, puncture-resistant sharps container.
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents with their approximate concentrations.
-
-
Storage : Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA should be a secure, well-ventilated area away from general laboratory traffic.
-
Final Disposal : Once a waste container is full or has reached the institutional time limit for storage in an SAA, a request for pickup must be submitted to your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
Experimental Protocol: Preparing this compound for Disposal
For unused or expired this compound powder, it is recommended to dissolve it in a suitable solvent before disposal as liquid chemical waste. This minimizes the risk of generating airborne powder.
Materials:
-
Unused this compound powder
-
Appropriate solvent (e.g., water, DMSO)[1]
-
Calibrated balance
-
Chemical fume hood
-
Appropriate glassware (e.g., beaker, flask)
-
Magnetic stirrer and stir bar (optional)
-
Designated liquid hazardous waste container
Procedure:
-
Perform all steps within a certified chemical fume hood.
-
Carefully weigh the amount of this compound powder to be disposed of.
-
In a suitable beaker or flask, add a volume of the chosen solvent sufficient to fully dissolve the powder. This compound hydrochloride is soluble to 100 mM in water.[2]
-
Slowly add the this compound powder to the solvent while stirring to ensure complete dissolution.
-
Once fully dissolved, carefully transfer the solution to the designated liquid hazardous waste container.
-
Rinse the glassware with a small amount of the solvent and add the rinse to the waste container to ensure all residual compound is collected.
-
Securely cap the waste container and ensure it is properly labeled.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety principles for hazardous chemical waste. Always consult your institution's specific safety protocols and the Safety Data Sheet for any chemical before handling and disposal. If a specific SDS for this compound becomes available, its recommendations should supersede the general guidance provided here.
References
Personal protective equipment for handling A-77636
Core Safety Principles
Due to its potent pharmacological activity, all handling of A-77636 should occur in a designated and controlled area, with access restricted to trained personnel. The primary routes of exposure—inhalation, dermal absorption, and ingestion—must be mitigated through a comprehensive safety strategy.[7]
Containment: All procedures that may generate dust or aerosols, such as weighing, reconstituting, or sonicating the solid compound, must be performed within a certified chemical fume hood or a powder containment balance enclosure.[7]
Hygiene: Food and beverages should not be stored or consumed in the laboratory. Hands must be washed thoroughly after handling the compound and before leaving the laboratory.[7]
Decontamination: Assume all surfaces within the designated handling area are potentially contaminated. These surfaces should be decontaminated after each use.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye/Face Protection | Gown/Lab Coat | Respiratory Protection |
| Unpacking/Inventory | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown over Lab Coat | Recommended: N95 Respirator |
| Weighing Solid Compound | Double Nitrile Gloves | Safety Goggles | Disposable Gown | Mandatory: N95 Respirator or higher |
| Preparing Stock Solutions | Double Nitrile Gloves | Safety Goggles | Disposable Gown | Recommended: N95 Respirator |
| Administering to Animals (Injections) | Double Nitrile Gloves | Face Shield and Safety Goggles | Disposable Gown | Not generally required if performed in a ventilated cabinet |
| Handling Animal Waste/Cages | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown | Not generally required |
| Spill Cleanup | Double Nitrile Gloves | Face Shield and Safety Goggles | Disposable Gown | Mandatory: N95 Respirator or higher |
| Waste Disposal | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown | Not generally required |
PPE Specifications:
-
Gloves: Use powder-free nitrile gloves. Thicker gloves generally offer better protection.[5] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated or damaged.[5]
-
Gowns: Use disposable, impermeable gowns with long sleeves and closed cuffs.[6]
-
Respiratory Protection: For situations with a high risk of aerosol generation, a properly fitted N95 or higher-level respirator is necessary.[8] Surgical masks offer little to no protection from chemical aerosols.[5]
Operational Plan: Handling and Preparation
Protocol for Preparing a 10 mM Stock Solution:
-
Preparation: Assemble all necessary equipment (vials, solvent, pipettes, vortexer) and place them inside a chemical fume hood.
-
Don PPE: Put on all required PPE as specified for "Preparing Stock Solutions" in the table above.
-
Weighing: Inside a powder containment hood or fume hood, weigh the required amount of this compound powder using an analytical balance. Use anti-static weigh paper or a tared vial.
-
Solubilization: Carefully add the appropriate volume of solvent (e.g., DMSO is soluble at 3.66 mg/mL, sonication is recommended; water is soluble up to 100 mM) to the vial containing the powder.[2][4] Close the vial tightly.
-
Mixing: Vortex or sonicate the solution until the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent).[2]
-
Cleanup: Decontaminate all surfaces and equipment. Dispose of all contaminated consumables as outlined in the disposal plan.
-
Doff PPE: Remove PPE in the correct order (outer gloves, gown, face/eye protection, inner gloves, respirator) and dispose of it in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water.
Disposal Plan
Waste contaminated with potent pharmacological compounds is considered hazardous or cytotoxic waste and must be segregated from regular laboratory trash.[7]
Waste Segregation:
| Waste Type | Container |
| Solid Waste | Labeled hazardous waste container for solids (e.g., contaminated gloves, gowns, weigh paper, pipette tips). |
| Liquid Waste | Labeled hazardous waste container for liquid chemical waste (e.g., unused stock solutions, contaminated aqueous solutions). |
| Sharps Waste | Designated sharps container for hazardous waste (e.g., needles and syringes). |
Disposal Workflow:
-
Segregate Waste: At the point of generation, separate waste into the appropriate, clearly labeled containers.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a description of the contents.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department for final disposal according to federal, state, and local regulations.[9][10][11]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. A 77636 hydrochloride | C20H28ClNO3 | CID 9951033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A 77636 hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. rndsystems.com [rndsystems.com]
- 5. pppmag.com [pppmag.com]
- 6. pogo.ca [pogo.ca]
- 7. benchchem.com [benchchem.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. iwaste.epa.gov [iwaste.epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
